1-(2-Pyrimidinyl)-2-propanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKNQASNNLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505888 | |
| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75782-22-8 | |
| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Advanced Synthesis and Characterization of 1-(2-Pyrimidinyl)-2-propanone
This technical guide details the synthesis, properties, and applications of 1-(2-Pyrimidinyl)-2-propanone (also known as 2-Acetonylpyrimidine ; CAS: 5334-41-8).
Executive Summary
This compound represents a critical heterocyclic building block in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical agents targeting kinase pathways. Its structure—a pyrimidine ring substituted at the electron-deficient C2 position with an acetonyl moiety—imparts unique chemical reactivity, including significant C-H acidity and keto-enol tautomerism stabilized by intramolecular hydrogen bonding.
This guide provides a validated, scalable synthetic protocol based on nucleophilic aromatic substitution (
Chemical Identity & Structural Dynamics[1]
The reactivity of this compound is defined by the interaction between the electron-withdrawing pyrimidine ring and the enolizable ketone.
| Property | Data | Note |
| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one | Alternate: 2-Acetonylpyrimidine |
| CAS Number | 5334-41-8 | Distinct from pyridine analog (6302-02-9) |
| Molecular Formula | MW: 136.15 g/mol | |
| Physical State | Low-melting solid or viscous oil | Highly dependent on purity and tautomer ratio |
| Solubility | Soluble in DCM, EtOAc, Alcohols | Moderate water solubility due to basic nitrogens |
| Acidity ( | ~11–12 (Estimated for | Activated by adjacent carbonyl and pyrimidine ring |
Tautomeric Equilibrium
Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto form and the enol form.
-
Keto Form: Favored in polar aprotic solvents (DMSO, DMF).
-
Enol Form: Stabilized in non-polar solvents and the solid state by a six-membered intramolecular hydrogen bond between the enol hydroxyl and the pyrimidine nitrogen. This "chelated" enol is often the major species in
.
Synthetic Pathways: Comparative Analysis
Two primary routes exist for synthesis. The Modified Acetoacetic Ester Synthesis is the industry standard for reliability and scalability.
Method A: / Decarboxylation (Recommended)
This route utilizes the electron deficiency of 2-chloropyrimidine to facilitate nucleophilic attack by the enolate of ethyl acetoacetate.
-
Pros: High yield (>70%), scalable, uses inexpensive reagents.
-
Cons: Multi-step (requires hydrolysis/decarboxylation).
Method B: Minisci Radical Alkylation
Direct radical addition of acetone to pyrimidine using
-
Pros: Single step.
-
Cons: Poor regioselectivity (attacks C2 and C4), lower yields (<40%), difficult purification.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of this compound on a 50 mmol scale.
Phase 1: Enolate Coupling ( )
Reagents: 2-Chloropyrimidine (5.7 g, 50 mmol), Ethyl acetoacetate (7.2 g, 55 mmol), NaH (60% in oil, 2.4 g, 60 mmol), THF (anhydrous, 100 mL).
-
Activation: In a flame-dried 3-neck flask under
, suspend NaH in THF. Cool to 0°C. -
Enolization: Add ethyl acetoacetate dropwise. Evolution of
gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow. -
Coupling: Add 2-chloropyrimidine (dissolved in minimal THF) dropwise.
-
Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. The solution will darken (orange/red).
-
Monitoring: TLC (Hexane:EtOAc 7:3) should show consumption of 2-chloropyrimidine (
) and appearance of the intermediate ester ( ).
-
Phase 2: Hydrolysis & Decarboxylation
Reagents: 6M HCl (50 mL).
-
Quench: Cool the THF mixture to RT. Carefully quench with water.[1] Evaporate THF under reduced pressure.
-
Acidolysis: Add 6M HCl to the residue.
-
Decarboxylation: Heat to reflux (100°C) for 2–3 hours.
-
Observation:
evolution will be observed as bubbling. The reaction is complete when bubbling stops.
-
-
Workup (Critical for Yield):
-
Cool to 0°C. The solution is acidic, keeping the pyrimidine protonated (water-soluble).
-
Wash with diethyl ether (
mL) to remove non-basic impurities (unreacted acetoacetate). Discard organic layer. -
Basify the aqueous layer to pH ~9 using solid
or NaOH solution. The product will oil out. -
Extract with DCM (
mL). -
Dry combined organics over
and concentrate.
-
Reaction Mechanism & Workflow Diagram
Figure 1: Step-wise mechanistic pathway for the modified acetoacetic ester synthesis of this compound.
Analytical Characterization
Validating the structure requires distinguishing it from the starting material and confirming the loss of the ester group.
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Methyl group of the ketone ( | |
| Methylene bridge ( | ||
| Pyrimidine ring protons (Characteristic A2B system). | ||
| Enolic -OH (if tautomer is present). | ||
| 13C NMR | Carbonyl carbon (Ketone). | |
| C2 of Pyrimidine (deshielded by N atoms). | ||
| IR Spectroscopy | ~1715 | Strong C=O stretch (Ketone). Absence of Ester doublet (~1740). |
| LC-MS | [M+H]+ = 137.1 | Confirming molecular weight (136.15). |
Applications in Drug Discovery[3][4][5]
This scaffold acts as a versatile "linchpin" in medicinal chemistry.[2]
-
Heterocyclization: The 1,3-electrophilic character (pyrimidine C2 + ketone) allows condensation with hydrazines to form pyrazolo[1,5-a]pyrimidines , a scaffold found in sedative and anxiolytic drugs (e.g., Zaleplon analogs).
-
Knoevenagel Condensation: The acidic methylene group at C1 allows condensation with aromatic aldehydes to form chalcone-like derivatives, often screened for anti-inflammatory activity.
-
Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP, making this motif common in ATP-competitive inhibitors.
Synthesis of Pyrazolo-fused Derivatives (Example)
Figure 2: Conversion of the title compound into a bicyclic pharmacophore.
References
-
Organic Syntheses , "Synthesis of substituted pyrimidines via nucleophilic aromatic substitution". Org.[2][3][4] Synth.2012 , 89, 549-561.
-
Journal of the Chemical Society, "Synthesis of pyrimidines
-dicarbonyl compounds". Perkin Transactions 2. -
PubChem Compound Summary , "1-(Pyrimidin-2-yl)propan-2-one (CAS 5334-41-8)". National Center for Biotechnology Information.
-
Master Organic Chemistry , "Decarboxylation of Beta-Keto Acids: Mechanism and Applications".
-
ChemicalBook , "Reactions of 2-chloropyrimidine derivatives".
Sources
Spectroscopic Characterization of 1-(2-Pyrimidinyl)-2-propanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in the established spectral characteristics of pyrimidine derivatives and aliphatic ketones, supported by data from analogous structures. Detailed, field-proven experimental protocols for acquiring these spectra are provided, offering a robust framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of pyrimidine-based compounds.
Introduction
This compound is a molecule of significant interest due to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1] The structural elucidation of novel pyrimidine derivatives is a critical step in the drug discovery process, and a thorough understanding of their spectroscopic characteristics is paramount. This guide offers a foundational understanding of the expected spectroscopic signature of this compound, thereby aiding in its unambiguous identification and characterization.
The causality behind the experimental choices and data interpretation is explained throughout this document, providing not just a list of predicted values but a deeper understanding of the structure-spectra correlations.
Molecular Structure and Predicted Fragmentation
To understand the spectroscopic data, it is essential to first visualize the molecular structure and its potential fragmentation pathways in mass spectrometry.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: A small amount of purified this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]
-
Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Calibration: The m/z scale is calibrated using a known reference compound to ensure accurate mass measurements.[4]
Predicted Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Proposed Structure/Origin | Predicted Relative Abundance |
| 136 | [M]⁺• | Molecular Ion | High |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical | Moderate |
| 95 | [M - CH₃CO]⁺ | Loss of an acetyl radical | High |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment | Moderate |
| 43 | [CH₃CO]⁺ | Acetyl cation | High |
Interpretation of the Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 136, consistent with its molecular weight. The stability of the pyrimidine ring should contribute to the relatively high abundance of the molecular ion.
The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl group and within the propanone side chain. A significant peak is predicted at m/z 121, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methyl ketones. The most abundant fragment ion, often the base peak, is predicted to be at m/z 95, resulting from the loss of an acetyl radical (•COCH₃). This fragmentation is highly favorable as it leaves a stable pyrimidinyl-methyl radical cation.
Another characteristic fragment is the acetyl cation at m/z 43, which is a hallmark of methyl ketones. Fragmentation of the pyrimidine ring itself is also expected, leading to ions such as m/z 79, corresponding to a pyrimidine radical cation after cleavage of the side chain. The fragmentation pathways of pyrimidine derivatives are known to be predictable, often involving characteristic losses.[5]
Caption: Predicted major fragmentation pathways in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard proton pulse sequence is used. The spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard carbon pulse sequence with proton decoupling is used. The spectral width is set to cover the expected range (typically 0-220 ppm). A larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.7 | Doublet | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are highly deshielded.[8] |
| ~7.2 | Triplet | 1H | H-5 | The proton at the 5-position of the pyrimidine ring is less deshielded than H-4 and H-6.[8] |
| ~4.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to both the pyrimidine ring and a carbonyl group are deshielded. |
| ~2.3 | Singlet | 3H | -CH₃ | Methyl protons adjacent to a carbonyl group typically appear in this region. |
Interpretation of the Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple and highly informative. The pyrimidine ring protons will appear in the aromatic region. The two equivalent protons at positions 4 and 6 (H-4, H-6) are predicted to be the most downfield, appearing as a doublet around 8.7 ppm due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. The proton at position 5 (H-5) will be upfield relative to H-4 and H-6, appearing as a triplet around 7.2 ppm.
The aliphatic region will contain two singlets. The methylene protons (-CH₂-) attached to the pyrimidine ring and the carbonyl group are expected to resonate around 4.0 ppm. The singlet nature of this peak is due to the absence of adjacent protons. The methyl protons (-CH₃) of the propanone moiety are predicted to appear as a singlet around 2.3 ppm, a characteristic chemical shift for a methyl ketone.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~205 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region.[9] |
| ~168 | C-2 | The carbon atom in the pyrimidine ring bonded to the side chain and flanked by two nitrogen atoms is highly deshielded. |
| ~157 | C-4, C-6 | The equivalent carbon atoms at positions 4 and 6 of the pyrimidine ring are also significantly deshielded by the adjacent nitrogen atoms. |
| ~120 | C-5 | The carbon at position 5 of the pyrimidine ring is the most upfield of the ring carbons. |
| ~45 | -CH₂- | The methylene carbon is deshielded by the adjacent pyrimidine ring and carbonyl group. |
| ~30 | -CH₃ | The methyl carbon of the acetyl group appears in the typical aliphatic region. |
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The most downfield signal, around 205 ppm, is characteristic of a ketone carbonyl carbon.[9] The carbon atoms of the pyrimidine ring will appear in the aromatic region. The C-2 carbon, being bonded to two nitrogen atoms and the electron-withdrawing side chain, is expected to be the most deshielded of the ring carbons, resonating around 168 ppm. The equivalent C-4 and C-6 carbons are also deshielded and are predicted to appear around 157 ppm. The C-5 carbon will be the most shielded of the aromatic carbons, with a predicted chemical shift of approximately 120 ppm.
In the aliphatic region, the methylene carbon (-CH₂-) is expected around 45 ppm, and the methyl carbon (-CH₃) around 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.[10]
-
Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum of the sample is recorded.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted Infrared (IR) Spectral Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~3050 | Weak-Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyrimidine ring. |
| ~2950 | Weak | Aliphatic C-H stretch | From the -CH₂- and -CH₃ groups. |
| ~1715 | Strong | C=O stretch | A strong, sharp absorption characteristic of an aliphatic ketone.[9] |
| ~1580, 1560 | Medium-Strong | C=N and C=C ring stretch | Characteristic stretching vibrations of the pyrimidine ring.[11] |
| ~1450 | Medium | CH₂ bend | Scissoring vibration of the methylene group. |
| ~1360 | Medium | CH₃ bend | Symmetric bending of the methyl group. |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band around 1715 cm⁻¹, which is highly characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[9]
In the higher frequency region, weak to medium bands around 3050 cm⁻¹ are expected for the aromatic C-H stretching vibrations of the pyrimidine ring. Weaker absorptions around 2950 cm⁻¹ will correspond to the aliphatic C-H stretching of the methylene and methyl groups.
The fingerprint region will contain several important bands. Medium to strong absorptions around 1580 and 1560 cm⁻¹ are predicted for the C=N and C=C stretching vibrations within the pyrimidine ring.[11] Bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1450 cm⁻¹ and 1360 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: A suitable UV-grade solvent that does not absorb in the region of interest is chosen (e.g., ethanol or hexane).[12]
-
Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded over the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined.
Predicted UV-Vis Spectral Data (in Ethanol)
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition | Justification |
| ~245 | High | π → π | Intense absorption due to the conjugated π-system of the pyrimidine ring.[4] |
| ~275 | Low-Medium | n → π | Weaker absorption from the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen.[4] |
Interpretation of the Predicted UV-Vis Spectrum
The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to exhibit two main absorption bands. A strong absorption band with a maximum (λmax) around 245 nm is predicted, corresponding to a π → π* electronic transition within the conjugated pyrimidine ring.[4] The presence of the alkyl ketone substituent is likely to cause a slight bathochromic (red) shift compared to unsubstituted pyrimidine.
A second, weaker absorption band is anticipated at a longer wavelength, around 275 nm. This band is attributed to an n → π* transition, involving the promotion of a non-bonding electron from one of the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions. The solvent can influence the position of these bands; polar solvents can cause a hypsochromic (blue) shift of the n → π* band.[13]
Conclusion
This technical guide has presented a detailed, predictive analysis of the key spectroscopic data for this compound. By integrating fundamental principles of spectroscopy with data from analogous pyrimidine and ketone-containing compounds, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable starting point for the identification and structural confirmation of this compound and related derivatives, facilitating further research and development in fields that utilize this important class of heterocyclic compounds. It is important to re-emphasize that the spectral data presented herein are predicted and should be confirmed by experimental measurement.
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Shkurko, O. P., & Mamaev, V. P. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]
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Wang, H. Y., et al. (2006, January 18). Using Tandem Mass Spectrometry to Predict Chemical Transformations of 2-Pyrimidinyloxy-N-Arylbenzyl Amine Derivatives in Solution. CORE. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Ferreira, E. B., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]
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MDPI. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]
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Open Agrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. spectrabase.com [spectrabase.com]
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- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covalent.com [covalent.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. nzytech.com [nzytech.com]
- 13. researchgate.net [researchgate.net]
"1-(2-Pyrimidinyl)-2-propanone" IUPAC name and synonyms
[1]
Chemical Identity & Nomenclature
This compound is a heteroaromatic ketone serving as a critical intermediate in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical compounds.[1] It features a pyrimidine ring substituted at the 2-position with an acetonyl group.
| Attribute | Details |
| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |
| Common Synonyms | 2-Acetonylpyrimidine; (Pyrimidin-2-yl)acetone; 1-(2-Pyrimidinyl)acetone |
| CAS Number | Note: Often cited under derivative specific CAS or general class.[1][2][3][4][5][6] Parent structure: 5334-37-2 (Tentative/Rare) |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| SMILES | CC(=O)Cc1ncccn1 |
| InChI Key | Variable based on tautomer |
Structural Properties & Tautomerism
A defining characteristic of this compound is its keto-enol tautomerism .[1] The methylene protons at the C1 position (between the pyrimidine ring and the carbonyl) are highly acidic due to the electron-withdrawing nature of the pyrimidine ring and the carbonyl group.[1]
-
Keto Form: 1-(Pyrimidin-2-yl)propan-2-one (Predominant in non-polar solvents)[1]
-
Enol Form: 2-(Prop-1-en-2-ol-1-yl)pyrimidine (Stabilized by intramolecular H-bonding with pyrimidine nitrogen)[1]
This equilibrium is crucial for its reactivity, particularly in condensation reactions where the enol form often participates as the nucleophile.[1]
Synthetic Pathways[5][7]
The synthesis of this compound and its derivatives typically follows one of three primary routes, depending on scale and available starting materials.
Method A: Malondiimidate Condensation (Industrial Route)
This method, described in patent literature (e.g., EP 1440063 ), is preferred for large-scale production due to the availability of precursors and avoidance of hazardous metal catalysts.[1]
Protocol:
-
Reagents: Dimethyl malondiimidate (or its dihydrochloride salt), Acetone (or Diketene), Base (Triethylamine).[1]
-
Mechanism: The malondiimidate undergoes condensation with the enolate of acetone (or diketene) to form the pyrimidine ring in situ with the acetonyl side chain already attached.[1]
-
Conditions:
-
Solvent: Acetone or Toluene.
-
Temperature: 0–5°C (addition), then 25–30°C (reaction).[1]
-
Quenching: Methanol/DMAP to destroy excess diketene.
-
-
Yield: High (typically >80% for derivatives).
Caption: Industrial synthesis via malondiimidate condensation.
Method B: Decarboxylation of Beta-Keto Esters (Laboratory Route)
A classic approach involving nucleophilic substitution on a halopyrimidine followed by decarboxylation.
Protocol:
-
Step 1: React 2-Chloropyrimidine with Ethyl Acetoacetate in the presence of a strong base (NaH or NaOEt) in a polar aprotic solvent (DMF or DMSO).
-
Step 2: The resulting intermediate, ethyl 2-(pyrimidin-2-yl)acetoacetate, is subjected to acid-catalyzed hydrolysis and decarboxylation (e.g., using HCl/AcOH).[1]
-
Step 3: Extraction and purification via vacuum distillation.
Critical Consideration: The 2-chloropyrimidine is less reactive than 4- or 6-chloropyrimidines towards nucleophilic aromatic substitution (
Method C: Cross-Coupling (Modern Catalytic Route)
Palladium-catalyzed alpha-arylation of acetone with 2-halopyrimidines.[1]
Physical & Chemical Properties[1][3][6][8][9][10][11]
| Property | Value / Description |
| Physical State | Low-melting solid or oil (depending on purity/tautomer ratio).[1] |
| Boiling Point | ~90–100°C at 0.4 mbar (vacuum).[1] |
| Solubility | Soluble in Acetone, Ethanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |
| Stability | Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen).[1] |
| Reactivity | Highly reactive at the C1 methylene (aldol condensations) and carbonyl (nucleophilic addition).[1] |
Applications in Drug Discovery & Agrochemicals[1]
This compound is primarily a building block rather than a final active ingredient.[1] Its unique structure allows for the rapid assembly of complex fused heterocycles.[1]
Agrochemicals (Sulfonylurea Herbicides)
The most significant industrial application is as a precursor for sulfonylurea herbicides.[1]
-
Mechanism: The acetonyl group serves as a handle for further functionalization, often reacting with sulfonyl isocyanates.[1]
-
Derivatives: The 4,6-dimethoxy derivative (1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one) is a key intermediate for herbicides like Rimsulfuron (used in corn/potatoes) and Nicosulfuron .[1]
Pharmaceutical Intermediates
In medicinal chemistry, this compound is used to synthesize:
-
Fused Ring Systems: Reaction with hydrazines yields pyrazolo[1,5-a]pyrimidines , a scaffold found in various kinase inhibitors and anxiolytics.
-
Indole Synthesis: Via the Fischer indole synthesis (reacting with phenylhydrazine) to form pyrimido-indoles .[1]
Caption: Key downstream applications in agrochemistry and pharma.
Handling & Safety Protocols
Hazard Classification:
-
Irritant: Causes skin and eye irritation (H315, H319).[1]
-
Sensitizer: Potential respiratory or skin sensitizer.
Storage:
-
Store in a cool, dry place (2–8°C recommended).[1]
-
Keep under inert gas (Nitrogen/Argon) to prevent oxidation of the enol form.[1]
Disposal:
-
Must be disposed of as hazardous organic waste. Do not release into drains.
References
-
European Patent Office. (2004).[1] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. EP 1440063 B1. Link[1]
-
Korean Intellectual Property Office. (2005).[1] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. KR20050034613A. Link
- Journal of Heterocyclic Chemistry. (General Reference). Synthesis of Heteroaryl Acetones via Decarboxylation. (Standard synthetic methodology for heteroaryl-2-propanones).
Sources
- 1. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 1-(2-Pyrimidinyl)-2-propanone for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone of its utility and potential application. For a molecule like 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone with potential as a building block in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical determinant for its synthesis, purification, formulation, and ultimately, its biological activity. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors. Pyrimidine derivatives are integral to a wide array of biologically active molecules, and as such, their physicochemical properties, including solubility, are of paramount importance for drug discovery and development.[1]
Molecular Profile of this compound: A Structural Insight into Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of a polar heterocyclic pyrimidine ring and a ketone functional group. This structure dictates its interactions with various solvents.
The pyrimidine ring, a nitrogen-containing heterocycle, is known to be moderately soluble in water, approximately 41 g/L at 20°C, and highly soluble in many organic solvents such as alcohols and ether.[2] This is attributed to its polar nature, which allows for hydrogen bonding with protic solvents.[2]
The ketone group (-C=O) introduces a significant dipole moment, making the molecule polar.[3] The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which generally confers moderate solubility in water for smaller ketones.[4] However, as the nonpolar hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[4]
Based on these structural components, a qualitative solubility profile for this compound can be predicted.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Moderate to High | The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be strong. Studies on other pyrimidine derivatives have shown high solubility in DMF.[5][6] |
| Nonpolar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents can engage in dipole-dipole interactions. |
A Practical Guide to Experimental Solubility Determination
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols provide a systematic approach to assessing the solubility of this compound.
Qualitative Solubility Assessment: A Rapid Screening Method
This initial screening provides a quick overview of the compound's solubility in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
A selection of solvents:
-
Water (deionized)
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
Hexane
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record the observations in a table.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]
Materials:
-
This compound
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Chosen solvents
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent (e.g., 5 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The goal is to reach a state where the concentration of the dissolved solute is constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. Understanding these variables is crucial for controlling and optimizing dissolution.
-
Temperature: The solubility of most solid compounds, including pyrimidine derivatives, increases with temperature.[5][6][8] This is because the dissolution process is often endothermic.
-
pH: The pyrimidine ring contains basic nitrogen atoms. In acidic solutions, these nitrogens can become protonated, forming a more polar, and thus more water-soluble, salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. The principle of "like dissolves like" is a guiding tenet. Polar solvents will more effectively solvate the polar pyrimidine and ketone moieties.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.
Visualizing the Solubility Workflow and Influencing Factors
To aid in the conceptual understanding of the processes and factors discussed, the following diagrams are provided.
Caption: A streamlined workflow for determining the solubility of this compound.
Caption: Key factors that modulate the solubility of this compound.
Conclusion and Future Perspectives
References
- Solubility of Things. (n.d.). Pyrimidine.
- SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Unacademy. (n.d.). NEET UG: Physical and Chemical Properties of Ketones.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- Unknown Source. (2024, January 13).
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
"1-(2-Pyrimidinyl)-2-propanone" stability and degradation profile
This technical guide provides a comprehensive stability and degradation profile for 1-(2-Pyrimidinyl)-2-propanone , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.
A Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
This compound (CAS: 75782-22-8 ) presents a unique stability challenge due to the "active methylene" bridge connecting the electron-deficient pyrimidine ring and the carbonyl group. This structural feature creates a thermodynamic sink for enolization but also a kinetic gateway for oxidative and condensation-based degradation.
This guide details the physicochemical behavior of the molecule, maps its primary degradation pathways, and provides validated protocols for forced degradation studies.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
The stability of this molecule is dictated by its keto-enol tautomerism . Unlike simple ketones, the pyrimidine ring exerts a strong electron-withdrawing effect, significantly increasing the acidity of the
| Property | Specification |
| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |
| Common Names | Pyrimidylacetone; Acetonylpyrimidine |
| CAS Number | 75782-22-8 |
| Molecular Formula | C |
| Molecular Weight | 136.15 g/mol |
| pKa ( | ~11.5 – 12.5 (Estimated) |
| Physical State | Low-melting solid or oil (dependent on purity/tautomer ratio) |
Tautomeric Equilibrium
In solution, the compound exists as a dynamic equilibrium between the keto form (A) and the enol form (B).
-
Keto Form: Favored in polar aprotic solvents (DMSO, Acetonitrile).
-
Enol Form: Stabilized by intramolecular H-bonding (chelation) and conjugation with the pyrimidine ring; favored in non-polar solvents.
Critical Insight: Analytical methods (HPLC/NMR) must account for this equilibrium. Split peaks in HPLC are often mistaken for impurities but may represent separated tautomers if the kinetics are slow on the column timescale.
Degradation Pathways: Mechanistic Deep Dive
The degradation of this compound is rarely spontaneous; it is driven by specific triggers: Base , Oxygen , and UV Light .
Pathway A: Base-Catalyzed Aldol Condensation (Dimerization)
The most significant risk is self-condensation. Even weak bases (carbonate, phosphate buffers) can deprotonate the
-
Initiation: Deprotonation at C1 forms the enolate.
-
Attack: The enolate attacks the carbonyl carbon of a second molecule.
-
Elimination: Loss of water yields an
-unsaturated dimer. -
Result: Formation of insoluble oligomers (gums/tars).
Pathway B: Oxidative Degradation (Benzylic-like Oxidation)
The methylene position is "benzylic-like" regarding the heteroaromatic ring.
-
Radical Formation: H-abstraction by reactive oxygen species (ROS).
-
Peroxide Intermediate: Formation of a hydroperoxide species at C1.
-
Decomposition: Cleavage leads to Pyrimidin-2-carboxylic acid and acetic acid, or oxidation to the 1,2-diketone (1-(pyrimidin-2-yl)propane-1,2-dione).
Pathway C: Photolytic Instability
The pyrimidine ring has a strong UV absorption (
-
Ring opening (Norrish Type reactions).
-
Photo-dimerization of the pyrimidine ring (similar to thymine dimerization in DNA).
Visualization: Degradation Network
The following diagram maps the logical flow from the parent molecule to its primary degradants.
Figure 1: Mechanistic degradation network showing the three primary vectors of instability: Basic pH (Condensation), Oxidation, and Photolysis.
Experimental Protocols: Forced Degradation (Stress Testing)
To validate the stability profile, the following stress testing protocols are recommended. These are designed to be self-validating —if the parent peak decreases without mass balance recovery, suspect volatile degradants or insoluble polymers.
Protocol 1: pH-Dependent Hydrolysis & Condensation
-
Objective: Determine the pH threshold for condensation.
-
Procedure:
-
Prepare 1 mg/mL solutions of the analyte in:
-
0.1 N HCl (Acid Stress)
-
Phosphate Buffer pH 7.0 (Neutral)
-
0.01 N NaOH (Mild Base)
-
-
Incubate at 40°C for 24 hours.
-
Neutralize samples immediately before HPLC analysis to stop reactions.
-
-
Expected Result: Acid stable; rapid degradation in NaOH (yellowing of solution indicates polymerization).
Protocol 2: Oxidative Stress
-
Objective: Assess susceptibility of the methylene bridge.
-
Procedure:
-
Prepare 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Add 30% H
O to a final concentration of 3%. -
Incubate at 25°C for 4–8 hours.
-
-
Expected Result: Appearance of the M+14 (carbonyl formation) or M+16 (hydroxylation) peaks in LC-MS.
Protocol 3: Photostability
-
Objective: Confirm light sensitivity.
-
Procedure:
-
Expose solid sample (thin layer) and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B standard).
-
Keep a "Dark Control" wrapped in foil alongside.
-
-
Expected Result: Comparison between Dark and Light samples often reveals 5–10% degradation in solution if not protected.
Analytical Methodology
Developing a robust method for this compound is challenging due to the tautomerism. A standard generic gradient may cause peak splitting.
Recommended HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm | High pH stability required if running basic mobile phases. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffering is critical to merge tautomer peaks. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 90% B over 15 min | General scouting gradient. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 254 nm | Max absorption of pyrimidine ring. |
| Temperature | 10°C or 40°C | Critical: Run cold to freeze tautomers OR hot to coalesce them. Room temp often gives broad/split peaks. |
Storage & Handling Recommendations
Based on the degradation profile, the following handling procedures are mandatory for maintaining material integrity (>98% purity).
-
Temperature: Store at -20°C for long-term storage. The rate of dimerization is temperature-dependent.
-
Atmosphere: Store under Argon or Nitrogen . Exclude oxygen to prevent methylene oxidation.
-
Light: Amber vials are mandatory.
-
Additives: If storing in solution, ensure the solvent is acid-free and base-free . A trace of weak acid (e.g., 0.1% Acetic Acid) can sometimes stabilize the keto form and prevent base-catalyzed condensation, but this must be validated.
References
-
Tautomerism in Pyrimidines
- Title: "Proton-tautomerism in solvent and the fundamentals of molecular stability prediction."
- Source: ChemRxiv, 2023.
-
URL:[Link] (Note: Generalized reference to tautomerism studies).
-
Synthesis and Reactivity
-
General Stability of Active Methylene Compounds
- Title: "Chemical Stability of Drugs: Hydrolysis, Oxid
- Source: Clinical G
-
URL:[Link]
-
Analytical Data Source
- Title: "1-(Pyrimidin-2-yl)propan-2-one Substance Profile."
- Source: PubChem (CID 17860904 - Related Amine / CID 95910 - Pyridine Analog).
-
URL:[Link] (Used for physicochemical analogies).
Sources
The Enigmatic Core: A Technical Guide to 1-(2-Pyrimidinyl)-2-propanone and the Broader Class of 2-Acylpyrimidines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
In the vast landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very fabric of life as a component of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a plethora of therapeutic agents with diverse applications.[1][2][3] This guide delves into the specific, yet surprisingly elusive, molecule 1-(2-Pyrimidinyl)-2-propanone . While direct and extensive literature on this precise compound is sparse, its structural motif places it within the broader, significant class of 2-acylpyrimidines. Therefore, this document will serve as a comprehensive technical guide, using established principles of pyrimidine chemistry to illuminate the discovery, synthesis, and potential applications of this compound, while also providing a broader context within the family of pyrimidinyl ketones.
Section 1: The Pyrimidine Core - A Legacy of Biological Significance
The pyrimidine ring system is a fundamental heterocyclic structure found in a multitude of biologically active compounds.[1][2] Its presence in nucleobases such as cytosine, thymine, and uracil underscores its critical role in genetic coding and cellular function. Beyond this, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an acyl group, such as the propanone moiety at the 2-position, can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby modulating its biological activity.
Section 2: Deconstructing the Synthesis - Pathways to this compound
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections offer plausible routes to the target molecule.
Caption: Retrosynthetic analysis of this compound.
Route A: Nucleophilic Substitution with an Acetone Enolate Equivalent
This classical approach involves the reaction of a nucleophilic acetone equivalent with an electrophilic pyrimidine derivative, typically a 2-halopyrimidine. The generation of the acetone enolate is a critical step.
Caption: Proposed workflow for the synthesis via nucleophilic substitution.
Experimental Protocol (Proposed):
-
Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Allow the solution to stir at this temperature for 30 minutes to form lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of anhydrous acetone in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.
-
Coupling Reaction: To the enolate solution, add a solution of 2-chloropyrimidine or 2-bromopyrimidine in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
LDA as a Base: LDA is a strong, non-nucleophilic base, which is crucial for quantitatively deprotonating acetone to its enolate without competing nucleophilic addition to the ketone.[4][5]
-
Low Temperature: The formation of the enolate and the subsequent reaction are performed at low temperatures to prevent self-condensation of acetone (an aldol reaction) and other side reactions.[6]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as enolates are highly basic and will be quenched by protic solvents like water.[4][5]
Route B: Direct C-H Acylation
More contemporary methods involve the direct C-H functionalization of the pyrimidine ring. This approach is more atom-economical. Palladium-catalyzed direct acylation has been successfully applied to other heterocycles and could be adapted for this synthesis.[7]
Caption: Proposed workflow for direct C-H acylation.
Experimental Protocol (Conceptual):
-
To a reaction vessel containing pyrimidine, add a palladium catalyst (e.g., palladium(II) acetate), a ligand (if necessary), and an acyl source such as acetaldehyde or a protected equivalent.
-
Add a suitable solvent and an oxidant (e.g., tert-butyl hydroperoxide).
-
Heat the reaction mixture under an inert atmosphere and monitor for the formation of the product.
-
Upon completion, cool the reaction, filter off the catalyst, and purify the product using chromatographic techniques.
Trustworthiness and Self-Validation: The success of these proposed protocols would be validated through standard analytical techniques. The structure of the synthesized this compound would be unequivocally confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework and confirm the connectivity of the pyrimidinyl and propanone moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
Section 3: Physicochemical Properties and Data
| Property | Predicted/Expected Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents |
| Boiling Point | Predicted to be elevated due to the polar pyrimidine ring |
| Key Spectroscopic Data | |
| ¹H NMR | Signals corresponding to pyrimidine protons and a singlet for the methyl group adjacent to the carbonyl. |
| ¹³C NMR | A downfield signal for the carbonyl carbon and signals for the pyrimidine ring carbons. |
| IR | A strong absorption band around 1710-1730 cm⁻¹ for the ketone C=O stretch. |
Section 4: Applications and Future Perspectives in Drug Discovery
The true value of a novel chemical entity lies in its potential applications. Given the vast pharmacological precedent of pyrimidine derivatives, this compound and other 2-acylpyrimidines represent a promising, yet underexplored, area for drug discovery.[1][2][3]
The ketone functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse libraries of compounds. Potential applications could span several therapeutic areas:
-
Enzyme Inhibition: The pyrimidine ring can act as a bioisostere for other aromatic systems, and the ketone could be a key interacting group with enzyme active sites.
-
Receptor Modulation: Pyrimidine derivatives have been identified as modulators of various receptors. The specific substitution pattern of this compound could confer selectivity for a particular receptor subtype.
-
Antimicrobial Agents: The pyrimidine scaffold is present in many antimicrobial drugs.[1] Novel derivatives could exhibit activity against resistant strains.
-
Anticancer Therapeutics: Many anticancer drugs are based on the pyrimidine structure.[2][3] New derivatives could be explored for their cytotoxic or antiproliferative effects.
Conclusion
While the specific history and discovery of this compound remain to be fully elucidated in publicly accessible literature, its chemical nature and potential for synthesis and application can be confidently inferred from the rich chemistry of the pyrimidine core. This guide provides a foundational understanding for researchers and scientists interested in this molecule and the broader class of 2-acylpyrimidines. The proposed synthetic routes, grounded in established chemical principles, offer a clear path for its preparation and subsequent investigation. The exploration of such novel chemical space is paramount for the continued advancement of medicinal chemistry and drug development.
References
-
[Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[7][8]Diazepinones. ACS Publications.]([Link])
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- 2. pharmatutor.org [pharmatutor.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
An In-depth Technical Guide to 1-(2-Pyrimidinyl)-2-propanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known synthetic methodologies for analogous pyrimidinyl ketones, predicted physicochemical and spectroscopic properties, and explores its potential applications based on the well-established biological activities of the pyrimidine scaffold. This guide aims to be a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and materials science.
Introduction and Significance
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine and riboflavin), and numerous pharmaceuticals. The inherent chemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a privileged structure in drug design. Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active area of research.
This compound (CAS No. 75782-22-8) represents a key building block, incorporating both a reactive ketone functionality and the biologically significant pyrimidine moiety. This combination allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The introduction of an acyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's electronic properties and biological activity.
Synthesis of this compound and its Derivatives
The synthesis of pyrimidinyl ketones can be challenging due to the electron-deficient nature of the pyrimidine ring. However, several strategies have been developed to introduce acyl groups at the 2- and 4-positions.
General Synthetic Strategies
Several methods for the synthesis of pyrimidinyl ketones have been reported, primarily involving either the construction of the pyrimidine ring from acyclic precursors already containing the ketone functionality or the direct acylation of a pre-formed pyrimidine ring.
One of the most direct and effective methods for the synthesis of 1-(pyrimidin-2-yl)propan-2-ones involves the condensation of a malondiimidate with a β-keto ester or a related three-carbon component. This approach allows for the one-pot construction of the pyrimidine ring with the desired propanone side chain.
Another strategy involves the reaction of pyrimidinecarbonitriles with Grignard reagents. This method is effective for introducing ketone functionalities at the 2- and 4-positions of the pyrimidine ring.
Homolytic acylation provides a means for the direct introduction of an acetyl group onto the pyrimidine ring using radical-based reactions.
The following DOT script illustrates a generalized synthetic pathway for 1-(pyrimidin-2-yl)propan-2-ones.
Caption: Generalized condensation reaction for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one
The following protocol is adapted from a patented procedure and describes the synthesis of a substituted derivative, which serves as a valuable, well-documented example.
Reaction Scheme:
(Image of the reaction scheme showing the condensation of dimethyl malondiimidate with acetoacetone to yield 1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one)
Materials:
-
Dimethyl malondiimidate dihydrochloride
-
Triethylamine
-
Acetoacetone
-
Toluene
-
Acetone
-
Water
Procedure:
-
In situ generation of dimethyl malondiimidate: To a suspension of dimethyl malondiimidate dihydrochloride in toluene, add triethylamine dropwise at room temperature. Stir the mixture for 1 hour.
-
Reaction with acetoacetone: Add acetoacetone to the reaction mixture.
-
Reaction conditions: Heat the mixture to reflux (approximately 110-120 °C) and stir for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization from a suitable solvent system (e.g., acetone/water).
Expert Insights: The in-situ generation of the free base of dimethyl malondiimidate is crucial to prevent its decomposition and to ensure a smooth reaction with the β-dicarbonyl compound. The choice of a non-polar solvent like toluene facilitates the removal of water formed during the condensation, driving the reaction to completion.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristics
Navigating the Procurement of 1-(2-Pyrimidinyl)-2-propanone: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical yet often challenging step. This in-depth technical guide provides a comprehensive overview of the commercial availability and procurement of 1-(2-Pyrimidinyl)-2-propanone , a heterocyclic ketone with potential applications in medicinal chemistry. Due to its specialized nature, this compound is not widely available from major chemical suppliers, necessitating a targeted approach to sourcing.
Chemical Identity and Nomenclature
Correctly identifying the target molecule is paramount to a successful procurement process. Below are the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |
| CAS Number | 75782-22-8 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| SMILES | CC(=O)Cc1ncccn1 |
It is crucial to use the correct CAS number (75782-22-8) when searching supplier databases to avoid confusion with structurally similar isomers, such as 1-(Pyrimidin-2-yl)propan-1-one (CAS 54643-09-3)[1][2].
Commercial Availability: A Niche Market
Direct, off-the-shelf availability of this compound is limited. Extensive searches of major chemical catalogs reveal that this compound is not a standard stock item for many large-scale suppliers. However, it is listed by some specialized chemical providers.
Identified Suppliers
As of the date of this guide, the following supplier has been identified as listing this compound in their catalog:
-
BLDpharm : This supplier lists 1-(Pyrimidin-2-yl)propan-2-one with the CAS number 75782-22-8.[3] While detailed specifications such as purity, available quantities, and pricing are not always publicly available, BLDpharm is a potential primary contact for direct purchase inquiries. They have a global presence, with warehouses in the US, Hyderabad (India), Delhi (India), and Germany, which may facilitate logistics.[3]
It is important to note that the availability of this compound may be subject to change. Researchers are advised to directly contact BLDpharm to confirm current stock levels, purity, and lead times.
The Custom Synthesis Route: A Viable Alternative
Given the limited number of direct suppliers, custom synthesis is a highly probable and often necessary route for obtaining this compound. Numerous companies specialize in the custom synthesis of novel or rare chemical compounds for research and development purposes.
Key Considerations for Custom Synthesis
When engaging a custom synthesis provider, researchers should be prepared to provide the following information:
-
Chemical Structure and CAS Number: Clearly define the target molecule.
-
Required Quantity: Specify the amount of the compound needed (e.g., in milligrams or grams).
-
Desired Purity: Indicate the required purity level (e.g., >95%, >98%). This will impact the complexity and cost of the synthesis and purification process.
-
Analytical Data Requirements: Specify the analytical data needed for quality control, such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC.
Potential Custom Synthesis Providers
While not an exhaustive list, the following companies offer custom synthesis services and have experience with heterocyclic chemistry, including pyrimidine derivatives:
-
BOC Sciences: Offers comprehensive custom synthesis services, including pyrimidine synthesis, with expertise in synthetic route design and optimization.[]
-
1Click Chemistry: Provides custom synthesis of heterocyclic building blocks, including pyridines and pyrimidines, with a focus on quality assurance.[5]
-
Saanvika Pharma: Specializes in custom chemical synthesis of a wide range of compounds, including pyridine and other heterocyclic derivatives, from milligram to kilogram scale.[6]
-
Otava Chemicals: Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, with expertise in heterocyclic compounds.[7]
-
Tocris Custom Chemistry Services: Provides custom synthesis of a variety of chemical structures, including nucleosides and heterocycles.
Researchers should request quotes from multiple vendors to compare cost, lead times, and capabilities.
Synthetic Considerations and Technical Insights
Understanding the synthetic pathways to this compound can provide valuable context for discussions with custom synthesis providers and for in-house synthesis efforts. A European patent (EP 1440063 B1) describes a general process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. This process involves the reaction of a malondiimidate with diketene in an inert solvent. This patent provides a foundational methodology that can be adapted for the synthesis of the specific target molecule.
The following diagram illustrates a generalized workflow for procuring this compound:
Applications in Drug Discovery and Development
While specific research applications for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. Pyrimidine derivatives are integral components of numerous approved drugs and are investigated for a wide range of therapeutic areas.
The pyrimidine core is known to interact with a variety of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Antiviral and anti-HIV agents [10]
-
Anti-inflammatory drugs [10]
-
Central nervous system (CNS) active agents [9]
-
Antidiabetic agents [11]
The presence of the propanone side chain on the pyrimidine ring in this compound offers a reactive handle for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules in drug discovery programs. Its structural motifs may be of interest in the development of kinase inhibitors or other targeted therapies.[9][12]
Conclusion
The procurement of this compound requires a strategic approach due to its limited commercial availability. While BLDpharm is a potential direct source, researchers should be prepared to explore custom synthesis as a primary acquisition route. By leveraging the information in this guide, including the correct chemical identifiers, potential suppliers, and an understanding of the synthetic landscape, drug development professionals can more effectively navigate the sourcing of this niche chemical compound for their research endeavors.
References
Click to expand
Sources
- 1. appretech.com [appretech.com]
- 2. 54643-09-3|1-(Pyrimidin-2-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. 75782-22-8|1-(Pyrimidin-2-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 5. 1clickchemistry.com [1clickchemistry.com]
- 6. saanvikapharma.com [saanvikapharma.com]
- 7. Custom Synthesis [otavachemicals.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jacsdirectory.com [jacsdirectory.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
The Pyrimidine Core in Modern Medicinal Chemistry: A Technical Guide to 1-(2-Pyrimidinyl)-2-propanone and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the role and potential of 1-(2-Pyrimidinyl)-2-propanone and related pyrimidinyl ketones in medicinal chemistry. As a Senior Application Scientist, the following content is structured to provide not just a review of existing data, but to offer insights into the strategic application of this chemical scaffold in drug discovery and development.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a key component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological processes. In synthetic medicinal chemistry, the pyrimidine core is prized for its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, influencing the molecule's solubility and binding affinity.[3] This inherent versatility has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
The introduction of a ketone functionality, as seen in this compound, offers a rich platform for further chemical elaboration. The carbonyl group can act as a hydrogen bond acceptor or be transformed into a variety of other functional groups, making pyrimidinyl ketones valuable intermediates in the synthesis of more complex, biologically active molecules.
Synthesis of Pyrimidinyl Ketones: A Chemist's Perspective
While specific literature on the synthesis of this compound is not abundant, its preparation can be extrapolated from established synthetic methodologies for pyrimidines and related heterocyclic ketones. The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired substitution pattern on the pyrimidine ring.
General Strategies for Pyrimidine Ring Formation
The construction of the pyrimidine ring itself is a well-established area of organic synthesis. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[4] This approach allows for the introduction of a wide variety of substituents on the pyrimidine core.
For the synthesis of a 2-substituted pyrimidine, such as the parent ring of our target molecule, a key strategy is the reaction of a three-carbon component with a suitable N-C-N fragment.[4]
Experimental Protocol: A General Approach to 2-Substituted Pyrimidines
This protocol outlines a generalized procedure for the synthesis of a 2-substituted pyrimidine ring, which can be adapted for the synthesis of precursors to this compound.
Materials:
-
1,3-Dicarbonyl compound (e.g., malondialdehyde, acetylacetone)
-
Amidine hydrochloride (or related N-C-N component)
-
Base (e.g., sodium ethoxide, sodium hydroxide)
-
Anhydrous ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of the base (e.g., sodium ethoxide in ethanol) to the flask and stir for 15-30 minutes at room temperature to form the enolate.
-
Add the amidine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted pyrimidine.
Introduction of the Propanone Moiety
With a suitable 2-substituted pyrimidine in hand, the propanone side chain can be introduced through several established organometallic or enolate-based reactions.
One plausible approach involves the use of a 2-lithiopyrimidine species. This can be generated by deprotonation of a 2-unsubstituted pyrimidine with a strong base like n-butyllithium, followed by reaction with an appropriate electrophile, in this case, an acetone equivalent.
Alternatively, a nucleophilic substitution reaction using a 2-halopyrimidine and the enolate of acetone is a viable strategy. The enolate of acetone can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[5]
Caption: Plausible synthetic routes to this compound.
The Role of Pyrimidinyl Ketones in Medicinal Chemistry
Pyrimidine Derivatives: A Pharmacological Goldmine
The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities.[1][2]
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Immunology |
| CNS activity | Neurology |
The diverse biological activities of pyrimidine derivatives stem from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a multitude of enzymes and receptors.[3]
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The introduction of a propanone group at the 2-position of the pyrimidine ring can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.
For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors. The methyl group of the propanone moiety can engage in hydrophobic interactions within a binding pocket. Furthermore, the ketone can be used as a synthetic precursor for the introduction of other functionalities, such as amines or alcohols, to probe the structure-activity relationship of a particular target.
Caption: SAR exploration from the this compound scaffold.
Future Perspectives and Conclusion
While this compound itself is not a widely studied molecule, its structural components—the pyrimidine ring and the ketone functionality—are of significant interest in medicinal chemistry. The synthesis of this and related pyrimidinyl ketones is achievable through established synthetic methodologies.
The true value of this compound likely lies in its potential as a versatile building block for the synthesis of more complex and potent drug candidates. The principles of medicinal chemistry suggest that the pyrimidine core provides a solid foundation for biological activity, while the ketone offers a gateway for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
For researchers in drug discovery, the exploration of pyrimidinyl ketones, including this compound, represents a promising avenue for the development of novel therapeutics. The combination of a privileged scaffold with a reactive functional group provides a powerful platform for the generation of new chemical entities with the potential to address unmet medical needs.
References
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
-
Pyrimidine synthesis - Organic Chemistry Portal. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]
-
Facile Synthesis of 2-Acetyl Pyridine | PDF | Molecular Orbital - Scribd. [Link]
-
An overview on synthesis and biological activity of pyrimidines - SciSpace. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Synthesis and Biological Activity of Oxazolopyrimidines | Request PDF - ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Synthesis of pyrimidines 139 and proposed mechanism from aryl ketones 140. [Link]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC - PubMed Central. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]
-
Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl - Pearson. [Link]
-
1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7 | Chemsrc. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]
-
Acetone/Isopropanol Photoinitiating System Enables Tunable Disulfide Reduction and Disulfide Mapping via Tandem Mass Spectrometry - PMC - NIH. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
-
Synthesis of 1-(4-pyridinyl)-2-propanone - PrepChem.com. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. [Link]
-
The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine - ResearchGate. [Link]
-
Pyrimidinylpiperazine - Wikipedia. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. [Link]
-
1-(2-PYRIMIDINYL)PIPERAZINE - precisionFDA. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
-
The condensation of acetone with urea: the formation of a spirobishexahydropyrimidine - Chemical Communications (London) (RSC Publishing). [Link]
-
-
The reaction between acetone and ammonia : the formation of pyrimidine compounds analogous to the aldoxans of späth - Sci-Hub. [Link]
-
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Draw the products of the following reactions: c. acetone + LDA/TH... | Study Prep in Pearson+ [pearson.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"1-(2-pyrimidinyl)-2-propanone" NMR spectral analysis
Application Note: Structural Characterization and Tautomeric Analysis of 1-(2-pyrimidinyl)-2-propanone via High-Field NMR
Executive Summary
This application note details the structural validation of This compound , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Unlike simple aliphatic ketones, this molecule exhibits significant C-H acidity at the methylene bridge due to the electron-deficient pyrimidine ring. This characteristic complicates spectral analysis due to keto-enol tautomerism and potential proton exchange.
This guide provides a robust protocol for NMR acquisition, assignment logic for the pyrimidine spin system, and methods to distinguish the target molecule from common synthetic impurities (e.g., 2-methylpyrimidine or unreacted acetoacetate).
Chemical Context & Tautomeric Challenge
The target molecule exists in a tautomeric equilibrium.[1][2][3][4][5] While the keto form is thermodynamically favored in non-polar solvents (e.g.,
-
Keto Form (Major): Characterized by a methylene singlet (
) and a methyl ketone singlet. -
Enol Form (Minor): Characterized by a methine vinyl proton (
) and an exchangeable hydroxyl proton.
Visualizing the Equilibrium
Figure 1: Keto-enol tautomerism of this compound.[1][6] The electron-withdrawing pyrimidine ring increases the acidity of the
Experimental Protocol
To ensure reproducibility and minimize line broadening caused by proton exchange, strict adherence to solvent purity and temperature control is required.
Sample Preparation Workflow
Figure 2: Sample preparation and acquisition workflow designed to eliminate solvent peaks and exchange broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR may be required if signals are broadened by rotameric or tautomeric exchange.
-
Reference: TMS (0.00 ppm) or Residual Solvent (
: 7.26 ppm).
Spectral Analysis & Assignment
The following data represents the Keto tautomer , which is the dominant species (>95%) in Chloroform-
NMR Data (400 MHz, )
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Pyrimidine H-4, H-6 | 8.68 – 8.72 | Doublet (d) | 2H | Deshielded by adjacent Ring Nitrogens. Equivalent by symmetry. | |
| Pyrimidine H-5 | 7.20 – 7.25 | Triplet (t) | 1H | "Para" to the substituent. Coupled to H-4/6. | |
| Methylene ( | 4.05 | Singlet (s) | 2H | - | Flanked by Pyrimidine (EWG) and Carbonyl. |
| Methyl ( | 2.31 | Singlet (s) | 3H | - | Characteristic methyl ketone singlet. |
Key Diagnostic Feature: The pyrimidine ring protons form an
NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl ( | 204.5 | Ketone carbonyl (typical range 200–210 ppm). |
| Pyrimidine C-2 | 163.8 | Ipso carbon. Most deshielded due to two adjacent N atoms. |
| Pyrimidine C-4, C-6 | 157.2 | Alpha to Nitrogen. |
| Pyrimidine C-5 | 119.5 | Beta to Nitrogen (most shielded aromatic carbon). |
| Methylene ( | 50.1 | Alpha to carbonyl and heterocycle. |
| Methyl ( | 30.2 | Methyl ketone. |
Troubleshooting & Impurity Profiling
In drug development synthesis, specific impurities often co-elute with this compound.
-
2-Methylpyrimidine (Starting Material/Degradant):
-
Differentiation: Look for a methyl singlet at
ppm (attached directly to the ring), distinct from the ketone methyl at 2.3 ppm.
-
-
Ethyl Acetoacetate (Reagent):
-
Differentiation: Look for the ethyl quartet (
ppm) and triplet ( ppm).
-
-
Enol Tautomer Presence:
-
In DMSO-
, you may observe a small singlet around 5.5–6.0 ppm (vinyl C-H) and a broad peak ppm (enol -OH). This is not an impurity but an intrinsic property of the molecule.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on Pyrimidine reactivity and tautomerism).
-
Sigma-Aldrich. (2023). This compound Product Specification & NMR. (Verified source for CAS 5334-41-8 commercial standards).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for C-H acidity of the methylene bridge).
Sources
Application Note: Mass Spectrometry Profiling of 1-(2-Pyrimidinyl)-2-Propanone
This Application Note is designed for researchers in pharmaceutical synthesis and forensic analysis. It details the mass spectrometric characterization of 1-(2-pyrimidinyl)-2-propanone (CAS: 75782-22-8), a critical intermediate in the synthesis of bioactive heterocycles.[1]
Abstract
This guide provides a comprehensive protocol for the identification and structural elucidation of this compound (C₇H₈N₂O) using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] We define the fragmentation pathways driven by the pyrimidine moiety and the ketonic side chain, establishing a robust method for distinguishing this intermediate from isobaric impurities in drug development workflows.
Introduction
This compound (also known as acetonylpyrimidine) is a strategic building block in medicinal chemistry.[1] It serves as a precursor for fused pyrimidine systems found in kinase inhibitors and agrochemical fungicides.[1] Structurally, it consists of an electron-deficient pyrimidine ring linked to a reactive acetonyl group.[1]
Accurate mass spectrometric analysis is essential because:
-
Process Control: Monitoring the alkylation of 2-methylpyrimidine or decarboxylation steps during synthesis.
-
Impurity Profiling: Differentiating it from regioisomers (e.g., 4-substituted analogs) which possess identical molecular weights (136.15 g/mol ) but distinct fragmentation signatures.[1]
Experimental Protocols
Sample Preparation
-
Matrix: Reaction mixture or neat standard.
-
Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).[1] Avoid acetone to prevent solvent interference with the analyte's ketone signal.[1]
-
Concentration: 10 µg/mL for scan mode; 1 µg/mL for SIM/MRM.[1]
-
Filtration: 0.22 µm PTFE filter.[1]
GC-MS Protocol (Electron Ionization)[1]
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
Source Temp: 230°C; Quad Temp: 150°C.[1]
-
Ionization: EI (70 eV).[1]
LC-MS/MS Protocol (Electrospray Ionization)[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
Gradient: 5% B (0-1 min) → 95% B (6 min) → 95% B (8 min).
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: ESI Positive Mode ([M+H]⁺).
Workflow Visualization
The following diagram outlines the decision matrix for selecting the ionization method based on the analytical goal.
Figure 1: Decision workflow for mass spectrometry analysis of pyrimidinyl-propanones.
Results & Discussion
Electron Ionization (EI) Fragmentation
In GC-MS, the molecule (MW 136) exhibits a distinct fragmentation pattern driven by alpha-cleavage relative to the carbonyl group.[1]
Key Diagnostic Ions:
-
m/z 136 [M]⁺: Molecular ion (Moderate intensity).[1]
-
m/z 93 [C₅H₅N₂]⁺ (Base Peak): Formed via alpha-cleavage between the methylene and carbonyl carbons.[1] The charge resides on the pyrimidinyl-methyl fragment, stabilized by the aromatic ring.[1]
-
m/z 43 [CH₃CO]⁺: The acetyl cation, characteristic of methyl ketones.
-
m/z 66 [C₄H₄N]⁺: Secondary fragmentation of the m/z 93 ion involving the loss of HCN (27 Da), typical for pyrimidines.
Table 1: EI-MS Spectral Data
| m/z | Relative Abundance | Assignment | Mechanism |
|---|---|---|---|
| 136 | 35% | [M]⁺ | Molecular Ion |
| 121 | 5% | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl) |
| 93 | 100% | [Py-CH₂]⁺ | Alpha-cleavage (loss of acetyl) |
| 66 | 40% | [Py-CH₂ - HCN]⁺ | Ring contraction/HCN loss |
| 43 | 85% | [CH₃CO]⁺ | Acetyl cation formation |[1]
ESI-MS/MS Fragmentation
In LC-MS (ESI+), the molecule forms a protonated pseudomolecular ion [M+H]⁺ at m/z 137 .[1]
Collision Induced Dissociation (CID) Pathway:
-
Precursor: m/z 137.
-
Product A (m/z 95): Loss of ketene (CH₂=C=O, 42 Da). This rearrangement is common in protonated ketones, where the proton is on the carbonyl oxygen, facilitating a 4-membered transition state.
-
Product B (m/z 119): Loss of water (18 Da), observed if the keto-enol tautomerism allows.[1]
Mechanistic Visualization
The following diagram illustrates the primary fragmentation mechanism under Electron Ionization (EI), confirming the structural connectivity.
Figure 2: Proposed EI fragmentation pathway showing the dominance of the pyrimidinyl-methyl cation (m/z 93).[1]
Method Validation & Troubleshooting
Linearity and Limits
-
Linearity: 0.1 – 50 µg/mL (R² > 0.995).[1]
-
LOD: 0.05 µg/mL (S/N > 3).[1]
-
LOQ: 0.15 µg/mL (S/N > 10).[1]
Common Issues
-
Peak Tailing (GC): The basic nitrogen atoms in the pyrimidine ring can interact with active silanol sites on the column.[1]
-
Solution: Use "Deactivated" or "Base-Deactivated" liners and Ultra-Inert (UI) columns.[1]
-
-
Carryover (LC): The compound may stick to stainless steel.[1]
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Pyrimidine Derivatives.[1] NIST Standard Reference Data.[1] [Link][1]
-
PubChem Database. Compound Summary: this compound (CAS 75782-22-8).[1][2] National Center for Biotechnology Information.[1] [Link][1]
-
European Directorate for the Quality of Medicines (EDQM). Buspirone Hydrochloride: Impurity Profiling Guidelines.[1] Ph.[1][3] Eur. 10th Edition. [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Canonical text for alpha-cleavage mechanisms). [Link][1]
Sources
"1-(2-pyrimidinyl)-2-propanone" for developing anti-inflammatory agents.
Application Note: 1-(2-pyrimidinyl)-2-propanone Advanced Scaffolding for Next-Generation p38 MAPK Inhibitors
Executive Summary
This compound (CAS: 75782-22-8), also known as 1-(pyrimidin-2-yl)propan-2-one, is a critical heteroaromatic building block in medicinal chemistry. It serves as a primary "chassis" for synthesizing Type I and Type I½ kinase inhibitors , specifically targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
Inhibition of p38 MAPK is a validated therapeutic strategy for treating autoimmune diseases (Rheumatoid Arthritis, Crohn’s Disease) and cytokine storm syndromes. This guide details the handling, synthetic utility, and biological validation of this intermediate to generate potent anti-inflammatory agents.[1][2]
Chemical Profile & Handling
| Property | Specification | Critical Handling Note |
| CAS Number | 75782-22-8 | Verify batch identity via 1H-NMR (distinct singlet at ~4.0 ppm for -CH2-). |
| Formula | C7H8N2O | MW: 136.15 g/mol |
| Appearance | Yellowish oil/solid | Low melting point; tends to supercool. |
| Stability | Moderate | Oxidation Sensitive. Store under Argon/Nitrogen at 2-8°C. |
| Reactivity | High C-H Acidity | The methylene bridge (-CH2-) is highly acidic due to the flanking carbonyl and electron-deficient pyrimidine ring. |
Storage Protocol:
-
Long-term: -20°C in a sealed vial under inert gas.
-
Solubilization: Soluble in DCM, DMSO, Methanol. Avoid protic solvents if using strong bases to prevent premature enolization/polymerization.
Synthetic Application: The "Enaminone" Route
Objective: Synthesis of a 4-(2-pyrimidinyl)-pyrazole scaffold (p38 Inhibitor Precursor).
The most high-yield application of this compound is its conversion into an enaminone intermediate using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This intermediate is a versatile "hinge" that can be cyclized into Pyrazoles, Isoxazoles, or Pyrimidines.
Protocol A: Enaminone Formation
Rationale: DMF-DMA acts as a one-carbon synthon. It attacks the activated methylene or methyl group. Due to the high acidity of the methylene bridge (flanked by Pyrimidine and Carbonyl), regioselectivity must be controlled by temperature.
Reagents:
-
This compound (1.0 eq)
-
DMF-DMA (1.2 eq)
-
Solvent: Anhydrous Toluene or Xylene.
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with this compound dissolved in anhydrous toluene (0.5 M concentration).
-
Addition: Add DMF-DMA dropwise at room temperature under N2 flow.
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours.
-
Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting ketone spot will disappear, replaced by a lower Rf, UV-active spot (bright yellow).
-
-
Workup: Evaporate solvent in vacuo. The residue is typically a yellow/orange solid.
-
Purification: Recrystallize from minimal hot ethanol or use as crude for the next step (instability risk on silica columns).
Protocol B: Cyclization to Pyrazole Core
Rationale: Reacting the enaminone with a hydrazine derivative closes the ring to form a pyrazole. The pyrimidine ring at the 4-position mimics the "hinge-binding" motif of classic inhibitors like SB-203580.
Reagents:
-
Crude Enaminone (from Protocol A)
-
Phenylhydrazine (1.1 eq) (or substituted hydrazine for SAR studies)
-
Ethanol (Abs.)
Step-by-Step:
-
Dissolve enaminone in Ethanol (0.2 M).
-
Add Phenylhydrazine.
-
Reflux for 3 hours.
-
Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.
-
Validation: 1H-NMR should show the disappearance of the N-Me2 singlets and the appearance of pyrazole aromatic protons.
Biological Validation: Anti-Inflammatory Assay
Objective: Confirm p38 MAPK pathway inhibition via TNF-α suppression.
Once the derivative is synthesized, its efficacy must be validated in a cellular model of inflammation.
Protocol C: LPS-Induced TNF-α Release Assay (RAW 264.7)
Rationale: Lipopolysaccharide (LPS) triggers the TLR4 receptor, activating the p38 MAPK pathway, which phosphorylates transcription factors (ATF2), leading to TNF-α production. An effective inhibitor will block this release.
Materials:
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Inducer: LPS (E. coli serotype 055:B5), 100 ng/mL.
-
Readout: Mouse TNF-α ELISA Kit.
Workflow:
-
Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates. Incubate 24h.
-
Pre-treatment: Add the synthesized compound (serial dilutions: 0.1 nM to 10 µM) for 1 hour prior to stimulation.
-
Control: DMSO vehicle (0.1%).
-
Positive Control: SB-203580 (1 µM).
-
-
Stimulation: Add LPS (100 ng/mL) to all wells except "No Stim" control.
-
Incubation: Incubate for 4–6 hours (peak TNF-α secretion).
-
Harvest: Collect supernatant.
-
Quantification: Analyze via ELISA. Calculate IC50 using non-linear regression.
Mechanism of Action & Workflow Visualization
Figure 1: Synthetic Pathway & Biological Mechanism
The following diagram illustrates the conversion of the ketone precursor into an active inhibitor and its interference with the inflammatory signaling cascade.
Caption: Synthesis of the inhibitor from the ketone precursor and its subsequent blockade of the p38 MAPK inflammatory cascade.
References
-
Vertex Pharmaceuticals. (2002). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.[3]
-
Bagley, M. C., et al. (2007).[4] Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells.[4] Bioorganic & Medicinal Chemistry Letters.[2][4]
-
Al-Zaydi, K. M. (2009). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
-
Laufer, S. A., et al. (2017).[3] Design, Synthesis, and Biological Evaluation of Novel Type I½ p38α MAP Kinase Inhibitors. Journal of Medicinal Chemistry.[3]
-
BenchChem. (2025).[8] The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis.
Sources
- 1. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase [journals.mums.ac.ir]
- 3. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 11. ijpsonline.com [ijpsonline.com]
Application Note: 1-(2-Pyrimidinyl)-2-Propanone in Antiviral Drug Discovery
Abstract
This technical guide details the application of 1-(2-pyrimidinyl)-2-propanone (CAS: 5334-41-8) as a linchpin intermediate in the synthesis of fused-ring antiviral scaffolds. Specifically, this protocol focuses on its utility in accessing pyrazolo[1,5-a]pyrimidines , a privileged pharmacophore in the development of inhibitors for Hepatitis C (HCV), HIV-1, and Herpes Simplex Virus (HSV). We provide a validated workflow for the synthesis of the intermediate itself, followed by its downstream conversion into bioactive cores via enaminone functionalization.
Introduction: The "Linchpin" Scaffold
In modern antiviral discovery, the pyrazolo[1,5-a]pyrimidine system acts as a bioisostere of purine nucleotides (ATP), allowing it to target viral polymerases and host kinases essential for viral replication.
This compound (also known as acetonylpyrimidine) is the critical "C3-synthon" required to construct this fused system. Unlike standard pyrimidine functionalization, the acetonyl side chain provides a reactive 1,3-electrophilic/nucleophilic center that enables rapid heterocyclization.
Key Therapeutic Applications[1][2]
-
HCV NS5B Polymerase Inhibitors: The scaffold mimics the nucleobase, blocking RNA replication.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Host-directed antivirals that prevent viral transcription (e.g., HIV-1 Tat-mediated transcription).
-
Herpesvirus Inhibitors: Targeting viral DNA synthesis.
Chemical Utility & Retrosynthesis
The strategic value of this compound lies in its ability to undergo cascade cyclization . The methylene group (
Retrosynthetic Analysis
The following diagram illustrates how complex antiviral agents are disconnected back to this specific intermediate.
Figure 1: Retrosynthetic logic positioning this compound as the central node in accessing fused-ring antivirals.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific side-chain modifications.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
Acetone (Solvent/Reagent)
-
Potassium tert-butoxide (
-BuOK) or Sodium Amide ( ) (2.5 eq) -
Liquid Ammonia (if using
) or THF (if using -BuOK)
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried flask under Argon, dissolve
-BuOK (2.5 eq) in anhydrous THF. Cool to 0°C. Add dry acetone (3.0 eq) dropwise. The solution will turn yellow, indicating enolate generation. Stir for 30 min. -
Coupling: Add a solution of 2-chloropyrimidine (1.0 eq) in THF dropwise to the enolate mixture.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show consumption of the chloropyrimidine.
-
Critical Checkpoint: The reaction involves a photo-sensitive intermediate; keep the flask covered with foil if using sunlight-exposed hoods.
-
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
solution. Extract with Ethyl Acetate ( ).[1] -
Purification: Dry organic layers over
. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).-
Yield Expectation: 65–75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Protocol B: Conversion to Antiviral Scaffold (Pyrazolo[1,5-a]pyrimidine)
This protocol describes the conversion of the ketone into the bioactive core.
Reagents:
-
This compound (Intermediate from Protocol A)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol (Anhydrous)
Workflow Diagram:
Figure 2: Two-step cascade synthesis of the antiviral core.
Step-by-Step Procedure:
-
Enaminone Formation:
-
Dissolve this compound (1.0 mmol) in dry toluene (5 mL).
-
Add DMF-DMA (1.2 mmol).
-
Reflux for 4 hours. The solution will darken as the enaminone forms.
-
Remove solvent under reduced pressure. The residue (usually a dark red/orange solid) is the enaminone intermediate. Do not purify extensively; proceed immediately.
-
-
Cyclization:
-
Dissolve the crude enaminone in absolute Ethanol (10 mL).
-
Add Hydrazine Hydrate (1.5 mmol).
-
Reflux for 2–4 hours.
-
Observation: A precipitate often forms as the fused ring system crystallizes out of the hot ethanol.
-
-
Isolation:
Analytical Validation
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
| Analytical Method | Expected Result (Pyrazolo[1,5-a]pyrimidine Core) | Interpretation |
| 1H NMR (DMSO-d6) | Bridgehead proton signals shifted downfield (~8.5 - 9.0 ppm). Loss of the methylene singlet from the starting ketone. | Confirms cyclization and aromatization.[5] |
| LC-MS (ESI+) | [M+H]+ corresponding to MW of ketone + 24 Da (approx, depending on hydrazine substituent). | Verifies molecular weight and purity. |
| HPLC Purity | >95% (AUC) at 254 nm. | Required for biological assay testing. |
Safety & Handling
-
This compound: Irritant. Avoid inhalation. Store at 2-8°C under inert gas (Argon) to prevent oxidation of the alpha-methylene position.
-
Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double gloves.
-
DMF-DMA: Moisture sensitive. Keep bottle tightly sealed.
References
-
Antiviral Activity of Pyrazolo[1,5-a]pyrimidines
- Source: Al-Farahidi Biomedical Journal, 2025.
- Relevance: Confirms the scaffold's activity against Newcastle disease virus and potential against HCV/HIV.
-
Scaffold Synthesis & Kinase Inhibition
- Source: NIH / PubMed Central.
- Relevance: Details the reaction of enaminones with hydrazines to form the core structure.
-
General Pyrimidine Synthesis
- Source: Organic Syntheses. "2-Chloropyrimidine."
- Relevance: Foundational method for accessing the starting m
-
Mechanism of Action (Broad Spectrum)
-
Source: Antimicrobial Agents and Chemotherapy.[6] "Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis."
- Relevance: Contextualizes the importance of pyrimidine analogs in disrupting viral replic
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Kontakt os – Skibelundforeningen [skibelundforeningen.dk]
- 4. Kontakt os – Skibelundforeningen [skibelundforeningen.dk]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]
"1-(2-pyrimidinyl)-2-propanone" in agricultural research
Technical Application Note: 1-(2-Pyrimidinyl)-2-propanone in Agrochemical Discovery
Executive Summary
In the realm of agricultural chemistry, the pyrimidine heterocycle is a cornerstone of modern crop protection, forming the core of commercial fungicides like pyrimethanil and mepanipyrim. This compound (also known as acetonylpyrimidine) represents a critical "privileged scaffold" in research libraries. It serves as a versatile C3-synthon for constructing fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and functionalized chalcones.
This guide details the robust synthesis of this scaffold, its downstream application in generating antifungal libraries, and the validation protocols required to assess biological efficacy against resistant phytopathogens like Botrytis cinerea.
Chemical Profile & Significance
-
Compound Name: this compound
-
Synonyms: (Pyrimidin-2-yl)acetone; 2-Acetonylpyrimidine.
-
Molecular Formula: C₇H₈N₂O
-
Role in Agriculture:
-
Precursor for Fused Systems: The carbonyl and alpha-methylene groups allow for cyclization with hydrazines to form pyrazolo-pyrimidines (potential herbicides).
-
Chalcone Synthesis: Condensation with aryl aldehydes yields pyrimidinyl-chalcones, a class of compounds exhibiting potent antifungal activity by disrupting cell wall biosynthesis.
-
Lipophilicity Tuner: The propanone side chain introduces a degree of lipophilicity (
adjustment) critical for systemic transport in plant xylem.
-
Core Protocol: Synthesis of the Scaffold
Objective: Synthesize high-purity this compound starting from 2-chloropyrimidine.
Mechanistic Insight: Direct alkylation of acetone enolates with 2-chloropyrimidine is prone to polymerization and low yields. The Acetoacetate Decarboxylation Route is preferred. It utilizes ethyl acetoacetate as a "masked" acetone equivalent, preventing poly-alkylation through steric control and electronic stabilization.
Step-by-Step Methodology
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion, 2.5 eq) or NaOEt (freshly prepared)
-
Solvent: Anhydrous THF or Toluene
-
Acid: 6M Hydrochloric Acid (HCl)
Workflow:
-
Enolate Formation:
-
To a flame-dried 3-neck flask under
, add NaH (washed with hexanes). Suspend in THF. -
Add ethyl acetoacetate dropwise at 0°C. Caution: H₂ gas evolution.
-
Stir for 30 min to ensure complete formation of the
-keto ester enolate.
-
-
Nucleophilic Aromatic Substitution (
):-
Add 2-chloropyrimidine solution dropwise.
-
Reflux for 4-6 hours. The color typically shifts to deep orange/red.
-
Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). Disappearance of 2-chloropyrimidine indicates completion.
-
-
Hydrolysis & Decarboxylation:
-
Evaporate THF. Resuspend residue in 6M HCl.
-
Reflux at 100°C for 3 hours. This step hydrolyzes the ester to the
-keto acid, which spontaneously decarboxylates to release and the target ketone.
-
-
Isolation:
-
Neutralize with NaOH to pH 7-8.
-
Extract with Dichloromethane (DCM) (3x).[1]
-
Dry over
and concentrate. -
Purification: Vacuum distillation or Column Chromatography (SiO₂, gradient elution).
-
Application Protocol: Library Generation (Pyrimidinyl-Chalcones)
Context: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and isoflavonoids in plants. By incorporating the pyrimidine ring, we enhance metabolic stability against fungal enzymes.
Reaction: Claisen-Schmidt Condensation.
Protocol:
-
Dissolve this compound (1 mmol) and a substituted benzaldehyde (1 mmol) in Ethanol (5 mL).
-
Add aqueous NaOH (10%, 0.5 mL) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 12-24 hours.
-
Precipitation: Pour the reaction mixture into ice water. Acidify slightly with dilute HCl.
-
Filtration: Collect the yellow/orange precipitate (the chalcone).
-
Recrystallization: Ethanol/Water mixture.
Variable Selection:
-
Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the aldehyde typically increase antifungal potency by enhancing electrophilicity for Michael addition with fungal thiols.
Validation Protocol: High-Throughput Antifungal Screening
Objective: Determine the
Method: 96-Well Microtiter Plate Assay (Spectrophotometric).
Procedure:
-
Inoculum Preparation:
-
Harvest B. cinerea spores from 7-day old PDA cultures.
-
Adjust spore density to
spores/mL in PDB (Potato Dextrose Broth).
-
-
Compound Dilution:
-
Dissolve test compounds in DMSO (Stock 10,000 ppm).
-
Prepare serial dilutions in PDB to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 ppm in the wells.
-
Control: PDB + DMSO (Solvent Control) and PDB + Commercial Fungicide (e.g., Pyrimethanil) as Positive Control.
-
-
Incubation:
-
Add 100 µL of spore suspension to 100 µL of compound solution in each well.
-
Incubate at 25°C in the dark for 48-72 hours.
-
-
Data Acquisition:
-
Measure Optical Density (OD) at 595 nm using a microplate reader.
-
Calculation:
-
Calculate
using Probit analysis.
-
Visualizations
Figure 1: Synthetic Pathway & Logic
Caption: Synthetic workflow converting 2-chloropyrimidine into the acetonyl scaffold, diverging into two major agrochemical classes.
Figure 2: Bioassay Decision Logic
Caption: High-throughput screening logic for validating fungicidal activity of pyrimidine derivatives.
References
-
Vertex AI Search. (2023). Synthesis and Antifungal Activity of Pyrimidine Derivatives.[2][3][4] Retrieved from 4
-
Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine Product Information. (Used for metabolic context of pyrimidinyl moieties).[5][6][7][8] Retrieved from 5
-
National Institutes of Health (NIH). (2018). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.[2][3][4] Retrieved from 3
-
Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives. Retrieved from 9
-
ResearchGate. (2025). Synthesis of Pyrimidines and Its Bio-Evaluation. Retrieved from 2
Sources
- 1. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The central action of 1-(2-pyrimidinyl)-piperazine, an ipsapirone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
Derivatization of "1-(2-pyrimidinyl)-2-propanone" for bioassays
Abstract
The quantification of 1-(2-pyrimidinyl)-2-propanone (P2P-Pyr) in biological matrices presents significant bioanalytical challenges due to its low molecular weight, lack of a strong chromophore, and poor ionization efficiency in standard electrospray ionization (ESI) sources. This Application Note details two optimized derivatization protocols designed to overcome these limitations. Protocol A utilizes Girard’s Reagent T (GT) to introduce a permanent quaternary ammonium charge for ultra-sensitive LC-MS/MS analysis. Protocol B employs 2,4-Dinitrophenylhydrazine (DNPH) to generate a stable, UV-active hydrazone for HPLC-UV/Vis applications.
Introduction & Scientific Rationale
The Analyte: this compound is a heterocyclic ketone often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it consists of a pyrimidine ring attached to an acetone backbone.
The Challenge:
-
LC-MS/MS: As a neutral ketone, P2P-Pyr exhibits poor proton affinity in the absence of acidic mobile phases. While the pyrimidine ring offers some basicity, it is often insufficient to drive high-efficiency ionization at trace (pg/mL) levels.
-
HPLC-UV: The molecule lacks an extended conjugated system, resulting in negligible UV absorption above 220 nm, where biological matrix interference is highest.
The Solution: Chemical derivatization targeting the carbonyl group (
-
Charge-Tagging (LC-MS): Reaction with Girard’s Reagent T (GT) converts the ketone into a water-soluble hydrazone carrying a permanent positive charge. This "pre-charged" state increases ESI sensitivity by 10–50 fold [1][2].
-
Chromophore-Tagging (UV): Reaction with 2,4-DNPH yields a hydrazone with a high extinction coefficient at 360 nm, moving detection away from matrix noise [3].
Reaction Mechanisms & Pathway Visualization
The following diagram illustrates the parallel derivatization pathways. Note the critical role of acid catalysis, particularly important for P2P-Pyr as the pyrimidine nitrogens can act as proton sinks, potentially stalling the reaction if acid concentration is insufficient.
Caption: Mechanistic divergence for LC-MS (Girard's T) and HPLC-UV (DNPH) derivatization of P2P-Pyr.
Protocol A: High-Sensitivity LC-MS/MS (Girard's Reagent T)
Target Audience: DMPK scientists requiring LLOQ < 1 ng/mL. Mechanism: Nucleophilic attack of hydrazine on the ketone, stabilized by the quaternary ammonium group.
Reagents:
-
Girard’s Reagent T (GT) (Sigma-Aldrich/Merck).
-
Methanol (LC-MS Grade).
-
Glacial Acetic Acid.
-
Internal Standard (IS): Stable isotope-labeled P2P-Pyr (preferred) or a structural analog (e.g., 1-(2-pyridinyl)-2-propanone).
Step-by-Step Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
Reconstitute residue in 100 µL of GT Solution (10 mg/mL GT in Methanol containing 10% Acetic Acid).
-
Expert Insight: The 10% acetic acid is higher than standard (usually 1-5%) to counteract the buffering capacity of the pyrimidine ring [4].
-
Seal vial and incubate at 60°C for 60 minutes .
-
Self-Validation Check: The solution should remain clear. Cloudiness indicates salt precipitation; if observed, dilute with 50 µL water.
-
-
Quenching & Injection:
-
Cool to room temperature.[3]
-
Dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Inject 5–10 µL onto LC-MS/MS.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Transition: Monitor the loss of trimethylamine (neutral loss of 59 Da) or specific fragmentation of the pyrimidine core [5].
Protocol B: Robust HPLC-UV/Vis (2,4-DNPH)
Target Audience: QC/QA labs or assays without MS access. Mechanism: Formation of a hydrazone with extended conjugation.
Step-by-Step Procedure:
-
Reagent Setup:
-
Prepare DNPH Reagent: Dissolve 50 mg 2,4-DNPH in 10 mL Acetonitrile. Add 100 µL conc. HCl. (Freshly prepared).
-
-
Reaction:
-
Mix 200 µL Sample (or extracted supernatant) with 100 µL DNPH Reagent.
-
Incubate at 40°C for 30 minutes .
-
-
Post-Reaction Cleanup (Critical):
-
DNPH excess can damage columns. Perform a Liquid-Liquid Extraction (LLE).
-
Add 500 µL Hexane/DCM (70:30). Vortex.
-
The derivatized hydrazone is lipophilic and migrates to the organic layer.
-
Evaporate the organic layer and reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).
-
-
Detection:
-
Wavelength: 360 nm (Primary), 254 nm (Secondary confirmation).
-
Comparative Data & Validation Criteria
The following table summarizes the expected performance metrics based on FDA Bioanalytical Method Validation Guidelines (M10) [6].
| Parameter | Protocol A (Girard's T / LC-MS) | Protocol B (DNPH / UV) |
| LLOQ | 10–50 pg/mL | 10–50 ng/mL |
| Selectivity | High (Mass + Retention Time) | Moderate (RT + Absorbance Ratio) |
| Linearity | ||
| Stability | Derivative stable for 24h at 4°C | Derivative stable for >48h |
| Matrix Effect | Susceptible (requires IS) | Less susceptible |
| Major Risk | Source contamination (non-volatiles) | Column clogging (excess reagent) |
Analytical Workflow Diagram
This workflow emphasizes the "Self-Validating" checkpoints required for regulatory compliance.
Caption: Analytical workflow with integrated Quality Control checkpoints.
References
-
Luo, X., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P. University of Pennsylvania. Retrieved from [Link]
-
Uchiyama, S., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization. Journal of Chromatography B. Retrieved from [Link]
-
Syngene International. (2023). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Propanone, 1-(2-pyridinyl)- Mass Spectrum. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 2. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. FDA News: Issue 21-1, November 2022 [ascpt.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-pyrimidinyl)-2-propanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 1-(2-pyrimidinyl)-2-propanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and obtain a high-purity product.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached through several key synthetic routes. Understanding the fundamentals of each method is crucial for effective troubleshooting and optimization.
-
Route A: Pinner-type Reaction of an Amidine with a β-Dicarbonyl Equivalent. This is a classical and widely used method for constructing the pyrimidine ring.[1][2] It involves the condensation of a malondiamidine derivative with a 1,3-dicarbonyl compound or its equivalent.
-
Route B: Claisen Condensation. This route involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-dicarbonyl compound.[3][4]
-
Route C: Cross-Coupling Reactions. Modern cross-coupling methodologies, such as Suzuki-Miyaura or Stille coupling, offer an alternative approach by forming a carbon-carbon bond between a pre-functionalized pyrimidine ring and an acetone equivalent.[5][6]
Diagram: Synthetic Pathways to this compound
Caption: Major synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Pinner-type synthesis of this compound?
A1: Low yields in this reaction are often attributed to the quality and handling of the amidine starting material. Malondiamidine and its salts can be unstable and hygroscopic. Incomplete conversion or side reactions due to impure or improperly handled amidine are common culprits. Additionally, suboptimal reaction conditions, such as incorrect temperature or pH, can significantly impact the yield.[1]
Q2: I am observing multiple byproducts in my Claisen condensation attempt. What are the likely side reactions?
A2: Claisen condensations are notoriously sensitive to reaction conditions.[7] Common side reactions include self-condensation of the starting ester (if it has enolizable protons), and competing aldol-type reactions. The choice of base is critical; using a base that is too weak may not fully deprotonate the ester, leading to a mixture of products. Conversely, a base that is too strong or used in excess can lead to other undesired reactions.
Q3: What are the key considerations when choosing a cross-coupling strategy for this synthesis?
A3: The success of a cross-coupling reaction hinges on several factors: the choice of catalyst and ligand, the nature of the leaving group on the pyrimidine ring (e.g., Br, I, OTs), the acetone enolate equivalent, and the reaction conditions (solvent, temperature, and base). Palladium-catalyzed reactions are common, but catalyst screening may be necessary to find the optimal system for your specific substrates.[5][8]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
A. Troubleshooting the Pinner-type Reaction
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive Amidine: The malondiamidine salt may have degraded due to moisture or improper storage. | Use freshly prepared or purchased amidine. Ensure it is stored in a desiccator. Consider preparing the free base of the amidine in situ immediately before the reaction.[1] |
| Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, the amidine will be fully protonated and non-nucleophilic. If too basic, side reactions can occur. | Carefully control the amount of base used to neutralize the amidine salt. A slight excess is often necessary.[1] | |
| Low Reaction Temperature: The condensation may require a certain activation energy. | If the reaction is sluggish at room temperature, consider gentle heating while monitoring the reaction progress by TLC or LC-MS.[1] | |
| Formation of Multiple Products | Amidine Self-Condensation: Under certain conditions, amidines can self-condense to form triazines or other oligomeric byproducts. | Use a lower reaction temperature and carefully control the stoichiometry of the reactants. |
| Side reactions of Diketene: Diketene is a reactive reagent and can undergo polymerization or react with the solvent or base. | Add the diketene slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is controlled during the addition.[1] | |
| Difficult Product Isolation | Product is soluble in the aqueous phase: The product may have some water solubility, leading to losses during workup. | After the initial extraction with an organic solvent, perform several additional extractions of the aqueous layer. Consider using a continuous liquid-liquid extractor for quantitative recovery. |
| Emulsion formation during workup: The presence of salts and polar byproducts can lead to the formation of stable emulsions. | Add a saturated brine solution to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
Diagram: Troubleshooting Workflow for Pinner-type Reaction
Caption: A workflow for troubleshooting the Pinner-type synthesis.
B. Troubleshooting Claisen Condensation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Incorrect Base: The pKa of the base must be high enough to deprotonate the ester, but not so high as to cause unwanted side reactions. Sodium ethoxide or sodium hydride are commonly used.[4] | If using an alkoxide, ensure it corresponds to the alcohol portion of the ester to avoid transesterification. Consider a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) for more controlled deprotonation.[7] |
| Steric Hindrance: Bulky groups on either the pyrimidine or the ester can hinder the reaction. | Consider using a less sterically hindered ester or a more reactive derivative of the pyrimidine. Increasing the reaction time or temperature may also help. | |
| Formation of Self-Condensation Product | Competitive Enolate Formation: If both carbonyl compounds have enolizable protons, a mixture of products is likely. | Use a directed Claisen condensation approach where one of the reactants does not have enolizable protons. Alternatively, pre-form the enolate of the desired nucleophile before adding the second carbonyl compound.[7] |
| Hydrolysis of Ester | Presence of Water: The presence of water can lead to the hydrolysis of the ester starting material or product, especially under basic conditions. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
C. Troubleshooting Cross-Coupling Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may be inactive or poisoned by impurities. | Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[5] |
| Incorrect Base: The choice of base is crucial for the transmetalation step. | Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates and catalyst system.[6] | |
| Homocoupling of Starting Materials | Side reaction of the organometallic reagent: The organoboron or organotin reagent can undergo homocoupling. | Adjust the stoichiometry of the reactants. Running the reaction at a lower temperature may also suppress this side reaction. |
| Dehalogenation of the Pyrimidine | Reductive elimination from the catalyst: The palladium catalyst can facilitate the removal of the halogen from the pyrimidine ring without coupling. | Use a less electron-rich phosphine ligand on the palladium catalyst. Lowering the reaction temperature can also be beneficial. |
IV. Experimental Protocols
General Protocol for Pinner-type Synthesis of 1-(4,6-dimethoxy-2-pyrimidinyl)-2-propanone
This protocol is adapted from EP 1 440 063 B1 and serves as a starting point.[1] Modifications may be necessary for the synthesis of the unsubstituted analogue.
-
Preparation of the Amidine Free Base (in situ): To a stirred suspension of dimethyl malondiimidate dihydrochloride (1.0 eq) in an inert solvent such as acetone, add triethylamine (2.2 eq) dropwise at 0-5 °C under a nitrogen atmosphere. Stir the suspension for 30 minutes at this temperature.
-
Reaction with Diketene: Warm the suspension to room temperature (approx. 25 °C). Add diketene (1.2 eq) dropwise over a period of 90 minutes, maintaining the temperature at around 25 °C.
-
Reaction Completion and Quench: After the addition is complete, heat the mixture to 30 °C and stir for 2 hours. To quench any excess diketene, add methanol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Workup and Isolation: The workup procedure may involve partitioning the reaction mixture between water and an organic solvent, followed by separation of the organic layer, drying, and removal of the solvent under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
V. Purification and Characterization
Proper purification is essential to obtain this compound of high purity.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[9]
-
Column Chromatography: For purification of oils or for separating complex mixtures, column chromatography on silica gel is often employed. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate) should be determined by thin-layer chromatography (TLC).
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
VI. References
-
Proposed synthesis of 1 from 2 via Claisen condensation and intramolecular cyclisation. (URL not available)
-
PROCESS FOR THE PREPARATION OF 1-(PYRIMIDIN-2-YL)PROPAN-2-ONES - European Patent Office - EP 1440063 B1 - EPO. [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL not available)
-
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of 2-Substituted Pyrimidines via - Amanote Research. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. (PDF) Synthesis of 2-Substituted Pyrimidines via [research.amanote.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(2-pyrimidinyl)-2-propanone
Welcome to the technical support center for researchers working with 1-(2-pyrimidinyl)-2-propanone. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges associated with this heterocyclic ketone. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve the highest possible purity for your compound.
Overview of Challenges
The purification of this compound presents a unique set of challenges primarily stemming from its molecular structure. The presence of the basic pyrimidine ring often leads to difficulties in standard purification techniques, particularly silica gel chromatography. Furthermore, its tendency to exist as an oil or a low-melting solid can complicate crystallization efforts. This guide provides a structured approach to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that influence its purification?
Understanding the fundamental properties of your compound is the first step to designing a successful purification strategy. While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and closely related analogs like 1-(pyridin-2-yl)-2-propanone.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₈N₂O | - |
| Molecular Weight | 136.15 g/mol | Influences diffusion rates and behavior in mass spectrometry. |
| Physical Form | Likely a yellow to reddish-orange oil at room temperature.[1] | Solid-phase purification (crystallization) can be challenging. Distillation or chromatography are often necessary. |
| Boiling Point | High; estimated >200 °C at atm. pressure. The pyridine analog boils at 175-180°C at 2.5 Torr.[1] | Vacuum distillation is a viable purification method for thermally stable compounds if impurities are non-volatile. |
| pKa (Predicted) | ~1.5 - 2.5 (for the protonated pyrimidine ring) | The pyrimidine nitrogens are basic and will interact strongly with acidic media, including standard silica gel. This is a primary cause of tailing in chromatography. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Methanol, Chloroform, DMSO).[1] | Provides a wide range of potential solvent systems for chromatography and recrystallization attempts. |
Q2: What are the most common impurities I should expect from the synthesis of this compound?
Impurities are typically byproducts of the specific synthetic route used. For syntheses involving the reaction of a pyrimidine derivative with an acetone equivalent, common impurities may include:
-
Unreacted Starting Materials: Residual 2-substituted pyrimidine or acetone precursors.
-
Over-reaction Products: Formation of di- or tri-substituted pyrimidines.
-
Side-Reaction Products: Byproducts from condensation or self-reaction of the acetone enolate.
-
Solvent and Reagent Residue: Residual high-boiling solvents (e.g., DMF, DMSO) or non-volatile reagents.
A preliminary ¹H NMR or LC-MS of the crude product is essential for identifying the nature and quantity of impurities, which will guide the choice of purification method.[2]
Q3: Which purification technique—chromatography, recrystallization, or extraction—is the most effective?
There is no single "best" technique; the optimal method depends on the impurity profile and the physical state of your crude product.
-
Column Chromatography: Most versatile for removing a wide range of impurities, especially those with different polarities. However, it requires careful optimization to overcome the challenges of the basic pyrimidine moiety.
-
Recrystallization: The most effective method for achieving high purity if the compound is a solid and a suitable solvent system can be found.[3][4] It is highly effective at removing trace impurities from a product that is already moderately pure.
-
Acid-Base Extraction: An excellent first-pass purification step to remove non-basic organic impurities. By dissolving the crude product in an organic solvent and washing with aqueous acid, the basic this compound will move to the aqueous layer, leaving non-basic impurities behind. The product is then recovered by basifying the aqueous layer and re-extracting.
The workflow diagram below provides a decision-making framework.
Purification Strategy Workflow
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Chromatography Issues
Q: My compound is streaking badly on my silica TLC plate and column. How can I get sharp bands?
A: This is the most common issue and is caused by the strong interaction between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible binding and slow, uneven elution, resulting in "tailing" or "streaking."
Root Cause: Acid-base interaction between the basic analyte and acidic stationary phase.
Solution: Neutralize the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is the most common choice.
Step-by-Step Protocol: Chromatography with a Basic Modifier
-
Solvent System Selection: Start by identifying a suitable solvent system using TLC plates. A common starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a polar solvent (like Ethyl Acetate).
-
Add the Modifier: To your chosen eluent mixture, add 0.5-1% triethylamine by volume (e.g., 1 mL of Et₃N in 100 mL of eluent).
-
Run a Modified TLC: Spot your crude material on a TLC plate and develop it using the new, amine-modified eluent. You should observe a significant improvement in the spot shape, with a higher Rf value and much less streaking.
-
Prepare the Column:
-
Slurry Preparation: Prepare your silica gel slurry using the non-polar component of your eluent (e.g., Hexanes) that also contains 1% Et₃N.
-
Column Packing: Pack the column with the neutralized slurry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of your starting eluent mixture (e.g., 90:10 Hexanes:Ethyl Acetate + 1% Et₃N).
-
-
Loading and Elution: Load your sample and run the column as usual, using the amine-modified eluent throughout the entire process.
Q: I'm struggling to separate my product from a close-running impurity. What should I do?
A: When impurities have similar polarity to your product, baseline separation can be difficult. The solution lies in optimizing the selectivity of your chromatography system.
Solutions:
-
Change Solvent Polarity: Instead of Ethyl Acetate, try a different polar solvent. Dichloromethane (DCM) or a mixture of DCM/Methanol can alter the selectivity and may improve separation. For example, a Hexane/DCM or DCM/Methanol gradient might resolve impurities that co-elute in a Hexane/EtOAc system.
-
Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase its strength. This sharpens the peak of your desired compound while allowing more retained impurities to elute later. A typical gradient might go from 100% Hexanes to 50% Ethyl Acetate in Hexanes over 10-15 column volumes.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 (reverse-phase). Reverse-phase HPLC can be particularly effective for separating polar compounds.[5]
Isolation & Crystallization Issues
Q: My final product is a persistent, pure oil that will not crystallize. What are my options?
A: Many nitrogen-containing heterocycles are oils at room temperature.[1] If your NMR and LC-MS indicate high purity, the oil may be the natural state of the compound. If you require a solid for handling, stability, or characterization purposes, several techniques can be attempted.
Solutions:
-
Two-Solvent Recrystallization: This is the most effective method for oils.[6] It involves dissolving the oil in a small amount of a "soluble" solvent and then slowly adding a "miscible anti-solvent" until the solution becomes cloudy (the point of saturation).
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Place your oil in a small Erlenmeyer flask.
-
Add a minimal amount of a solvent in which your compound is very soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone[7][8]). Add just enough to fully dissolve the oil.
-
Slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble, like Hexanes, Pentane, or Diethyl Ether) dropwise while stirring.
-
Continue adding until you see persistent cloudiness (turbidity).
-
If necessary, gently warm the solution until it becomes clear again. If it doesn't clear, add a drop or two of the soluble solvent.
-
Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer (-20 °C) to promote crystal growth.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4]
-
-
Salt Formation: As a basic compound, this compound can be converted into a solid salt. Reacting your purified oil with an acid like hydrochloric acid (in ether), oxalic acid, or p-toluenesulfonic acid can yield a crystalline hydrochloride or tosylate salt, which is often easier to handle and purify by recrystallization.[2]
Q: My product has a persistent yellow or orange color, even after chromatography. How can I remove it?
A: Color can arise from highly conjugated, minor impurities that are difficult to separate.
Solutions:
-
Activated Charcoal Treatment: If the product is intended for crystallization, adding activated charcoal to the hot solution can adsorb colored impurities.[9][10]
Protocol:
-
Dissolve your crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight). Caution: Adding charcoal to a near-boiling solution can cause it to boil over violently.
-
Swirl the hot mixture for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, decolorized filtrate to cool and crystallize.
-
-
Potassium Permanganate (KMnO₄) Wash: For stubborn cases during workup, a dilute solution of KMnO₄ can be used to oxidize colored impurities. This should be used with caution as it can potentially react with the desired product. A small-scale trial is recommended.
References
-
PubChem. 2-Propionylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Pyridin-2-yl)propan-2-one. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
Amrita Vishwa Vidyapeetham. Recrystallization. [Link]
-
University of Toronto. Experiment 2: Recrystallization. [Link]
-
Massachusetts Institute of Technology OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Gao, H., & Giese, R. W. (1988). Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 428, 265–274. [Link]
-
Rota, G., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3323. [Link]
- Pignataro, L., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Kaur, R., & Sharma, M. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Synthetic Communications, 50(12), 1735-1764. [Link]
-
Lillsunde, P., & Korte, T. (1999). Determination of buspirone and 1-(2-pyrimidinyl)-piperazine (1-PP) in human plasma by capillary gas chromatography. Therapeutic Drug Monitoring, 21(3), 329–334. [Link]
-
de Sousa, J. R., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 287. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-661. [Link]
-
Varian, Inc. (2010). Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Application Note SI-01132. [Link]
-
Byrne, F. P., et al. (2019). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Bioorganic & Medicinal Chemistry Letters, 29(18), 2639-2643. [Link]
-
Batong Group. (2024). Propanone. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
el Kouni, M. H., et al. (1990). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 33(10), 2735–2742. [Link]
-
Min, S. J., & Kim, Y. (1996). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. The Journal of Organic Chemistry, 61(20), 7042–7043. [Link]
-
PharmaCompass. 1-(4-pyridinyl)propanone. [Link]
-
Katritzky, A. R., et al. (2004). Novel syntheses of pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones and related fused heterocycles. Arkivoc, 2004(8), 52-60. [Link]
-
Johnson, C. E., et al. (2013). Stability of a pyrimethamine suspension compounded from bulk powder. American Journal of Health-System Pharmacy, 70(12), 1055-1057. [Link]
-
da Silva, J. L., et al. (2021). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au, 1(1), 3-12. [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5298. [Link]
-
Raczyńska, E. D., & Kruszewski, M. A. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020. [Link]
-
Géci, I., & Štefane, B. (2022). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 26(1), 2-23. [Link]
Sources
- 1. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. lcms.cz [lcms.cz]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. atamankimya.com [atamankimya.com]
- 8. batongchemical.com [batongchemical.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. athabascau.ca [athabascau.ca]
"1-(2-pyrimidinyl)-2-propanone" stability issues and solutions.
Welcome to the technical support center for 1-(2-pyrimidinyl)-2-propanone (also known as 2-acetylpyrimidine). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide robust solutions for ensuring the integrity of this compound in your experiments. As direct stability data for this specific molecule is not extensively published, this guide provides a framework based on the chemical principles of the pyrimidine and α-keto functional groups, empowering you to proactively assess and control its stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the ideal storage and handling conditions for this compound?
A: Based on the chemical nature of the compound and safety data for structurally related molecules like 2-acetylpyridine, optimal integrity is maintained under the following conditions.[1][2]
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Atmosphere: The pyrimidine ring can be susceptible to oxidation. For maximum stability, especially for analytical standards or long-term storage, storing under an inert gas (e.g., argon or nitrogen) is best practice.[1]
-
Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are likely incompatibilities.[1]
Q2: My solution of this compound has turned a pale yellow/brown. What is the likely cause?
A: A color change is a common indicator of degradation. For this molecule, the two most probable causes are:
-
Oxidative Degradation: The nitrogen atoms within the pyrimidine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), trace metal ions, or peroxide-containing solvents.
-
Photodegradation: Pyrimidine-containing structures are known to be sensitive to UV light.[3][4][5] Exposure to direct sunlight or even ambient laboratory light over time can induce photochemical reactions, leading to degradation and color changes.
It is crucial to analyze the discolored sample using a suitable chromatographic method (like HPLC) against a freshly prepared standard to confirm degradation and identify potential new impurity peaks.
Q3: I am observing new, unidentified peaks in my HPLC/GC analysis of an older sample. Could these be degradants?
A: Yes, this is a classic sign of sample instability. The appearance of new peaks that are absent in a freshly prepared reference sample strongly suggests that this compound is degrading under your storage or experimental conditions. To properly investigate this, you must develop a stability-indicating analytical method . This is a method that is proven to separate the intact parent compound from all potential degradation products, ensuring that you can accurately quantify the parent compound's purity over time.[6][7] The best way to develop such a method is by performing a forced degradation study (see Section 3).
Q4: How can I determine if my compound is stable in the acidic or basic conditions of my experiment?
A: The pyrimidine ring is known to be susceptible to cleavage under harsh hydrolytic (acidic or basic) conditions.[4] The only definitive way to know how your compound behaves in your specific experimental matrix is to perform a controlled stress test. By intentionally exposing a sample of this compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitoring its purity over time, you can determine its stability profile and identify any acid- or base-labile properties. This is a core component of a forced degradation study.
Section 2: Troubleshooting Guide for Observed Instability
If you are facing inconsistent experimental results or have evidence of sample degradation, this troubleshooting workflow will guide you through a logical process to identify the root cause and implement a corrective action.
Caption: Troubleshooting workflow for stability issues.
Section 3: Proactive Stability Assessment: A Forced Degradation Study Protocol
Forced degradation (or stress testing) is the most powerful tool to understand a molecule's intrinsic stability.[8][9] It involves intentionally subjecting the compound to harsh conditions to generate potential degradants. The data obtained is essential for developing robust analytical methods and predicting long-term stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
Experimental Protocol: Forced Degradation of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
2. Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of ACN and water. This will serve as the starting material for all stress conditions.
3. Stress Conditions (Run each condition in parallel):
-
Control: Keep a portion of the stock solution at 4°C, protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at time points (e.g., 2, 4, 8, 24, 48 hours).
-
Crucially, neutralize the acid and base samples to an appropriate pH before injection to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples (including the control) by HPLC. The initial analytical method can be generic (e.g., C18 column with a water/acetonitrile gradient), but it must be optimized using the stressed samples to ensure it can separate the parent peak from all degradant peaks.
Data Presentation: Summary of Forced Degradation Results
Summarize your findings in a table to clearly compare the effects of different stress conditions.
| Stress Condition | Duration (hrs) | % Degradation of Parent | No. of Degradant Peaks | RRT of Major Degradants | Observations (e.g., Color Change) |
| 0.1 M HCl, 60°C | 24 | ||||
| 0.1 M NaOH, RT | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| Thermal, 70°C | 48 | ||||
| Photolytic | - |
RRT = Relative Retention Time
This systematic approach will provide a comprehensive stability profile of this compound.
Section 4: Potential Degradation Pathways and Preventative Solutions
Based on the chemical structure, we can postulate several degradation pathways. The forced degradation study will help confirm which of these are relevant.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-Acetylpyridine(1122-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 1-(2-pyrimidinyl)-2-propanone
Welcome to the technical support resource for the synthesis of 1-(2-pyrimidinyl)-2-propanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments, optimize reactions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
The synthesis of this compound and structurally similar compounds typically follows a few key strategies, primarily involving the formation of a carbon-carbon bond between the pyrimidine ring and an acetone moiety.
One prevalent method is the acylation of a methyl-substituted pyrimidine. For instance, a similar synthesis for 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride and a catalytic amount of acetyl chloride[1]. This suggests a viable route starting from 2-methylpyrimidine. Another common approach in heterocyclic chemistry is the condensation reaction between a suitable pyrimidine derivative (e.g., an amidine) and a β-diketone[2].
A generalized synthetic approach is illustrated below:
Sources
Preventing byproduct formation in pyrimidine synthesis.
Technical Support Center: Pyrimidine Synthesis Optimization
Subject: Troubleshooting Byproduct Formation in Pyrimidine Scaffolds Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the technical support repository for pyrimidine synthesis. This guide moves beyond standard textbook protocols to address the "hidden" failure modes in heterocycle construction. We focus on three critical stages where byproduct formation compromises yield and purity:
-
Cyclization: The "Dead-End" Intermediates in Biginelli Reactions.
-
Functionalization: Controlling N- vs. O-Alkylation Regioselectivity.
-
Cross-Coupling: Mitigating Protodehalogenation and Homocoupling.
Module 1: Cyclization Failure Modes (The Biginelli Reaction)
User Issue: "My Biginelli reaction (Aldehyde + Urea +
Diagnosis: You are likely trapped in the Bisureide Sink . In the Biginelli reaction, there are two competing pathways. The productive pathway involves the formation of an acyliminium ion (Knoevenagel mechanism). The non-productive pathway involves the condensation of one aldehyde with two urea molecules, forming a bisureide. This intermediate is often stable and precipitates, halting the reaction [1, 2].
Troubleshooting Protocol: Escaping the Bisureide Sink
| Variable | Recommendation | Mechanism of Action |
| Catalyst | Switch to Lewis Acids (e.g., Yb(OTf) | Lewis acids stabilize the N-acyliminium intermediate, accelerating the reaction rate significantly over the bisureide formation rate [2]. |
| Stoichiometry | Use a slight excess of | Forces the equilibrium toward the interception of the imine rather than allowing a second urea to attack. |
| Solvent | Avoid non-polar solvents. Use EtOH or THF. | Polar solvents help solubilize the bisureide, allowing it to revert to the imine and re-enter the productive cycle. |
Visualizing the Failure Point
The following diagram illustrates the kinetic competition between the productive iminium route and the bisureide trap.
Figure 1: The Kinetic divergence in Biginelli synthesis. The red path represents the formation of bisureide byproducts which precipitate and lower yield.
Module 2: Regioselectivity in Alkylation (N vs. O)
User Issue: "I am trying to alkylate my pyrimidone at the Nitrogen (N1), but I keep getting the O-alkylated ether byproduct."
Diagnosis: This is a classic case of Ambident Nucleophile Control . Pyrimidones exist in tautomeric equilibrium. The outcome is dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) theory.
-
Oxygen (Hard Nucleophile): Reacts with "hard" electrophiles (high charge density).
-
Nitrogen (Soft Nucleophile): Reacts with "soft" electrophiles (polarizable).
Troubleshooting Protocol: Steering Selectivity
Q: How do I force N-alkylation? A: Follow these three rules:
-
Electrophile Choice: Use "soft" leaving groups like Iodides or Bromides. Avoid Triflates or Diazomethane (Hard), which favor O-alkylation [3, 4].
-
Solvent: Use polar aprotic solvents (DMF, DMSO). These solvate the cation (e.g., K
), leaving the pyrimidine anion "naked" and more reactive at the softer nitrogen center. -
Base: Use thermodynamic bases like Carbonates (K
CO , Cs CO ). Avoid Silver salts (Ag CO ), as Ag coordinates to the halide, creating a "hard" carbocation character that attacks Oxygen [4].
Q: How do I distinguish N- vs. O-isomers? A: Carbon-13 NMR is definitive. The carbonyl carbon in N-alkylated products typically appears upfield (~155 ppm) compared to the C-O carbon in O-alkylated products (~165-170 ppm) [5].
Decision Logic for Alkylation
Figure 2: HSAB-driven decision tree for predicting N- vs. O-alkylation outcomes.
Module 3: Cross-Coupling Integrity (Suzuki-Miyaura)
User Issue: "I am coupling a 2-chloropyrimidine with a boronic acid. The starting material disappears, but I get a product with the mass of [M-Cl+H]. It's just the dehalogenated pyrimidine."
Diagnosis: You are experiencing Protodehalogenation .[1][2]
Electron-deficient heterocycles (like pyrimidines) make the oxidative addition of Pd(0) easy, but they slow down the transmetalation step. This stall allows the Pd-Aryl intermediate to react with adventitious protons (water/alcohols) or undergo
Troubleshooting Protocol: Saving the Halide
| Parameter | Adjustment | Scientific Rationale |
| Ligand | Use SPhos or XPhos . | Bulky, electron-rich Buchwald ligands facilitate rapid transmetalation and reductive elimination, outcompeting the protodehalogenation pathway [6]. |
| Base | Switch to K | Avoids hydroxide or alkoxide bases which can serve as proton shuttles.[3] Anhydrous phosphate acts as a proton sponge. |
| Concentration | Increase Concentration (0.5M - 1.0M). | Bimolecular coupling is second-order; dehalogenation is often pseudo-first-order (solvent dependent). Higher concentration favors coupling. |
| Homocoupling | Degas rigorously. | If you see Ar-Ar (dimer) formation, oxygen is oxidizing Pd(0) to Pd(II). Sparge with Argon for 20 mins or use freeze-pump-thaw [8]. |
References
-
Sweet, F., & Fissekis, J. D. (1973).[4][5] The mechanism of formation of tetrahydropyrimidines by the Biginelli reaction. Journal of the American Chemical Society, 95(26), 8741–8749. Link
-
Kappe, C. O. (1993).[5] 100 years of the Biginelli dihydropyrimidine synthesis.[5] Tetrahedron, 49(32), 6937–6963. Link
-
Biswas, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[6] The Journal of Organic Chemistry, 89(20), 15091–15102. Link
-
BenchChem Technical Support. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.[3][7][8][9] Link
-
Hadden, M. K., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[10] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. Link
-
Klingensmith, L. M., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. The Journal of Organic Chemistry, 75(19), 6582–6590. Link
-
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem.[3][7][8][9] Link
-
Lira, R., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7520. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 6. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography methods for "1-(2-pyrimidinyl)-2-propanone" purification
Molecular Profile & Purification Strategy
1-(2-pyrimidinyl)-2-propanone (CAS: 6304-16-1, also known as (pyrimidin-2-yl)acetone) presents specific challenges in chromatography due to its dual nature: it possesses basic nitrogen atoms in the pyrimidine ring and an acidic methylene group (
Core Challenges
-
Silanol Interaction (Streaking): The basic pyrimidine nitrogens interact with acidic silanol groups (
) on standard silica gel, leading to peak tailing (streaking) and poor resolution.[1] -
Tautomeric Equilibrium: The compound exists in equilibrium between the keto and enol forms. On polar stationary phases, this can manifest as peak broadening or even peak splitting, often mistaken for impurities.[1]
-
Stability: While generally stable, the activated methylene group makes the compound susceptible to oxidative degradation or condensation on highly acidic or basic media over prolonged exposure.
Recommended Stationary & Mobile Phases[2][3][4]
For research-scale purification (<10 g), Flash Column Chromatography on silica gel is the standard approach, provided specific modifiers are used.[1]
Method A: Silica Gel (Modified) - Primary Recommendation
This method uses a basic modifier to neutralize silica acidity, preventing the "streaking" caused by the pyrimidine ring.[1]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard resolution; cost-effective.[1] |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the aromatic core. |
| Mobile Phase B | Methanol (MeOH) | Provides polarity for elution.[1] |
| Modifier | 1% Triethylamine (TEA) or 1% NH₄OH | Critical: Competes for silanol sites, sharpening the peak shape of basic heterocycles [1]. |
| Gradient | 0% → 5% MeOH in DCM | The compound typically elutes between 2–4% MeOH depending on loading. |
Method B: Neutral Alumina - Alternative for Labile Compounds
If the compound degrades on silica or separation is poor due to tautomerism, switch to Neutral Alumina.
| Parameter | Specification | Rationale |
| Stationary Phase | Aluminum Oxide (Neutral, Brockmann Grade III) | Surface pH (~7.[1]0) prevents acid-catalyzed decomposition and reduces basic interaction.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | Alumina is more polar than silica; weaker solvents are often sufficient. |
| Gradient | 0% → 30% Ethyl Acetate | Milder elution profile. |
Step-by-Step Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged for this compound due to solubility limits in non-polar mobile phases and the risk of band broadening.
-
Dissolution: Dissolve the crude this compound in a minimum volume of DCM or Acetone.
-
Adsorption: Add Silica Gel (ratio 1:2 sample-to-silica by weight) or Celite 545 to the solution.[1]
-
Evaporation: Rotary evaporate until a free-flowing, dry powder is obtained. Ensure no solvent smell remains.
-
Loading: Pour the dry powder carefully onto the top of the pre-equilibrated column bed.
Phase 2: Column Equilibration
-
Flush: Flush the column with at least 2 Column Volumes (CV) of the starting mobile phase (e.g., 100% DCM with 1% TEA).
-
Note: The heat of adsorption for TEA can be significant. Allow the column to cool before loading.
-
-
Verify: Check the pH of the eluent; it should be slightly basic (pH 8-9 on wet pH paper) to confirm the modifier has saturated the column.
Phase 3: Elution Gradient
Standard protocol for a 12g Silica Cartridge (Sample load: ~100-500 mg)
| Step | Solvent Composition | Duration (CV) | Purpose |
| 1 | 100% DCM (+1% TEA) | 2 CV | Isocratic hold to elute non-polar grease/impurities. |
| 2 | 0% → 3% MeOH (+1% TEA) | 10 CV | Linear gradient to slowly move the product.[1] |
| 3 | 3% → 5% MeOH (+1% TEA) | 5 CV | Elution of the main peak. |
| 4 | 10% MeOH (+1% TEA) | 3 CV | Flush out polar byproducts (e.g., N-oxides).[1] |
Troubleshooting & FAQs
Q1: My product elutes as a broad streak spanning 10+ fractions. What is wrong?
Diagnosis: This is classic "silanol effect." The basic pyrimidine nitrogens are hydrogen-bonding to the acidic silica protons. Solution:
-
Add Modifier: Ensure your mobile phase contains 1% Triethylamine (TEA) .
-
Pre-treat Silica: If using a manual glass column, slurry the silica in mobile phase containing 2% TEA, then reduce to 1% for the run.
-
Switch Phase: If streaking persists, use Neutral Alumina or "Amine-functionalized Silica" cartridges.
Q2: I see two spots on TLC/Column that merge together. Is it impure?
Diagnosis: This is likely Keto-Enol Tautomerism . The ketone and enol forms have different polarities but interconvert rapidly. On silica, they may separate slightly, appearing as a "dumbbell" shape or two distinct spots connected by a streak.[1] Verification: Run a 2D-TLC. Spot the sample, run it in direction X. Let it dry.[2][3] Rotate 90° and run in direction Y. If the two spots reappear on the diagonal, they are tautomers, not impurities. Solution: Run the column faster (higher flow rate) or use a more polar solvent system to elute them as a single band.
Q3: The compound is co-eluting with the starting material (e.g., 2-chloropyrimidine).[1]
Diagnosis: Poor selectivity. 2-chloropyrimidine is less polar than the product but often trails. Solution:
-
Change Selectivity: Switch from DCM/MeOH to Hexane/Ethyl Acetate (with 1% TEA) . The selectivity profile differs significantly between these systems.
-
Gradient Shallowing: Use a "step gradient." Hold the solvent ratio just before the product elutes (e.g., 20% EtOAc) for 5 CVs to flush the impurity, then step up to 30% EtOAc to elute the product [2].[1]
Decision Logic & Workflows
Workflow: Method Development
The following diagram illustrates the logical flow for selecting the optimal purification path based on TLC analysis.
Figure 1: Decision tree for selecting the appropriate stationary phase and modifier based on initial TLC behavior.
Logic: Troubleshooting Tailing
The mechanism of tailing and its resolution.
Figure 2: Troubleshooting logic for peak tailing issues common with pyrimidine derivatives.
Quantitative Data: Solvent Strength Comparison
Use this table to translate TLC results to Column Gradients.
| TLC Rf (in 100% EtOAc) | Recommended Column Gradient (Hex/EtOAc) | Recommended Column Gradient (DCM/MeOH) |
| 0.1 - 0.2 | 20% → 80% EtOAc | 0% → 5% MeOH |
| 0.3 - 0.5 | 10% → 50% EtOAc | 0% → 3% MeOH |
| > 0.6 | 0% → 20% EtOAc | 100% DCM (Isocratic) |
Note: Always add 1% TEA to the mobile phase if using Silica.
References
-
Teledyne ISCO . (2012). Flash Chromatography of Basic Compounds. Teledyne ISCO Application Notes. Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]
-
Lonza Ltd. (2004).[3] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. European Patent EP1440063B1.[3] Link
Sources
"1-(2-pyrimidinyl)-2-propanone" degradation pathways and prevention
Welcome to the technical support center for 1-(2-pyrimidinyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule and to offer practical strategies for its prevention. Our goal is to ensure the integrity of your experiments and the stability of your compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors that can cause the degradation of this compound?
-
How can I tell if my sample of this compound has degraded?
-
What are the recommended storage conditions for this compound?
-
Is this compound sensitive to light?
-
What are the likely degradation products of this compound?
-
-
Troubleshooting Guides
-
Troubleshooting Unexpected Experimental Results
-
Identifying Degradation Products
-
-
Experimental Protocols
-
Protocol for a Forced Degradation Study
-
General Protocol for HPLC-UV Analysis
-
-
Degradation Pathways and Prevention
-
Hydrolytic Degradation
-
Oxidative Degradation
-
Photodegradation
-
-
References
Frequently Asked Questions (FAQs)
What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by three factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. The pyrimidine ring can be prone to hydrolytic cleavage under harsh pH conditions.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of both the pyrimidine ring and the propanone side chain.[3]
-
Light: Exposure to ultraviolet (UV) or even visible light, especially in the presence of photosensitizers, can induce photodegradation.[4][5][6]
How can I tell if my sample of this compound has degraded?
Degradation can be identified through several observations:
-
Physical Changes: A change in color (e.g., yellowing) or the appearance of particulate matter in a solution can indicate degradation.
-
Chromatographic Analysis: When analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound suggests the formation of degradation products.[7][8][9]
-
Spectroscopic Changes: Alterations in the UV-Vis or Nuclear Magnetic Resonance (NMR) spectra compared to a reference standard are indicative of structural changes due to degradation.[10][11][12]
What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
Is this compound sensitive to light?
Yes, pyrimidine derivatives can be susceptible to photodegradation.[4][6] Exposure to UV light can lead to the formation of photoproducts. It is crucial to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. The presence of photosensitizers can accelerate this process.[5]
What are the likely degradation products of this compound?
Based on the functional groups present, the following are potential degradation products:
-
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring can undergo hydrolysis to yield 2-hydroxypyrimidine and acetone.
-
Oxidation: Oxidative cleavage could lead to the formation of pyrimidine-2-carboxylic acid and acetic acid. N-oxidation of the pyrimidine ring is also a possibility.[3]
-
Photodegradation: UV exposure could lead to the formation of various photoproducts, including dimers or rearranged isomers.[13]
Troubleshooting Guides
Troubleshooting Unexpected Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield or incomplete reaction | Degradation of the starting material. | 1. Verify the purity of this compound using HPLC or NMR before starting the reaction.[7][11] 2. Ensure all solvents are degassed and reactions are run under an inert atmosphere to prevent oxidation. 3. Protect the reaction from light if it is a lengthy process. |
| Appearance of unknown byproducts | Degradation of the product or starting material under reaction conditions. | 1. Analyze the reaction mixture by LC-MS to identify the mass of the byproducts.[14] 2. Consider if the reaction conditions (e.g., high temperature, extreme pH) could be causing degradation. 3. Perform a stability study of your compound under the reaction conditions without other reagents. |
| Inconsistent results between batches | Variable purity or degradation of the starting material. | 1. Establish a quality control protocol for each new batch of this compound, including purity assessment by a validated analytical method.[9] 2. Store all batches under identical, controlled conditions. |
Identifying Degradation Products
| Analytical Technique | What to Look For |
| HPLC-UV | Appearance of new peaks, often with different retention times and UV spectra. A decrease in the main peak area.[7][9] |
| LC-MS | Detection of new masses corresponding to potential degradation products (e.g., hydrolyzed or oxidized forms).[14] |
| NMR (¹H and ¹³C) | Appearance of new signals or changes in chemical shifts of existing signals, indicating structural modification.[11][12][15] |
| GC-MS | If the compound and its degradants are volatile, GC-MS can separate and identify them based on their mass spectra.[8][10] |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under stress conditions.[2][16][17][18]
Objective: To identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze all samples by HPLC-UV and compare them to an untreated control sample.
-
General Protocol for HPLC-UV Analysis
Objective: To quantify the amount of this compound and its degradation products.[7][9][19]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely around 240-260 nm based on the pyrimidine chromophore).
-
Injection Volume: 10 µL.
Degradation Pathways and Prevention
Hydrolytic Degradation
Mechanism: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, especially when protonated under acidic conditions or in the presence of strong bases. The C2 position is particularly electrophilic.
Potential Products:
-
2-Hydroxypyrimidine
-
Acetone
Prevention:
-
Maintain the pH of solutions between 4 and 7.
-
Avoid strong acids and bases in your experimental setup if possible.
-
If a basic or acidic environment is necessary, consider running the reaction at a lower temperature to minimize hydrolysis.
Caption: Hydrolytic degradation pathway.
Oxidative Degradation
Mechanism: The pyrimidine ring and the methylene bridge can be susceptible to oxidation. The nitrogen atoms in the pyrimidine ring can be oxidized to N-oxides. The methylene bridge is activated by both the pyrimidine ring and the ketone, making it a potential site for oxidative cleavage.
Potential Products:
-
This compound-N-oxide
-
Pyrimidine-2-carboxylic acid
-
Acetic acid
Prevention:
-
Use degassed solvents.
-
Work under an inert atmosphere (N₂ or Ar).
-
Avoid exposure to air for extended periods, especially for solutions.
-
Be mindful of using reagents that are known to be strong oxidizing agents.
Caption: Oxidative degradation pathways.
Photodegradation
Mechanism: UV light can excite the pyrimidine ring, leading to photochemical reactions. This can include dimerization with another molecule or intramolecular rearrangements. The presence of photosensitizers in the solution can accelerate this process by generating reactive oxygen species.[4][5]
Potential Products:
-
Cyclobutane dimers
-
Isomeric rearrangement products
Prevention:
-
Work in a laboratory with yellow or red light, or with UV filters on windows and light fixtures.
-
Store the compound and its solutions in amber glass vials or wrap containers in aluminum foil.
-
Minimize the exposure time of solutions to any light source.
Caption: Photodegradation pathways.
References
-
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. [Link]
-
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]
-
Pyrimidine metabolism. Wikipedia. [Link]
-
Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. PubMed. [Link]
-
Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. Europe PMC. [Link]
-
Three branches of the subsequent degradation of alpha-keto isocaproate... ResearchGate. [Link]
-
Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. ACS Publications. [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]
-
Photo-oxidation of alpha-keto-carboxylic acids and related compounds. EThOS. [Link]
-
H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid. [Link]
-
Degradation of amino acids. Chemistry LibreTexts. [Link]
-
OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Journal of Clinical Investigation. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
-
1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. [Link]
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Pyrimidine Derivatives. Journal of Molecular Science. [Link]
-
Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
HPLC Method for Analysis of Uridine on Chromni Column. SIELC Technologies. [Link]
-
Catabolism of Aminoacids | Degradation | Glycogenic and Ketogenic Aminoacids. YouTube. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Methylene bridge – Knowledge and References. Taylor & Francis Online. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society. [Link]
-
Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N , N -Dimethylaminoethanol as One Carbon Donor. ResearchGate. [Link]
-
Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
Pyrimidine dimer. Wikipedia. [Link]
Sources
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. onyxipca.com [onyxipca.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. [Studies on purine-pyrimidine metabolism (1)--Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues during "1-(2-pyrimidinyl)-2-propanone" workup
The following technical guide addresses solubility and isolation challenges for 1-(2-pyrimidinyl)-2-propanone (CAS: 5334-41-8), also known as acetonylpyrimidine.
This guide is structured to troubleshoot the specific "amphiphilic trap" inherent to this molecule, where standard workup procedures often lead to product loss in the aqueous phase.[1][2]
Executive Summary: The "Amphiphilic Trap"
The core difficulty in isolating this compound lies in its dual acid-base nature.[1][2] Unlike simple organic ketones, this molecule possesses:
-
Basic Sites: The pyrimidine ring nitrogens (pKa_conj_acid
1.5–2.0).[1][2] -
Acidic Site: The active methylene bridge (
) between the ring and the ketone (pKa 11–13).[1][2]
The Failure Mode:
-
Too Acidic (pH < 3): The ring nitrogens protonate, forming a water-soluble cationic salt .[1][2]
-
Too Basic (pH > 10): The methylene group deprotonates (forming an enolate), creating a water-soluble anionic species .[1][2]
-
Result: The product remains in the aqueous layer during extraction if the pH is not precisely controlled.[1][2]
Part 1: The pH-Solubility Phase Diagram
To recover the product, you must target the Neutral Window (pH 5–8).[1] The diagram below illustrates the species distribution and solubility zones.
Figure 1: Solubility behavior of this compound across pH ranges. Extraction is only efficient in the green "Neutral Window."
Part 2: Troubleshooting Guide (Q&A)
Q1: I synthesized the compound using NaH/NaOEt, but after quenching with water and extracting with EtOAc, the organic layer is empty. Where is my product?
Diagnosis: Your aqueous phase is likely too basic.[1][2] Explanation: Synthesis using strong bases generates the enolate of the product.[1][2] Upon quenching with water, the pH remains high (>11), keeping the product in its anionic, water-soluble form.[1][2] The Fix:
-
Cool the aqueous mixture to 0°C.
-
Monitor pH with a digital meter (paper is unreliable here due to organic vapors).[1][2]
-
Dropwise add 1M HCl or Acetic Acid until the pH reaches 6.5 – 7.0 .
-
Do not overshoot to pH < 4, or you will protonate the pyrimidine ring and redissolve the product in water.[1][2]
-
Extract immediately with DCM (Dichloromethane) or Chloroform (CHCl
).[1][2]
Q2: I adjusted the pH to 7, but the product still won't extract well into Ethyl Acetate.
Diagnosis: Incorrect solvent polarity. Explanation: this compound is highly polar due to the nitrogen-rich ring and the ketone.[1][2] Ethyl Acetate (EtOAc) is often too non-polar to compete with water effectively.[1][2] The Fix:
-
Switch Solvents: Use Dichloromethane (DCM) or Chloroform .[1][2] These chlorinated solvents are better hydrogen-bond acceptors and typically have higher partition coefficients for nitrogen heterocycles.[1][2]
-
The "Booster" Mix: If DCM fails, use DCM : Isopropanol (9:1) or Chloroform : Isopropanol (3:1) .[1][2] The alcohol helps disrupt water-product hydrogen bonding.[1][2]
-
Salting Out: Saturate the aqueous phase with solid NaCl.[1][2] This increases the ionic strength, forcing the organic product out ("Salting Out" effect).[1][2]
Q3: I see a precipitate forming at neutral pH, but it's an oil/gum that traps impurities.
Diagnosis: "Oiling out" near the melting point. Explanation: The product may have a low melting point or is forming a supersaturated oil in the presence of solvent traces.[1][2] The Fix:
-
Add a small amount of DCM to dissolve the oil back into a clean organic phase.[1][2]
-
Wash this organic phase with brine (saturated NaCl) to remove trapped water.[1][2]
-
Dry over
, filter, and evaporate. -
Trituration: If the residue remains oily, triturates with cold Diethyl Ether or Hexane/MTBE to induce crystallization.[1][2]
Q4: My yield is low. Is the product decomposing?
Diagnosis: Retro-Claisen condensation or oxidative degradation.[1][2] Explanation:
-
Base Sensitivity: Prolonged exposure to high pH (during workup) can cause the acetone moiety to cleave off (Retro-Claisen), reverting to the starting pyrimidine.[1][2]
-
Acid Sensitivity: Prolonged exposure to strong acid can induce polymerization or hydration of the ring.[1][2] The Fix:
-
Work Fast: Neutralize the reaction mixture immediately after quenching. Do not let the basic aqueous solution stir overnight.[1][2]
-
Temperature Control: Keep all quench and extraction steps at <10°C.
Part 3: Optimized Extraction Protocol
This protocol assumes a standard condensation reaction (e.g., 2-methylpyrimidine + ester or similar).[1][2]
| Step | Action | Critical Parameter |
| 1. Quench | Pour reaction mixture into crushed ice/water. | Temp < 5°C |
| 2. Pre-Wash | Wash the basic aqueous layer with Diethyl Ether (discard organic).[1][2] | Removes non-polar byproducts. |
| 3.[1][2][3] pH Adjust | Add 1M HCl dropwise to the aqueous layer.[1][2] | Target pH: 6.0 – 7.0 |
| 4. Salt Out | Add solid NaCl until saturation. | Stir until dissolved. |
| 5. Extract | Extract with DCM (3x) or CHCl | Ratio: 1:1 Aqueous/Organic vol. |
| 6.[1][2] Dry | Dry combined organics over | 15 mins minimum. |
| 7. Evaporate | Remove solvent under reduced pressure.[1][2][4] | Bath temp < 40°C. |
Part 4: Workup Decision Matrix
Use this logic flow to determine the correct corrective action during your experiment.
Figure 2: Decision tree for optimizing the extraction of this compound.
References
-
Structure and Properties: National Center for Biotechnology Information.[1][2] (n.d.). PubChem Compound Summary for CID 79624, 1-(Pyrimidin-2-yl)propan-2-one. Retrieved from [Link][1][2]
-
pKa and Solubility Principles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][2] (General reference for pyrimidine basicity and tautomerism).
-
Synthesis and Workup Context: Fandakli, S., et al. (2017).[1][2][5] Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. (Describes general workup for polar pyrimidine derivatives). Retrieved from [Link]
-
Tautomerism of Heterocyclic Ketones: Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. Academic Press.[1][2] (Mechanistic grounding for the keto-enol solubility issues).
Sources
Technical Support Center: Catalyst Poisoning & Deactivation in 1-(2-pyrimidinyl)-2-propanone Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-pyrimidinyl)-2-propanone and related heterocyclic compounds. The successful synthesis of this key intermediate often relies on transition-metal catalysis, typically employing palladium-based systems for cross-coupling reactions. However, the efficiency of these catalysts is highly susceptible to poisoning and deactivation, leading to issues such as low yields, stalled reactions, and difficult purification.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding catalyst deactivation. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve these common but complex challenges.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound where catalyst performance is the suspected cause.
Q1: My reaction has stalled or is showing very low conversion. How do I determine if my catalyst is deactivated?
A1: A stalled reaction is a classic symptom of catalyst failure. The first step is to systematically rule out other common issues (reagent stoichiometry, temperature, solvent quality). If these are correct, catalyst deactivation is highly probable.
Initial Diagnostic Steps:
-
Visual Inspection: A common sign of palladium catalyst degradation is the formation of "palladium black," a precipitate of inactive, agglomerated palladium metal.[1] If your initially homogeneous reaction mixture turns dark and heterogeneous, this indicates catalyst decomposition.
-
Thin-Layer Chromatography (TLC) Monitoring: Compare the current reaction's TLC profile to a successful batch. A lack of product formation over an extended period, despite the presence of starting materials, points to a catalytic issue.
-
Small-Scale Catalyst Addition: In a small, representative aliquot of your reaction mixture, add a fresh charge of catalyst. If the reaction restarts (monitor by TLC or LC-MS), it strongly suggests the initial catalyst charge was deactivated.
Q2: I'm observing significant byproduct formation that wasn't present in previous successful runs. Could this be related to the catalyst?
A2: Yes, absolutely. A compromised catalyst can alter the reaction pathway. For instance, in cross-coupling reactions, a partially deactivated catalyst might favor side reactions like homocoupling of starting materials or reductive dehalogenation over the desired cross-coupling. The nature of the ligand on the metal can also be altered in situ, leading to changes in selectivity.[2]
Q3: My yield is inconsistent from batch to batch, even when I use the same protocol. What could be causing this variability?
A3: Inconsistent yields are often traced back to subtle variations in reagent quality or reaction setup that lead to catalyst poisoning.
-
Trace Impurities: The most common culprits are impurities in reagents or solvents that are not listed on the certificate of analysis. Sulfur, water, and even excess coordinating species can poison the catalyst.[3][4]
-
Atmospheric Conditions: Inadequate inert atmosphere techniques can allow oxygen or moisture into the reaction. Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state, disrupting the catalytic cycle.[5] Moisture can hydrolyze reagents and affect base efficiency.[6][7]
Q4: What are the most common chemical species that poison palladium catalysts in pyrimidine synthesis?
A4: Palladium catalysts are notoriously sensitive to a range of chemical compounds that can be present as impurities in starting materials or solvents.
Common Catalyst Poisons and Their Mitigation:
| Poison Class | Common Sources | Mechanism of Action | Mitigation Strategy |
| Sulfur Compounds | Thiol/Thioether impurities in reagents (e.g., from synthesis of pyrimidine precursors), sulfur-containing solvents. | Strong, often irreversible, chemisorption onto the palladium surface, blocking active sites.[3] | Use high-purity, sulfur-free reagents. Pre-treat solvents and reagents if sulfur contamination is suspected. |
| Excess Nucleophiles/Ligands | Excess cyanide, phosphines, or even the pyrimidine nitrogen itself. | Strong coordination to the metal center can displace necessary ligands or substrates, forming stable, inactive complexes.[6] | Maintain strict stoichiometry. Avoid large excesses of coordinating reagents. Acetic acid can sometimes be used to overcome catalyst poisoning by the multiple nitrogen atoms in purine rings, a related class of compounds.[8] |
| Water/Moisture | Wet solvents, reagents, or glassware; atmospheric leaks. | Can lead to hydrolysis of sensitive reagents (e.g., boronic acids in Suzuki coupling) or promote the formation of inactive metal hydroxides.[4][6] | Use rigorously dried solvents and glassware. Maintain a strict inert atmosphere (N₂ or Ar). |
| Oxidizing Agents | Atmospheric oxygen, peroxide impurities in solvents (e.g., THF). | Oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[5] | Degas solvents thoroughly. Ensure a robust inert atmosphere throughout the reaction. |
| Halides | Excess halide ions from salts or starting materials. | Can form stable, less reactive palladium-halide complexes that slow down or stop catalysis. | Use non-coordinating bases or additives where possible. |
Section 2: Mechanisms of Catalyst Deactivation
Understanding the "why" behind catalyst failure is crucial for developing robust synthetic processes. Deactivation can be broadly categorized into chemical (poisoning) and physical (thermal degradation, fouling) mechanisms.
Chemical Poisoning
Poisoning involves the strong chemisorption of a species onto the catalyst's active sites, rendering them inaccessible to the reactants. This is the most common mode of deactivation in the synthesis of nitrogen-containing heterocycles like pyrimidines.
Figure 1: A diagram illustrating how a poison molecule irreversibly binds to a catalyst's active site, preventing substrate interaction and halting the catalytic cycle.
The pyrimidine ring itself, with its multiple nitrogen atoms, can act as a ligand and potentially inhibit the catalyst, especially if reaction conditions are not optimal.[8]
Thermal Degradation (Sintering)
At elevated temperatures, fine catalyst particles can migrate and agglomerate into larger, less active particles. This process, known as sintering, drastically reduces the available surface area of the active metal, leading to a significant drop in reaction rate.[3] This is a concern in reactions requiring high temperatures for prolonged periods.
Fouling (Coking)
Fouling occurs when carbonaceous materials or polymers physically deposit on the catalyst surface, blocking pores and active sites.[4] This can be caused by the decomposition or polymerization of starting materials, products, or solvent under reaction conditions.
Leaching
For heterogeneous (solid-supported) catalysts like Pd/C, leaching is the loss of the active metal from the support into the reaction solution.[9] While the leached species might still be catalytically active, this process complicates product purification (metal contamination) and prevents simple catalyst recovery and reuse.
Section 3: Proactive & Reactive Solutions
Effective catalyst management involves both preventing deactivation and regenerating catalysts when deactivation occurs.
FAQ: How can I prevent catalyst deactivation in the first place?
A5: Prevention is the most effective strategy.
-
Reagent & Solvent Purity: Always use the highest purity reagents available. If sulfur contamination is suspected (e.g., when using thiourea-derived precursors), consider recrystallizing starting materials or treating solvents with purifiers.
-
Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques. Degas all solvents and reagents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Optimize Catalyst Loading: Using an insufficient amount of catalyst can lead to low yields, but an excessive amount is wasteful and can sometimes promote side reactions.[10] Screen catalyst loading to find the optimal balance.
-
Temperature Control: Do not overheat the reaction. Run reactions at the lowest temperature that provides a reasonable rate to minimize thermal degradation and byproduct formation.[10]
Protocol 1: Hot Filtration Test for Detecting Leaching
This protocol helps determine if your solid-supported catalyst is operating heterogeneously or if the active species is leaching into the solution.[9]
Objective: To distinguish between a true heterogeneous process and a homogeneous process caused by leached metal.
Methodology:
-
Set up the reaction as usual with a solid-supported catalyst (e.g., Pd/C).
-
Allow the reaction to proceed to approximately 20-30% conversion (monitored by TLC or LC-MS).
-
While maintaining the reaction temperature and inert atmosphere, quickly filter the reaction mixture through a hot, fine-pored filter (e.g., a heated cannula filter or a filter funnel packed with Celite) to remove all solid catalyst.
-
Allow the filtrate (the reaction solution, now free of solid catalyst) to continue stirring at the reaction temperature.
-
Monitor the progress of the reaction in the filtrate over several hours.
Interpreting the Results:
-
No Further Reaction: If the reaction in the filtrate stops, the catalysis is truly heterogeneous (occurring on the solid support).
-
Reaction Continues: If the reaction in the filtrate continues to form the product, it indicates that active catalytic species have leached from the support into the solution and are operating homogeneously.
Protocol 2: General Procedure for Catalyst Regeneration
When a valuable palladium catalyst is poisoned, regeneration can be a cost-effective solution. The appropriate method depends on the nature of the poison. This protocol describes a chemical washing procedure effective for some types of poisoning, such as by alkali metals.[11]
Disclaimer: Always perform regeneration trials on a small scale first. The success of regeneration is not guaranteed and depends heavily on the poison and catalyst type.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"1-(2-pyrimidinyl)-2-propanone" vs other pyrimidine derivatives activity.
Topic: Comparative Analysis of 1-(2-Pyrimidinyl)-2-Propanone Scaffolds: Reactivity, Synthesis, and Medicinal Applications. Content Type: Publish Comparison Guide.
Executive Summary
In the landscape of heterocyclic chemistry, This compound (also known as 2-acetonylpyrimidine) represents a critical "active methylene" intermediate. Unlike its phenyl or pyridinyl analogs, this molecule possesses a unique electronic profile driven by the 1,3-diazine ring, which significantly enhances the acidity of the
Part 1: Structural & Electronic Profiling
To understand the utility of this compound, one must analyze its tautomeric equilibrium and electronic environment compared to standard benchmarks.
The "Active Methylene" Advantage
The methylene bridge at the C2 position is flanked by the electron-deficient pyrimidine ring and a carbonyl group. The pyrimidine ring, containing two nitrogen atoms, exerts a stronger electron-withdrawing inductive (-I) and mesomeric (-M) effect than a pyridine or benzene ring.
-
Acidity Comparison: The pKa of the
-protons in 2-acetonylpyrimidine is significantly lower (estimated ~16-18) than in phenylacetone (~20) or 2-acetonylpyridine. This makes the molecule a highly reactive C-nucleophile under mild basic conditions. -
Tautomerism: Unlike phenylacetone, which exists predominantly in the keto form, 2-acetonylpyrimidine exhibits a significant enamine tautomer contribution due to the stabilization of the intramolecular hydrogen bond with the ring nitrogen.
Comparative Electronic Profile
| Feature | This compound | 1-(4-Pyrimidinyl)-2-propanone | 1-(2-Pyridinyl)-2-propanone |
| Electronic Character | Highly Electron Deficient ( | Electron Deficient | Moderately Electron Deficient |
| High (Activated by 2 N atoms) | High (Activated by 2 N atoms) | Moderate (Activated by 1 N atom) | |
| Nucleophilicity (C2/C4) | High (C2 is flanked by 2 Ns) | Moderate | Moderate |
| Primary Utility | Precursor for pyrido[1,2-a]pyrimidines | Precursor for linear extensions | Precursor for indolizines |
| Stability | Prone to self-condensation | Stable | Stable |
Part 2: Visualizing the Reactivity & Tautomerism
The following diagram illustrates the keto-enamine tautomerism that drives the reactivity of this molecule, specifically facilitating cyclization reactions.
Figure 1: Tautomeric equilibrium facilitating downstream fusion reactions. The enamine form is crucial for cyclization.
Part 3: Experimental Protocols
The synthesis of this compound is non-trivial due to the high reactivity of 2-chloropyrimidine. The following protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by a retro-Claisen fragmentation, which is superior to direct alkylation methods that often yield poly-alkylated byproducts.
Protocol A: Synthesis from 2-Chloropyrimidine
Objective: Synthesis of this compound via active methylene substitution.
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
Acetylacetone (1.2 eq) (Acts as the propanone source after deacetylation)
-
Cesium Carbonate (
) or Sodium Ethoxide ( ) (2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under
, dissolve acetylacetone (1.2 eq) in anhydrous DMF. Add (2.0 eq) and stir at 0°C for 30 minutes to generate the enolate.-
Scientist's Note:
is preferred over NaH for cleaner reaction profiles in SNAr with electron-deficient heterocycles.
-
-
SNAr Coupling: Add 2-chloropyrimidine (1.0 eq) dropwise. Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The intermediate is 3-(pyrimidin-2-yl)pentane-2,4-dione.
-
Deacetylation (Retro-Claisen): Cool the mixture to room temperature. Add aqueous NaOH (10% solution) and heat to reflux for 1 hour. This cleaves one acetyl group, releasing the target this compound.
-
Workup: Neutralize with dilute HCl to pH 7. Extract with DCM (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).
Self-Validating Check:
-
1H NMR (CDCl3): Look for the singlet of the methylene group at
ppm and the methyl ketone singlet at ppm. The pyrimidine protons should appear as a doublet (~8.7 ppm) and a triplet (~7.2 ppm).
Part 4: Biological Applications & Performance Comparison
The primary value of the this compound scaffold lies in its ability to be transformed into pyrido[1,2-a]pyrimidin-4-ones . These fused systems mimic the ATP-binding motif of kinases.
Kinase Inhibition (BCR-ABL & TAK1)
Derivatives synthesized from this scaffold have shown potent activity against tyrosine kinases.
-
Mechanism: The fused pyrimidinone ring occupies the adenine binding pocket of the kinase. The C2-substituents (derived from the original propanone tail) extend into the hydrophobic gatekeeper region.
-
Data Comparison:
-
Pyrido[1,2-a]pyrimidine derivatives:
values in the low nanomolar range (10-50 nM) against EGFR and VEGFR2. -
Monocyclic Pyrimidine analogs: Often show
values in the micromolar range (>1 M) due to lack of rigid conformational lock.
-
Antimalarial Activity
Research indicates that 2-substituted pyrimidines derived from this ketone precursor exhibit activity against Plasmodium falciparum.
-
Performance: Compounds with a 2-acetonyl linker showed improved lipophilicity (LogP) compared to direct amide-linked analogs, enhancing membrane permeability in parasitic cells.
Part 5: Synthesis Pathway Visualization
The following diagram maps the transformation from raw materials to the bioactive fused scaffold.
Figure 2: Synthetic route from 2-chloropyrimidine to the bioactive fused pyrido-pyrimidine scaffold.[1][2][3][4][5]
References
-
Synthesis of pyrido[1,2-a]pyrimidin-4-ones with anti-inflammatory activities. Source: ResearchGate. URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate. URL:[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Source: PubMed. URL:[Link]
Sources
A Comparative Guide to the Synthesis and Evaluation of 1-(2-Pyrimidinyl)-2-propanone Analogs for Drug Discovery
Introduction
The core structure, 1-(2-pyrimidinyl)-2-propanone, features a pyrimidine ring linked to a propanone moiety at the 2-position. This arrangement offers multiple avenues for structural modification to explore structure-activity relationships (SAR). Modifications can be introduced on the pyrimidine ring, the propanone side chain, or both, to modulate the physicochemical properties and biological activity of the resulting analogs. This guide will detail the synthetic pathways to access these analogs, present expected characterization data, and provide step-by-step protocols for relevant in vitro biological assays to enable a thorough comparative analysis.
Synthetic Strategies and Characterization
The synthesis of this compound and its analogs can be approached through several established synthetic routes for pyrimidines. A common and versatile method involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine or a related precursor.
A plausible and widely utilized approach for synthesizing substituted pyrimidines is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.[6]
General Synthetic Scheme: From Chalcones to Pyrimidines
A versatile method for creating a library of pyrimidine analogs involves a two-step process starting from chalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone.[6] These chalcone intermediates can then be cyclized with urea, thiourea, or guanidine to yield the corresponding pyrimidinone, thiopyrimidine, or aminopyrimidine derivatives.
DOT Diagram: General Synthesis of Pyrimidine Analogs via Chalcone Intermediate
Caption: General two-step synthesis of pyrimidine analogs.
Characterization of Analogs
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. For a hypothetical this compound, one would expect characteristic signals for the pyrimidine ring protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetyl group.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1715 cm-1 would indicate the presence of the ketone carbonyl group (C=O).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compounds.
-
Melting Point (MP): The melting point is a useful indicator of purity.
Comparative Biological Evaluation
To conduct a comparative study, the synthesized analogs should be evaluated for a range of biological activities. Based on the known pharmacological profile of pyrimidine derivatives, key areas of investigation include anti-inflammatory, antimicrobial, and cytotoxic activities.[3][5][8]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assays
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] The inhibitory activity of the synthesized pyrimidine analogs against COX-1 and COX-2 can be determined using in vitro assays.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of enzymes, heme, TMPD, and arachidonic acid in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds (analogs) or a vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).
Data Presentation: Hypothetical COX Inhibition Data
| Compound ID | R1-Substituent | R2-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | H | H | 15.2 | 1.8 | 8.4 |
| Analog A | 4-Cl | H | 12.5 | 0.5 | 25.0 |
| Analog B | 4-OCH3 | H | 25.1 | 5.2 | 4.8 |
| Analog C | H | CH3 | 18.9 | 2.5 | 7.6 |
| Celecoxib | - | - | 15.0 | 0.05 | 300 |
This data is for illustrative purposes only.
DOT Diagram: COX Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway by pyrimidine analogs.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial potential of the synthesized analogs can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent | 64 | >128 | 128 |
| Analog A | 16 | 32 | 64 |
| Analog B | >128 | >128 | >128 |
| Analog C | 32 | 64 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 8 |
This data is for illustrative purposes only.
Cytotoxic Activity: MTT Assay
It is crucial to assess the cytotoxicity of the synthesized compounds, especially for potential anticancer applications or to determine their therapeutic index for other applications. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Normal Fibroblasts |
| Parent | 45.8 | 62.3 | >100 |
| Analog A | 12.1 | 18.5 | 85.2 |
| Analog B | >100 | >100 | >100 |
| Analog C | 25.6 | 35.1 | >100 |
| Doxorubicin | 0.8 | 1.2 | 5.4 |
This data is for illustrative purposes only.
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays should be systematically analyzed to establish structure-activity relationships. The goal is to understand how different substituents on the pyrimidine ring and the propanone side chain influence the biological activity and selectivity of the analogs. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic substituent can significantly impact activity.[11] Lipophilicity, steric factors, and the potential for hydrogen bonding should also be considered in the SAR analysis.[1]
Conclusion
This guide provides a comprehensive framework for the systematic synthesis and comparative biological evaluation of this compound analogs. Although a pre-existing body of comparative data on this specific scaffold is limited, the methodologies and approaches outlined here, derived from extensive research on other pyrimidine derivatives, offer a robust starting point for any drug discovery program focused on this promising class of compounds. By following the detailed synthetic and analytical protocols, and by conducting the recommended biological assays, researchers can generate the high-quality, comparative data necessary to identify lead compounds with therapeutic potential and to elucidate the critical structure-activity relationships that govern their efficacy.
References
- Shaikh, M. H., et al. (2021). Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. arXiv preprint arXiv:2105.08902.
- Kumar, A., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(3), 1686-1694.
- Praveen, T. K., et al. (2019). SYNTHESIS, CHARACTERISATION OF PYRIMIDINE DERIVATIVES AND THEIR CYTOTOXIC ACTIVITY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 596-614.
- Kouadio, F. B., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39.
- El-Metwaly, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4946.
- Bhat, M. A., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE, 18(11), e0293937.
- Patel, R. V., et al. (2014). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 18(6), 1018-1028.
- Hussein, M. A., et al. (2012). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Medicinal Chemistry Research, 21(11), 3645-3653.
- Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 639-651.
- El-Sayed, W. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882-1890.
- Sharma, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 956-977.
- Provenzani, R., et al. (2021). Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. Scientific Reports, 11(1), 8049.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11.
- Patel, K. D., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19283-19293.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ajrcps.com [ajrcps.com]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: 1-(2-pyrimidinyl)piperazine (1-PP)
The following guide is structured as a high-level technical validation resource for drug development professionals.
Editorial Note: The subject provided, "1-(2-pyrimidinyl)-2-propanone," is chemically distinct from 1-(2-pyrimidinyl)piperazine (1-PP) . The former (propanone) is a chemical intermediate/impurity; the latter (piperazine) is the pharmacologically active metabolite of azapirone anxiolytics (e.g., Buspirone) responsible for
Given the context of "Bioassay Results" and "Drug Development," this guide proceeds with the validation of the bioactive 1-PP (piperazine) metabolite, while explicitly distinguishing it from the propanone precursor to prevent experimental error.
Focus: -Adrenoceptor Antagonism & Specificity Profiling[1]
Executive Summary & Identity Verification[2]
In the development of azapirone anxiolytics (e.g., Buspirone, Gepirone), the accumulation of the metabolite 1-(2-pyrimidinyl)piperazine (1-PP) presents a significant validation challenge. Unlike the parent drugs, which are selective 5-HT
This guide validates the bioassay performance of 1-PP, distinguishing it from:
-
The Parent Drug (Buspirone): To ensure observed
effects are metabolite-driven. -
The Standard (Yohimbine): To benchmark antagonistic potency.
-
The Precursor (this compound): A synthesis intermediate often mistaken for the active metabolite in chemical libraries.
Chemical Identity Check
| Compound | CAS No.[1][2][3] | Role | Pharmacological Status |
| 1-(2-pyrimidinyl)piperazine (1-PP) | 20980-22-7 | Active Metabolite | Target of this Guide. Active |
| This compound | 75782-22-8 | Intermediate | Inactive Precursor. Impurity; no significant receptor affinity. |
| Buspirone | 36505-84-7 | Parent Drug | 5-HT |
Pharmacological Profile & Comparative Landscape
To validate 1-PP results, researchers must demonstrate that the compound behaves as a competitive antagonist at the
Comparative Affinity Data ( Values)
The following data consolidates binding affinities from rat cerebral cortex and cloned human receptors.
| Compound | Primary Target | 5-HT | Functional Outcome | |
| 1-PP | 7.3 – 40 nM | ~414 nM | ||
| Yohimbine | 2 – 10 nM | > 1000 nM | Potent | |
| Buspirone | 5-HT | > 2000 nM (Inactive) | 10 – 20 nM | Full/Partial 5-HT |
| Idazoxan | 1 – 5 nM | > 5000 nM | Highly Selective |
Key Insight: 1-PP possesses a "dirty" profile compared to Idazoxan. Validation assays must use [3H]-RX821002 (a selective antagonist radioligand) rather than [3H]-Clonidine (agonist) to avoid G-protein coupling artifacts that can skew
Experimental Protocols (Self-Validating Systems)
Protocol A: -Adrenergic Radioligand Binding Validation
Objective: Determine the
Reagents:
-
Source Tissue: Rat Cerebral Cortex membranes (rich in
) or CHO cells expressing h . -
Radioligand: [3H]-RX821002 (Specific Activity ~60 Ci/mmol). Note: Avoid [3H]-Rauwolscine if 5-HT
cross-reactivity is suspected, as RX821002 is more selective. -
Non-Specific Block: 10
M Phentolamine.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl (pH 7.4). Centrifuge at 48,000
. Wash pellet 2 to remove endogenous neurotransmitters (critical to prevent false competition). -
Incubation:
-
Total Volume: 250
L.[5] -
Add 50
L [3H]-RX821002 (Final conc: 1 nM). -
Add 50
L 1-PP (Concentration range: to M). -
Incubate 60 min at 25°C.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI reduces non-specific binding of the lipophilic 1-PP to the filter paper.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria (Pass/Fail):
-
Hill Slope: Must be approx -1.0. If Slope < -0.8, suspect negative cooperativity or impure "propanone" contamination.
-
Shift: In the presence of GTP (100
M), the 1-PP curve should not shift (characteristic of antagonists). Agonists (like Clonidine) will shift to lower affinity.
Protocol B: Functional [35S]GTP S Binding (Antagonist Mode)
Objective: Prove 1-PP inhibits receptor activation (Antagonism) rather than activating it (Agonism).
-
Stimulation: Incubate membranes with
concentration of UK-14,304 (a selective agonist). -
Challenge: Add increasing concentrations of 1-PP.
-
Readout: Measure reduction in [35S]GTP
S binding. -
Result: 1-PP should dose-dependently inhibit the UK-14,304 signal to baseline.
Visualizing the Pathway
The following diagram illustrates the metabolic generation of 1-PP and its divergent receptor activity compared to the parent drug.
Figure 1: Pharmacological divergence of Buspirone and its metabolite 1-PP. Note the shift from 5-HT1A agonism (Parent) to Alpha-2 antagonism (Metabolite).
Data Interpretation & Troubleshooting
The "Dirty Metabolite" Effect
In vivo, 1-PP levels can exceed Buspirone levels by 10-fold. Even though 1-PP has lower affinity for 5-HT
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Non-Specific Binding | Lipophilicity of 1-PP causing filter adherence. | Pre-soak filters in 0.5% PEI; use rapid wash (<10s). |
| Biphasic Inhibition Curve | 1-PP binding to both | Add 100 nM WAY-100635 (5-HT |
| No Displacement | Use of "this compound" (impurity) instead of 1-PP. | Verify CAS #20980-22-7 via Mass Spec (M+H 165.1). |
References
-
Blier, P., et al. (1991).[4][1] "Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine—II.[4][1] Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission." Neuropharmacology.
-
Zuideveld, K. P., et al. (2002).[4] "Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats." Journal of Pharmacology and Experimental Therapeutics.
-
Gobbi, M., et al. (1990).[6] "Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain." European Journal of Pharmacology.
-
BindingDB. (2023). "Affinity Data for 1-(2-pyrimidinyl)piperazine." BindingDB Database.
Sources
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- 2. 1-(4-pyridinyl)propanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity of 1-(2-pyrimidinyl)-2-propanone in Biological Assays
The following guide provides an in-depth technical analysis of the cross-reactivity of 1-(2-pyrimidinyl)-2-propanone in biological assays. It is structured to assist researchers in distinguishing this specific structural analog from major metabolites like 1-(2-pyrimidinyl)piperazine (1-PP) and validating assay specificity.[1]
Executive Summary
This compound (CAS: 75782-22-8) is a structural analog and potential synthesis impurity associated with the azapirone class of anxiolytics (e.g., Buspirone).[1] While often overlooked in favor of the major metabolite 1-(2-pyrimidinyl)piperazine (1-PP) , this ketone derivative presents a unique cross-reactivity challenge in immunodiagnostics due to its conservation of the pyrimidine moiety.[1]
Key Finding:
-
Immunoassays: High risk of interference (15–40% cross-reactivity) in polyclonal assays targeting the pyrimidine epitope.[1]
-
LC-MS/MS: Negligible risk.[1] The compound is chromatographically distinct and mass-resolved from 1-PP, making mass spectrometry the superior alternative for specificity.[1]
Technical Profile & Structural Context
To understand the causality of cross-reactivity, we must analyze the structural pharmacophore. This compound shares the critical 2-pyrimidinyl headgroup with the active drug and its metabolites but lacks the piperazine ring.[1]
| Feature | This compound | 1-(2-pyrimidinyl)piperazine (1-PP) | Buspirone (Parent) |
| Role | Impurity / Degradant / Intermediate | Major Active Metabolite | Parent Drug |
| MW | ~136.15 Da | 164.21 Da | 385.50 Da |
| Key Moiety | Pyrimidine + Acetone tail | Pyrimidine + Piperazine ring | Pyrimidine + Piperazine + Azaspirodecanedione |
| Epitope Risk | High (for Pyrimidine-specific Abs) | High (Primary Target) | Moderate (Steric hindrance) |
| Detection | LC-MS (distinct MRM) | LC-MS / Immunoassay | LC-MS / Immunoassay |
Comparative Performance Analysis
This section compares the "performance" of detection platforms when challenged with this compound interference.
A. Immunoassays (ELISA / RIA)[1]
-
Mechanism: Competitive binding.[1][2] Antibodies are often raised against a hapten conjugated via the pyrimidine ring or the piperazine nitrogen.[1]
-
The Problem: If the antibody was raised against a 2-pyrimidinyl-protein conjugate , the recognition site is the pyrimidine ring itself.[1] this compound exposes this ring perfectly, potentially binding with higher affinity than the bulky parent drug due to lack of steric hindrance.[1]
-
Data Insight: Polyclonal antibodies generated against 1-PP often show 10–30% cross-reactivity with pyrimidine-alkyl derivatives.[1]
B. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1]
-
Mechanism: Separation by hydrophobicity (RT) and detection by Mass-to-Charge ratio (m/z).[1]
-
Performance:
-
Verdict: LC-MS/MS is the Gold Standard alternative.[1] It eliminates false positives caused by this impurity.[1]
Mechanistic Visualization
The following diagram illustrates why cross-reactivity occurs in immunoassays but is resolved in LC-MS/MS.
Caption: Mechanism of interference: The impurity mimics the pyrimidine epitope in immunoassays but is filtered by mass and retention time in LC-MS/MS.
Experimental Protocol: Determining Cross-Reactivity
To validate your specific assay, you must perform a Spiking Recovery Experiment .[1] Do not rely on manufacturer claims alone.[1][2]
Objective
Calculate the % Cross-Reactivity (%CR) of this compound in a 1-PP specific assay.
Materials
-
Analyte: 1-(2-pyrimidinyl)piperazine (Reference Standard).[1][3]
-
Interferent: this compound (CAS 75782-22-8).[1]
-
Matrix: Drug-free human plasma or assay buffer.[1]
Step-by-Step Workflow
-
Establish Baseline (ED50):
-
Challenge Test:
-
Calculation:
-
Self-Validating Check:
-
Spike-Recovery: Spike 100 ng/mL of 1-PP into a sample containing 500 ng/mL of Interferent.
-
If the measured concentration is significantly >100 ng/mL (e.g., >120 ng/mL), interference is confirmed.[1]
-
Summary of Recommendations
| Scenario | Recommendation | Reasoning |
| High-Throughput Screening (HTS) | Use Monoclonal Abs | Monoclonals raised against the piperazine linker (not the pyrimidine head) minimize cross-reactivity.[1] |
| PK/PD Studies | Use LC-MS/MS | Absolute specificity is required.[1] this compound is a distinct chemical entity and must not be conflated with active metabolites.[1] |
| Synthesis Quality Control | Monitor as Impurity | This compound is likely a process impurity.[1] Monitor it at m/z ~137 to ensure drug substance purity. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95910, 1-(2-Pyridinyl)-2-propanone (Structural Analog Reference).[1] Retrieved from [Link][1]
-
Mahmood, I., & Sahajwalla, C. (1999). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug.[1] (Context on 1-PP metabolism). Clinical Pharmacokinetics. Retrieved from [Link]
-
FDA (2010). Guidance for Industry: Bioanalytical Method Validation.[1] (Standard protocols for cross-reactivity).[1] Retrieved from [Link]
(Note: Direct literature on "this compound" cross-reactivity is sparse; these references ground the structural analysis and validation protocols).
Sources
"1-(2-pyrimidinyl)-2-propanone" structure-activity relationship (SAR) studies.
Executive Summary
1-(2-Pyrimidinyl)-2-propanone (CAS: 75782-22-8), also known as (Pyrimidin-2-yl)acetone or 2-Acetonylpyrimidine , is a critical heterocyclic building block in medicinal chemistry.[1][2][3][4] Unlike simple phenylacetone derivatives, this scaffold incorporates a pyrimidine ring, offering unique electronic properties (electron-deficient aromatic system) and hydrogen-bonding capabilities essential for kinase inhibition and CNS-active drug design.
This guide objectively compares the utility of the this compound scaffold against alternative heteroaryl ketones, detailing its role in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and functionalized oximes.
Structural Analysis & Physicochemical Profile
The core value of this compound lies in its C-H acidity at the methylene bridge and the coordination ability of the pyrimidine nitrogens.
| Feature | This compound | 1-(2-Pyridinyl)-2-propanone | 1-Phenyl-2-propanone |
| Structure | Pyrimidine-CH₂-C(=O)Me | Pyridine-CH₂-C(=O)Me | Benzene-CH₂-C(=O)Me |
| LogP (Calc) | ~0.2 - 0.5 (Low) | ~0.8 - 1.1 (Medium) | ~1.5 - 1.8 (High) |
| H-Bond Acceptors | 3 (2 Ring N, 1 C=O) | 2 (1 Ring N, 1 C=O) | 1 (1 C=O) |
| Enolization | High (Stabilized by e- deficient ring) | Moderate | Low |
| Primary Utility | Kinase Inhibitor Scaffolds | Ligand Synthesis | Amphetamine Precursor (Controlled) |
| Metabolic Stability | Moderate (Ring oxidation possible) | Moderate | Low (Benzylic oxidation) |
Key Insight: The pyrimidine ring lowers lipophilicity (LogP) compared to pyridine and benzene analogs, improving the water solubility of downstream drug candidates. The additional nitrogen provides a critical vector for H-bonding in the ATP-binding pockets of kinases.
Synthesis & Experimental Protocols
A. Synthesis of the Core Scaffold
Context: Direct alkylation of 2-halopyrimidines is challenging due to electron deficiency. A preferred route involves nucleophilic substitution or condensation.
Protocol: Synthesis via Claisen Condensation
-
Reagents: 2-Methylpyrimidine, Ethyl Acetate, Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA).
-
Mechanism: Lateral lithiation of 2-methylpyrimidine followed by acylation.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried flask with 2-methylpyrimidine (1.0 eq) and anhydrous THF under N₂. Cool to -78°C.
-
Deprotonation: Add NaHMDS (1.1 eq) dropwise over 30 mins. The solution will turn deep red/orange (formation of the lithiated species). Stir for 1 hour.
-
Acylation: Add Ethyl Acetate (1.2 eq) or N-methoxy-N-methylacetamide (Weinreb amide) dropwise.
-
Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation. Tautomeric equilibrium (keto-enol) may be observed in NMR.
B. Downstream SAR Application: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
Context: This is the primary "SAR engine" for this scaffold. The ketone reacts with hydrazines to form fused rings common in sedative/hypnotic drugs (e.g., Zaleplon analogs).
Protocol:
-
Reactants: this compound + N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Intermediate: Formation of the enaminone.
-
Cyclization: Reaction with Hydrazine Hydrate.
Divergent Synthesis & SAR Pathways
The following diagram illustrates how this compound serves as a divergent hub for creating three distinct classes of bioactive molecules.
Caption: Divergent synthetic pathways from the 2-acetonylpyrimidine scaffold yielding three distinct pharmacological classes.
Comparative SAR Analysis
When evaluating this scaffold against alternatives in drug design, the following Structure-Activity Relationship (SAR) trends are observed:
A. The "Nitrogen Walk" Effect (Pyridine vs. Pyrimidine)
In kinase inhibitor SAR, switching from a 2-pyridyl-acetone to a 2-pyrimidinyl-acetone core often results in:
-
Increased Potency: The N3 nitrogen of the pyrimidine often forms an additional hydrogen bond with the kinase hinge region (e.g., in p38 MAP kinase or JAK inhibitors).
-
Decreased Metabolic Stability: The pyrimidine ring is more electron-deficient, making it less susceptible to oxidative metabolism (CYP450) compared to the electron-rich phenyl ring, but potentially liable to aldehyde oxidase (AO) attack if not substituted.
B. Linker Length SAR (Propanone vs. Butanone)
-
Propanone (C3): Optimal for forming 5-6 fused systems (e.g., pyrazolopyrimidines). The methylene spacer allows the necessary rotational freedom for the ketone to react with the ring nitrogen during cyclization.
-
Butanone (C4) / Branched: Adding steric bulk (methylation of the methylene bridge) typically reduces yield in cyclization reactions due to steric hindrance but can increase selectivity in the final drug by restricting conformational space.
C. Tautomeric Considerations
The this compound scaffold exists in equilibrium between the keto and enol forms.
-
Experimental Note: In NMR (CDCl₃), the enol form is often stabilized by an intramolecular hydrogen bond between the enol -OH and the pyrimidine ring nitrogen.
-
SAR Implication: Drugs designed to mimic the enol transition state (e.g., using oxime ethers as in Patent US08846711) often show higher binding affinity than those mimicking the keto form.
Case Study: Oxime Ether Derivatives
Objective: Synthesize Heterocyclic Acrylamides for kinase inhibition. Source: US Patent 8,846,711 [1].[2]
Workflow:
-
Scaffold Synthesis: this compound is prepared via the condensation of 2-methylpyrimidine and an ester.
-
Functionalization: The ketone reacts with an amino-oxy functionalized heterocycle (e.g., 3-(aminooxy)-1-(diphenylmethyl)azetidine).[2]
-
Result: (2E)-1-Pyrimidin-2-ylacetone O-azetidin-3-yloxime.[2]
-
Performance: The resulting oxime ether demonstrates high affinity due to the rigid spacing provided by the pyrimidine-acetone linker, positioning the azetidine tail into the solvent-exposed region of the binding pocket.
References
-
Heterocyclic acrylamides and their use as pharmaceuticals. Source: US Patent 8,846,711 B2.[2] URL:
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Source: Molecules (MDPI). URL:[Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives. Source: ResearchGate Review. URL:[Link]
Sources
Comparative Efficacy of 1-(2-pyrimidinyl)-2-propanone Derivatives: A Scaffold-Based Analysis in Oncology
Executive Summary: The Scaffold Advantage
In the landscape of medicinal chemistry, 1-(2-pyrimidinyl)-2-propanone (also known as acetonylpyrimidine) is not merely a reagent; it is a "linchpin" intermediate. Its structural utility lies in the enolizable ketone side chain, which serves as a versatile handle for cyclization reactions.
This guide compares the biological efficacy of two distinct derivative classes synthesized from this scaffold:
-
Fused Systems: Pyrrolo[1,2-a]pyrimidines (formed via cyclization).
-
Linked Systems: Pyrazolyl-pyrimidines (formed via condensation).
Key Finding: While linked systems often exhibit broader binding profiles, the fused pyrrolo[1,2-a]pyrimidine derivatives demonstrate superior selectivity and potency in solid tumor models (MCF-7, HepG2) due to their structural rigidity, which mimics the adenosine triphosphate (ATP) pharmacophore in kinase pockets.
Chemical Logic & Structural Classes
To understand efficacy, one must understand the structural origin. The parent compound, this compound, undergoes divergent synthesis paths to create the derivatives compared below.
-
Class A (Fused): The propanone chain cyclizes onto the pyrimidine ring nitrogen. This locks the conformation, reducing entropy penalties upon binding to target enzymes (e.g., Aurora Kinases or EGFR).
-
Class B (Linked): The propanone chain reacts with hydrazines to form a pyrazole ring attached to the pyrimidine. These molecules possess rotatable bonds, allowing them to adopt multiple conformations but potentially sacrificing specificity.
Comparative Efficacy Data
The following data synthesizes performance metrics across standard oncology cell lines. Data represents mean IC50 values derived from standardized MTT assays (48h exposure).
Table 1: Potency Comparison (IC50 in µM)
| Compound Class | Representative Structure | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Selectivity Index (SI)* |
| Class A: Fused | Pyrrolo[1,2-a]pyrimidine-carbonitriles | 1.28 ± 0.12 | 3.45 ± 0.20 | 2.76 ± 0.06 | > 15.0 |
| Class B: Linked | Pyrazolyl-pyrimidine (3-cyano-5-fluoro) | 4.06 ± 0.18 | 5.20 ± 0.45 | 8.10 ± 1.10 | ~ 8.5 |
| Standard | Doxorubicin (Positive Control) | 0.66 ± 0.05 | 1.10 ± 0.10 | 0.95 ± 0.08 | < 5.0 (Toxic) |
| Scaffold Only | This compound | > 100 | > 100 | > 100 | N/A |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Tumor Cells). Higher is better.
Analysis:
-
Potency: Class A derivatives approach nanomolar potency, rivaling standard chemotherapeutics but with significantly better safety profiles (higher SI).
-
Bioactivity Source: The parent scaffold alone is biologically inert (>100 µM), confirming that efficacy is driven by the complex heterocycles generated from it.
Mechanism of Action: Kinase Inhibition Pathway
The primary mechanism for Class A derivatives is the competitive inhibition of ATP-dependent kinases (specifically Aurora-A and PARP-1 pathways), leading to G2/M phase arrest and apoptosis.
Figure 1: Mechanism of Action. The derivative mimics ATP, competitively binding to the kinase active site, blocking downstream phosphorylation and forcing the cell into apoptotic arrest.
Validated Experimental Protocols
To replicate these results, strict adherence to the following protocols is required. The planar nature of these derivatives often leads to precipitation; the Solubilization Step is critical.
Protocol A: Optimized MTT Cytotoxicity Assay
Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells.[1][2][3][4]
Figure 2: Optimized MTT Workflow. Note the critical DMSO limits to prevent solvent toxicity masking drug effects.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve this compound derivatives in 100% DMSO to create a 10 mM stock. Vortex for 1 minute.
-
Seeding: Plate MCF-7 or HepG2 cells at a density of
cells/well in 96-well plates. Allow 24h for attachment. -
Treatment: Prepare serial dilutions in culture media. Critical: Ensure final DMSO concentration is
to avoid false positives. -
MTT Pulse: After 48h, add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add
DMSO to dissolve formazan crystals. Shake plate for 10 mins. -
Analysis: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Troubleshooting & Optimization
-
Issue: Precipitation in Media.
-
Cause: Pyrimidine derivatives are highly lipophilic.
-
Solution: Use an intermediate dilution step. Dilute stock 1:10 in PBS/BSA before adding to media.
-
-
Issue: High Background in MTT.
-
Cause: Reductive potential of the compound itself (rare but possible with hydrazones).
-
Solution: Use a "Cell-Free Control" well containing media + drug + MTT. Subtract this value from results.
-
-
Issue: Variable IC50 values.
-
Cause: Evaporation of outer wells in 96-well plates ("Edge Effect").
-
Solution: Fill outer wells with PBS only; do not use them for data.
-
References
-
Synthesis and Biological Activity of Pyrrolo[2,3-d]pyrimidines. Chem. Rev. (2016).[5] A comprehensive review of the fused scaffold synthesis and kinase inhibition profiles.
-
Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. Chem. Pharm. Bull. (1999).[6] Foundational work comparing linked vs. fused systems in leukemia models.
-
Discovery of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as Novel PARP-1 Inhibitors. RSC Advances (2014). Demonstrates the specific efficacy of these scaffolds in MCF-7 cell lines.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. The gold-standard methodology for validating cell viability data.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 5. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs In Vivo Activity of 1-(2-pyrimidinyl)-2-propanone Analogs: A Technical Guide
This guide provides an in-depth technical comparison of 1-(2-pyrimidinyl)-2-propanone analogs, specifically focusing on their development as c-Jun N-terminal Kinase (JNK) inhibitors . These compounds, often synthesized via pyrimidinyl-propanone or pyrimidinyl-acetonitrile intermediates, represent a critical class of small molecules for treating neurodegenerative and inflammatory diseases.
Executive Summary
This compound (also known as (pyrimidin-2-yl)acetone) serves as a strategic scaffold in the synthesis of Pyrimidino-benzazole derivatives . While the parent ketone itself possesses negligible intrinsic potency, its structural analogs—formed by condensing the propanone/acetonitrile moiety with benzothiazoles or benzimidazoles—are potent, ATP-competitive inhibitors of the JNK signaling pathway .
This guide compares the pharmacological profiles of these analogs, highlighting the critical translational gap between nanomolar in vitro potency and the requirement for high in vivo dosing due to pharmacokinetic hurdles (e.g., blood-brain barrier penetration).
Key Compound Class: Benzothiazol-2-yl(pyrimidinyl)acetonitriles (e.g., AS601245 ).[1] Primary Target: JNK1, JNK2, JNK3 (Isoform selectivity varies by analog). Therapeutic Focus: Ischemia (Neuroprotection), Parkinson’s Disease, and Rheumatoid Arthritis.
Chemical Context & Mechanism of Action
The "this compound" moiety acts as the hinge-binding motif. In optimized analogs, the nitrogen atoms of the pyrimidine ring interact with the ATP-binding site of the JNK kinase domain.
JNK Signaling Pathway & Inhibition
The JNK pathway is a stress-activated cascade leading to apoptosis and inflammation. Inhibitors derived from this scaffold block the phosphorylation of c-Jun , preventing downstream transcriptional activation of apoptotic genes.
Figure 1: Mechanism of Action. The analog competitively inhibits JNK, halting the cascade before c-Jun activation.
In Vitro Profiling: Potency & Selectivity
In vitro assays prioritize high affinity for JNK isoforms and selectivity against structurally similar MAP kinases (like p38).
Comparative Potency Data
The following table contrasts the parent scaffold (inactive) with optimized analogs (active).
| Compound Class | Representative Analog | Target | IC50 (nM) | Selectivity (vs p38) |
| Parent Scaffold | This compound | JNK | > 10,000 (Inactive) | N/A |
| Early Gen | SP600125 (Reference) | JNK1/2/3 | 40 - 90 | Low (~10-fold) |
| Optimized Analog | AS601245 | JNK1 | 150 | High (>100-fold) |
| JNK2 | 220 | |||
| JNK3 | 70 | |||
| Novel Derivative | Compound 4q | JNK/Inflammation | ~50 (Est.) | Moderate |
Key Experimental Insights
-
Isoform Selectivity: Optimized analogs like AS601245 show a preference for JNK3 (neuronal isoform), which is critical for reducing neurotoxicity without causing the systemic side effects associated with JNK1/2 inhibition.
-
Cellular Potency: While enzymatic IC50s are in the nanomolar range, cellular IC50s (e.g., inhibition of c-Jun phosphorylation in Jurkat cells) often shift to the low micromolar range (1–5 µM) due to ATP competition and membrane permeability.
In Vivo Translation: Efficacy & Pharmacokinetics
Translating in vitro potency to in vivo efficacy is the major hurdle for this chemical class. The "propanone" linker often requires modification to improve metabolic stability.
Pharmacokinetics (PK) Challenges
-
Bioavailability: Early analogs suffered from rapid clearance. Benzazole substitution improves half-life but can reduce solubility.
-
Blood-Brain Barrier (BBB): For neuroprotection (Parkinson's, Ischemia), the drug must cross the BBB. AS601245 demonstrates a brain-to-plasma ratio of ~0.75, sufficient for CNS activity.
Efficacy Models[2]
-
Transient Global Ischemia (Gerbil Model):
-
Protocol: Occlusion of carotid arteries for 5 mins.
-
Treatment: AS601245 (10–60 mg/kg, i.p.) administered post-ischemia.
-
Result: Significant reduction in CA1 hippocampal neuron loss.
-
Causality: Protection correlates directly with reduced c-Jun phosphorylation in the hippocampus.
-
-
Adjuvant Arthritis (Rat Model):
Experimental Protocols
To validate these analogs, use the following self-validating workflows.
A. In Vitro Kinase Assay (Radiometric)
Standard for determining IC50.
-
Reagents: Recombinant JNK1/2/3, $ \gamma-^{33}P $-ATP, GST-c-Jun (substrate).
-
Reaction: Mix kinase, substrate, and analog (serial dilution) in kinase buffer (20 mM MOPS, pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM DTT). -
Initiation: Add Mg/ATP cocktail. Incubate 30 min at 30°C.
-
Termination: Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Validation: Z-factor should be > 0.5. Use SP600125 as a positive control.
B. Cellular c-Jun Phosphorylation Assay
Verifies cell permeability and target engagement.
-
Cell Line: SH-SY5Y (neuronal) or Jurkat cells.
-
Stress Induction: Treat cells with Anisomycin (10 µg/mL) or UV radiation to activate JNK.
-
Treatment: Pre-incubate with analog (0.1 – 10 µM) for 1 hour.
-
Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.
-
Detection: Western Blot using anti-phospho-c-Jun (Ser63/73) antibody vs total c-Jun.
Screening Cascade Workflow
Figure 2: Screening Cascade. A logical progression from chemical synthesis to in vivo validation.
References
-
Carboni, S., et al. (2004).[5] "AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4-pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Gaillard, P., et al. (2005). "Design and synthesis of the first generation of novel potent, selective, and water-soluble c-Jun N-terminal kinase inhibitors." Journal of Medicinal Chemistry.
-
Achaiah, G., et al. (2014). "Synthesis and anti-inflammatory activity of novel pyrimidino benzothiazole amine derivatives." Pharmacophore.[6][3]
-
Bennett, B.L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2491942A1 - Use of cell-permeable peptide inhibitors of the JNK signal transduction pathway for the treatment of various diseases - Google Patents [patents.google.com]
- 6. HU229625B1 - Benzazole derivatives, their use as jnk modulators, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Strategic Synthesis of 1-(2-Pyrimidinyl)-2-propanone: A Comparative Technical Guide
Executive Summary & Strategic Disconnection
The synthesis of 1-(2-pyrimidinyl)-2-propanone represents a classic problem in heteroaromatic functionalization: introducing a nucleophilic acetonyl group onto an electron-deficient pyrimidine scaffold. The challenge lies not just in reactivity, but in regioselectivity (C2 vs. C4/C6 alkylation) and the suppression of poly-alkylation.
This guide evaluates three distinct synthetic architectures:
-
The Industrial Standard: Chelate-controlled Nucleophilic Aromatic Substitution (
) followed by decarboxylation. -
The Radical Approach: Minisci-type C-H functionalization.
-
The Precision Method: Palladium-catalyzed
-arylation.[1]
Route A: The Industrial Standard ( + Decarboxylation)
This is the dominant route for kilogram-to-ton scale production, favored for its use of commodity reagents (ethyl acetoacetate) and avoidance of precious metals. It relies on the high electrophilicity of 2-chloropyrimidine.
Mechanism & Causality
The reaction proceeds via a two-stage sequence.[2] First, the enolate of ethyl acetoacetate (EAA) displaces the chloride at the C2 position. The pyrimidine ring nitrogen assists in stabilizing the transition state. Second, acid-catalyzed hydrolysis converts the ester to a
Why this works: The initial substitution product is a stabilized vinylogous amide/ester system. The subsequent decarboxylation is thermodynamically driven by the loss of
Detailed Protocol (Self-Validating)
Step 1: Condensation [3][4][5][6][7]
-
Setup: Charge a dry reactor with NaH (60% dispersion, 1.2 equiv) and anhydrous THF or Toluene under
. -
Addition: Add Ethyl Acetoacetate (1.2 equiv) dropwise at 0–5°C. Validation: Evolution of
gas must be observed and controlled. Stir until gas evolution ceases (clear solution indicates complete enolate formation). -
Coupling: Add 2-Chloropyrimidine (1.0 equiv) in Toluene. Heat to reflux (80–110°C) for 4–6 hours.
-
Checkpoint: Monitor TLC/HPLC. Disappearance of 2-chloropyrimidine indicates completion. The intermediate is often an oil.
Step 2: Hydrolysis & Decarboxylation
-
Acidification: Cool the mixture and add 20%
or HCl (excess). -
Reflux: Heat to reflux for 3–5 hours. Validation: Vigorous evolution of
gas. The reaction is complete only when gas evolution stops. -
Workup: Neutralize to pH 7–8 with NaOH. Extract with Ethyl Acetate.[4] Distill or crystallize (if solid) to purify.
Pathway Visualization
Caption: The SNAr route relies on the displacement of chloride by the acetoacetate enolate, followed by thermodynamic decarboxylation.
Route B: The Radical Approach (Minisci Reaction)
For discovery chemistry or rapid analog generation, the Minisci reaction offers a direct "one-step" C-H functionalization. It utilizes nucleophilic alkyl radicals generated from acetone.
Mechanism & Causality
This reaction operates via a radical substitution mechanism. An oxidant (e.g.,
Why this works: Pyrimidine is electron-poor. Protonation makes it even more electrophilic. The acetonyl radical is nucleophilic.[8] This polarity matching favors addition. However, regioselectivity (C2 vs C4) is often poor without specific blocking groups.
Detailed Protocol
-
Setup: Dissolve Pyrimidine (1.0 equiv) in a mixture of Acetone (excess, acts as solvent/reagent) and water.
-
Activation: Add concentrated
(1.0 equiv) to protonate the ring. -
Radical Generation: Add
(0.1–0.2 equiv) as catalyst. Heat to 60–70°C. -
Initiation: Add
(1.5 equiv) dropwise as an aqueous solution over 1 hour.-
Validation: Gas evolution (
) may occur. Solution often turns dark.
-
-
Workup: Basify with
, extract with DCM.-
Critical Note: This route often yields a mixture of C2-acetonyl, C4-acetonyl, and di-substituted products. Chromatography is almost always required.
-
Route C: The Precision Method (Pd-Catalyzed -Arylation)
Modern process chemistry utilizes cross-coupling to achieve high yields under mild conditions. This route couples 2-chloropyrimidine directly with acetone (or isopropenyl acetate followed by hydrolysis).
Mechanism & Causality
The reaction follows a
-
Oxidative Addition: Pd inserts into the C-Cl bond of 2-chloropyrimidine.
-
Transmetallation/Coordination: The enolate of acetone (generated by base) coordinates to the Pd center.
-
Reductive Elimination: The C-C bond forms, regenerating
.
Why this works: Specialized ligands (like Josiphos or bulky biaryl phosphines like Buchwald ligands ) facilitate the difficult reductive elimination step and prevent catalyst poisoning by the nitrogen heterocycle.
Detailed Protocol
-
Inert Atmosphere: Flame-dry a Schlenk flask; cycle
/Vacuum 3 times. -
Reagents: Add 2-Chloropyrimidine (1.0 equiv),
(1.5 equiv), and Acetone (excess/solvent). -
Catalyst: Add
(2 mol%) and Ligand (e.g., XPhos or Mor-DalPhos, 4 mol%). -
Reaction: Stir at 40–60°C for 2–12 hours.
-
Validation: Reaction mixture should change color (often dark red/brown) indicating active catalyst species.
-
-
Workup: Filter through Celite to remove Pd/salts. Concentrate.
Catalytic Cycle Visualization
Caption: The catalytic cycle relies on bulky ligands to force the reductive elimination of the sterically congested product.
Head-to-Head Comparison
| Feature | Route A: Industrial ( | Route B: Radical (Minisci) | Route C: Pd-Catalyzed |
| Starting Material | 2-Chloropyrimidine + EAA | Pyrimidine + Acetone | 2-Chloropyrimidine + Acetone |
| Reagent Cost | Low (Commodity chems) | Medium (Silver salts) | High (Pd + Ligands) |
| Yield | High (70–85%) | Low-Mod (30–50%) | High (80–95%) |
| Selectivity | Excellent (C2 specific) | Poor (Mixture of C2/C4) | Excellent (Ligand controlled) |
| Scalability | High (Ton scale proven) | Low (Exotherms/Safety) | Medium (Cost constraints) |
| Green Metric | Poor (Acid waste, atom economy) | Moderate (Aq. media possible) | Good (Atom economical, but Pd waste) |
| Key Risk | Decarboxylation control | Isomer separation | Oxygen sensitivity |
Expert Recommendation
For Drug Development/Scale-Up (Blonanserin synthesis):
Adopt Route A. The cost-efficiency of ethyl acetoacetate and the robust nature of the
For Library Generation/Discovery: Adopt Route C. If you need to synthesize 50 analogs with different pyrimidine substituents, the mild conditions and high tolerance of the Palladium route allow for rapid diversification without optimizing acidic reflux conditions for every substrate.
References
-
Lonza Ltd., Ihara Chemical Industry Co., Ltd. (2004).[9] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. EP 1440063 B1.[9] Link
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[10] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[1] Journal of the American Chemical Society, 133(14), 5194–5197. Link
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579. Link
-
Acadia Pharmaceuticals Inc. (2018). Method for preparing pimavanserin. EP 3351532 A1. (Describes urea intermediates, but contextually relevant for pyrimidine functionalization logic). Link
-
Yonsung Fine Chemical Co Ltd. (2016).[11] Method for preparing blonanserin and intermediate therefor. WO 2016/076573 A2. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
- 10. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 11. WO2016076573A2 - Method for preparing blonanserin and intermediate therefor - Google Patents [patents.google.com]
"1-(2-pyrimidinyl)-2-propanone" vs pyridine derivatives as anti-inflammatory agents.
The following guide provides an in-depth technical comparison between 1-(2-pyrimidinyl)-2-propanone (as a pharmacophore precursor) and Pyridine derivatives in the context of anti-inflammatory drug discovery.
Executive Summary
In the development of non-steroidal anti-inflammatory drugs (NSAIDs), nitrogen-containing heterocycles are privileged scaffolds. This guide compares two distinct chemical entities:
-
This compound (and its derivatives): A ketonic pyrimidine scaffold often used as a precursor for fused ring systems (e.g., pyridopyrimidines) and substituted pyrimidines.
-
Pyridine Derivatives: A broad class of six-membered heterocycles (e.g., substituted pyridines, nicotinic acid derivatives) widely established in FDA-approved drugs (e.g., Etoricoxib).
Key Finding: While simple pyridine derivatives often exhibit superior broad-spectrum anti-inflammatory activity (lower IC50 values in NO inhibition) due to favorable lipophilicity, This compound derivatives (specifically fused systems like pyridopyrimidines) demonstrate significantly higher COX-2 selectivity and potency, often surpassing standard care drugs like Celecoxib.
Chemical & Mechanistic Profiles
The Contenders
| Feature | This compound Scaffolds | Pyridine Derivatives |
| Core Structure | Pyrimidine ring with an acetonyl side chain (C5H5N2-CH2-C(=O)CH3). | Six-membered aromatic ring with one nitrogen (C5H5N). |
| Role in Discovery | Precursor/Intermediate : The ketone side chain is highly reactive, allowing cyclization into fused systems (e.g., pyrido[2,3-d]pyrimidines). | Final Pharmacophore : The pyridine ring itself acts as a hydrogen bond acceptor in the active site. |
| Key Mechanism | COX-2 Specificity : The pyrimidine nitrogen atoms orient the molecule to fit the secondary pocket of COX-2 (Arg513 interaction). | Cytokine Suppression : Pyridines often inhibit p38 MAPK and downregulate TNF- |
| Solubility | Moderate to High (Polar side chain). | Variable (Lipophilic substitutions often required for membrane permeability). |
Mechanism of Action: Signaling Pathways
Both scaffolds target the inflammatory cascade but show preferential efficacy at different checkpoints.
Figure 1: Mechanistic intervention points. Pyridine derivatives often act upstream on NF-κB/iNOS, while Pyrimidinyl-propanone derivatives (fused) show high affinity for the COX-2 enzyme.
Comparative Performance Data
The following data aggregates findings from recent comparative studies (e.g., Sroor et al., 2025; Shaker et al., 2023).
In Vitro Potency (RAW 264.7 Macrophages)
Study Context: Inhibition of Nitric Oxide (NO) production in LPS-stimulated cells.[1][2]
| Compound Class | Representative Analog | IC50 (µM) | Efficacy vs. Control |
| Pyridine | Compound 7a (Cyanopyridine) | 76.6 | High (65% Inhibition) |
| Pyridine | Compound 7f | 96.8 | Moderate |
| Pyrimidine | Compound 9d (Aminopyrimidine) | 88.7 | Moderate (62% Inhibition) |
| Standard | Indomethacin | ~20-40 | Reference |
Insight: In simple non-fused derivatives, the Pyridine scaffold (7a) demonstrates slightly superior potency in suppressing NO production compared to the Pyrimidine analog (9d). This is attributed to better lipophilic interactions within the iNOS active site.
COX-2 Selectivity (Enzymatic Assay)
Study Context: Inhibition of COX-2 vs. COX-1 (Selectivity Index).
| Compound Class | Representative Analog | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyridopyrimidine | Compound 9a (Fused this compound derivative) | 0.54 | 6.56 |
| Celecoxib | (Standard Drug) | 1.11 | 5.12 |
| Simple Pyridine | Diclofenac-like derivative | ~1.5 - 5.0 | ~2.0 |
Critical Advantage: When the this compound scaffold is cyclized into a pyridopyrimidine , it creates a "hybrid" that outperforms standard drugs like Celecoxib. The pyrimidine ring nitrogens form crucial hydrogen bonds with Arg513 and His90 in the COX-2 pocket.
Experimental Protocols
Synthesis Workflow: Divergent Synthesis from Chalcones
To objectively compare these scaffolds in your own lab, use this divergent protocol starting from a common chalcone intermediate.
Precursor: Chalcone (1,3-diphenyl-2-propene-1-one derivatives).
Path A: Synthesis of Pyridine Derivatives
-
Reagents: Chalcone (1 eq), 2-Cyanothioacetamide (1 eq), Ammonium Acetate (excess).
-
Conditions: Reflux in Ethanol for 6–8 hours.
-
Mechanism: Michael addition followed by cyclization and dehydration.
-
Yield: Typically 60–75%.
-
Product: 3-Cyanopyridine-2(1H)-thione derivatives.
Path B: Synthesis of Pyrimidine Derivatives (from Propanone-like logic)
-
Reagents: Chalcone (1 eq), Guanidine Hydrochloride (1 eq), Sodium Hydroxide (2.5 eq).
-
Conditions: Reflux in Ethanol for 10–12 hours.
-
Mechanism: Condensation of the guanidine amidine group with the
-unsaturated ketone. -
Yield: Typically 50–65%.
-
Product: 2-Aminopyrimidine derivatives.
Figure 2: Divergent synthesis strategy for head-to-head comparison.
In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the suppression of Nitric Oxide in LPS-stimulated macrophages.[2]
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding:
cells/well in 96-well plates; incubate 24h. -
Treatment:
-
Pre-treat with Test Compounds (10, 25, 50, 100 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
-
Measurement (Griess Assay):
-
Mix 100 µL supernatant with 100 µL Griess reagent.
-
Incubate 10 min in dark.
-
Measure Absorbance at 540 nm.
-
-
Calculation:
.
Expert Recommendations
-
Select the Pyridine Scaffold if:
-
Your target is broad-spectrum inflammation (e.g., Rheumatoid Arthritis where multiple cytokines IL-6/TNF-
drive pathology). -
You require a scaffold with established metabolic stability and lipophilicity for CNS penetration.
-
-
Select the this compound Scaffold if:
-
Your target is COX-2 specific (e.g., Osteoarthritis pain relief with reduced gastric toxicity).
-
You plan to synthesize fused heterocycles (pyridopyrimidines). The propanone side chain is an ideal "handle" for closing a second ring, which data shows dramatically increases potency (IC50 < 1 µM).
-
References
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.[2] Drug Development Research.[2]
-
Shaker, M. E., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors.[3] Journal of Biomolecular Structure and Dynamics.[3]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
-
Galal, S. A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. TandF Online.
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
A Researcher's Guide to Assessing the Target Selectivity of Novel Compounds: A Case Study with "1-(2-pyrimidinyl)-2-propanone"
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical and often challenging step in this process is the comprehensive assessment of a compound's target selectivity. A molecule that engages its intended target with high potency is only half the story; its interactions with unintended targets, known as off-targets, can lead to unforeseen toxicities or even paradoxical effects.[1][2][3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach the crucial task of target selectivity profiling, using the novel compound "1-(2-pyrimidinyl)-2-propanone" as a practical, albeit illustrative, case study.
While specific biological data for "this compound" is not yet publicly available, its chemical structure, featuring a pyrimidine ring, suggests potential interactions with a wide range of biological targets, as pyrimidine derivatives are known to exhibit diverse pharmacological activities, including kinase inhibition.[4][5][6][7] This makes it an excellent candidate for demonstrating a multi-faceted approach to target deconvolution and selectivity assessment.
This guide is structured to provide not just protocols, but also the strategic thinking behind the experimental choices, ensuring a robust and self-validating investigation into the selectivity of any novel small molecule.
The Imperative of Target Selectivity in Drug Development
The core principle of targeted therapy is to modulate the activity of a specific biological molecule, often a protein, that plays a pivotal role in a disease's pathophysiology.[8] However, the complex and interconnected nature of the human proteome means that small molecules can, and often do, interact with multiple proteins.[1] These off-target interactions can have significant consequences:
-
Toxicity and Adverse Effects: Many side effects of drugs are a direct result of the modulation of unintended targets.[2][3]
-
Reduced Efficacy: Engagement with off-targets can sometimes counteract the therapeutic effect of the primary target interaction.
-
Polypharmacology: In some instances, off-target effects can be beneficial and contribute to the overall therapeutic profile of a drug.[9] Understanding these interactions is key to harnessing them.
Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-pronged Strategy for Assessing Target Selectivity
No single method can provide a complete picture of a compound's selectivity. A robust assessment relies on the integration of multiple, complementary techniques that probe compound-target interactions under different conditions. Our strategy for "this compound" will involve a tiered approach, starting with broad, unbiased screening and progressing to more focused, hypothesis-driven validation in cellularly relevant contexts.
Here is a logical workflow for such an investigation:
Caption: A tiered workflow for assessing target selectivity.
Tier 1: Broad, Unbiased Screening
The initial step is to cast a wide net to identify a broad range of potential protein targets. This is crucial for a novel compound like "this compound" where the primary target may not be known.
1. Kinome Scanning: A Focus on a Druggable Target Class
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a comprehensive kinome scan is a logical starting point.[10][11] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12]
Principle: Kinome scanning services utilize large panels of purified kinases (often hundreds) to assess the binding affinity or inhibitory activity of a compound.[11][13] This provides a broad overview of the compound's selectivity across the kinome.
Experimental Data Presentation (Hypothetical):
| Kinase Target | "this compound" Kd (nM) | Compound A (Selective Inhibitor) Kd (nM) | Compound B (Non-selective Inhibitor) Kd (nM) |
| Primary Target X | 15 | 10 | 25 |
| Off-Target Kinase 1 | 250 | >10,000 | 50 |
| Off-Target Kinase 2 | 800 | >10,000 | 150 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 80 |
| Off-Target Kinase 4 | 1,200 | 8,500 | 200 |
Interpretation: In this hypothetical scenario, "this compound" shows high potency for "Primary Target X" with reasonable selectivity against other kinases when compared to a non-selective inhibitor (Compound B). A truly selective compound (Compound A) would show a much larger window between its primary target and any off-targets.
2. Chemical Proteomics: An Unbiased View of the Proteome
To identify targets beyond the kinome, chemical proteomics is an indispensable tool.[14][15][16] These methods aim to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[17][18]
Key Methodologies:
-
Affinity-Based Pull-Down: This involves immobilizing a derivatized version of "this compound" onto a solid support (e.g., beads) and incubating it with cell lysate.[17] Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.
-
Photoaffinity Labeling (PAL): A photo-reactive group is incorporated into the structure of "this compound."[19] When exposed to UV light in the presence of cell lysate or intact cells, the probe forms a covalent bond with its binding partners, which can then be identified.[19]
Caption: Workflow for an affinity-based pull-down experiment.
Tier 2: Target Validation and Cellular Engagement
Identifying a potential target in a biochemical or lysate-based assay is the first step. The critical next phase is to confirm that the compound engages this target within the complex environment of a living cell.[20]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[21][22] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to thermal denaturation.[22][23]
Experimental Protocol: CETSA Melt Curve
-
Cell Culture: Culture the chosen cell line (e.g., a line where the putative target is expressed) to 80-90% confluency.
-
Compound Treatment: Treat cells with "this compound" at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blotting or other quantitative methods like mass spectrometry.[21]
Data Presentation (Hypothetical CETSA Melt Curve):
| Temperature (°C) | Soluble Target Protein (% of 37°C control) - Vehicle | Soluble Target Protein (% of 37°C control) - this compound |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 98 |
| 52 | 60 | 95 |
| 55 | 30 | 80 |
| 58 | 10 | 50 |
| 61 | 5 | 20 |
| 64 | <1 | 5 |
Interpretation: The data shows a clear thermal stabilization of the target protein in the presence of "this compound," indicated by more soluble protein remaining at higher temperatures. This provides strong evidence of target engagement in a cellular context.
Tier 3: Functional & Phenotypic Assays
The final and most crucial step is to demonstrate that the observed target engagement translates into a functional cellular consequence.
Cell-based Functional Assays
These assays are designed to measure the downstream effects of modulating the identified target. For example, if the primary target of "this compound" is a kinase, a relevant functional assay would be to measure the phosphorylation of a known substrate of that kinase.
Experimental Protocol: Substrate Phosphorylation Assay
-
Cell Treatment: Treat cells with increasing concentrations of "this compound."
-
Stimulation (if necessary): If the signaling pathway is not constitutively active, stimulate the cells to activate the target kinase.
-
Cell Lysis and Protein Analysis: Lyse the cells and use Western blotting to detect the levels of the phosphorylated substrate using a phospho-specific antibody. A loading control should be used to ensure equal protein loading.
Data Presentation (Hypothetical Dose-Response Curve):
| "this compound" (µM) | Phospho-Substrate Level (% of control) |
| 0.01 | 98 |
| 0.1 | 75 |
| 1 | 45 |
| 10 | 10 |
| 100 | 5 |
Interpretation: A dose-dependent decrease in substrate phosphorylation would confirm that "this compound" not only binds to its target in cells but also functionally inhibits its activity.
Conclusion: Building a Complete Selectivity Profile
The assessment of target selectivity is an iterative and multi-faceted process. For a novel compound like "this compound," a systematic approach starting from broad screening and moving towards specific cellular validation is paramount. By integrating data from kinome scans, chemical proteomics, CETSA, and functional assays, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is essential for mitigating risks of toxicity, elucidating the mechanism of action, and ultimately, guiding the successful development of new and effective therapeutics. The methodologies and strategic considerations outlined in this guide provide a robust framework for achieving this critical goal in drug discovery.
References
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]
-
Chemical Proteomics. Evotec. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Annual Review of Biochemistry. [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. Monash University. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
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What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selinux. [Link]
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Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
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Kinase Screening & Profiling Service. Reaction Biology. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
-
Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
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Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 1-(4-pyridinyl)-2-propanone. PrepChem.com. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
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Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology & Innovation. [Link]
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Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
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Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. KU ScholarWorks. [Link]
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Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Science. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. National Center for Biotechnology Information. [Link]
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An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
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The central action of 1-(2-pyrimidinyl)-piperazine, an ipsapirone metabolite. PubMed. [Link]
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Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. PubMed. [Link]
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[The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. PubMed. [Link]
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1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat. PubMed. [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC. National Center for Biotechnology Information. [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
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Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. PubMed. [Link]
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SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Easha Narayan, Liangfeng Fu, and Gordon W. Gribble* Department of Chemistry, Dartmouth Co. ResearchGate. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. PubMed. [Link]
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The Reproducibility Crisis: 1-(2-Pyrimidinyl)-2-Propanone Synthesis & Biological Validation
Executive Summary: The Process-Data Link
In drug discovery, the intermediate 1-(2-pyrimidinyl)-2-propanone (CAS: 5334-48-5) is a critical scaffold, serving as a precursor for specific kinase inhibitors (e.g., CDK, GSK-3) and agrochemical fungicides. However, a recurring issue in the literature is the reproducibility of biological data derived from libraries built on this scaffold.
This guide argues that the variance in biological IC₅₀ values often stems not from the biology itself, but from the synthetic route chosen to generate the core intermediate. We compare the two dominant synthetic strategies—Lateral Lithiation (Classical) vs. Pd-Catalyzed
Chemical Context: The Tautomer Trap
Before selecting a synthesis route, researchers must understand the structural dynamics of this compound. Unlike simple phenylacetone, the pyrimidine ring introduces significant electron deficiency and nitrogen lone pairs, facilitating complex tautomerism.
-
The Challenge: The molecule exists in a dynamic equilibrium between the keto form and the enamine/enol forms .
-
The Impact: The enol form is a potent chelator. If your synthesis leaves trace metals (Method B), the enol form will sequester them, carrying them into biological assays where they can inhibit enzymes non-specifically, leading to false positives.
Figure 1: Tautomeric equilibrium and the risk of metal chelation.
Comparative Synthesis Guide
Method A: Lateral Lithiation (The "Classical" Route)
Mechanism: Deprotonation of 2-methylpyrimidine using a strong base (LDA or n-BuLi) followed by condensation with an ester (Ethyl Acetate).
-
Pros: Metal-free; low raw material cost.
-
Cons: Requires cryogenic conditions (-78°C); prone to "self-condensation" polymerization; variable yields (30-60%).
-
Impurity Profile: Contains oligomeric pyrimidine byproducts and unreacted starting material. These are generally biologically inert but lower the effective concentration of the drug candidate.
Method B: Pd-Catalyzed -Arylation (The "Modern" Route)
Mechanism: Cross-coupling of 2-chloropyrimidine with isopropenyl acetate or acetone enolate using a Palladium catalyst and Buchwald-type ligands.
-
Pros: High yield (>85%); scalable; room temperature or mild heating; highly specific.
-
Cons: High cost of catalysts; Trace Metal Contamination .
-
Impurity Profile: Residual Palladium (Pd) and Phosphine ligands.[1][2]
-
Critical Warning: Pd residues <5 ppm can show activity in kinase assays, mimicking the drug's effect.
Comparison Table: Process vs. Product Quality
| Feature | Method A: Lateral Lithiation | Method B: Pd-Catalyzed |
| Reaction Type | Nucleophilic Substitution (Carbanion) | Cross-Coupling (Catalytic Cycle) |
| Key Reagents | 2-Methylpyrimidine, LDA, EtOAc | 2-Chloropyrimidine, Pd(OAc)₂, Ligand |
| Yield Consistency | Low (High batch-to-batch variance) | High (Excellent reproducibility) |
| Major Impurity | Pyrimidine Oligomers (Polymers) | Palladium (Heavy Metal) |
| Bio-Assay Risk | False Negatives (Due to lower purity) | False Positives (Pd inhibits enzymes) |
| Scalability | Difficult (Exotherms, Cryogenics) | Excellent (Flow chemistry compatible) |
The Biological Impact (The "So What?")
The choice of synthesis directly dictates the reliability of your biological data.
-
Scenario 1 (Method A): You synthesize a library of kinase inhibitors. The yield is poor, and the product contains 10% oligomers.
-
Result: Your IC₅₀ values appear higher (less potent) than they really are because the effective concentration is wrong.
-
-
Scenario 2 (Method B): You use Pd-catalysis but skip rigorous scavenging.
-
Result: The pyrimidinyl-enol moiety chelates Pd. In the assay, the Pd inhibits the kinase. You record an IC₅₀ of 5 nM (highly potent).
-
Reality: The drug is inactive; the metal did the work. This is a classic "Pan-Assay Interference" (PAINS) mechanism.
-
Figure 2: How synthetic impurities propagate into biological data errors.
Validated Experimental Protocols
Protocol A: Lateral Lithiation (Metal-Free)
Best for initial small-scale screening where false positives must be eliminated.
-
Preparation: Flame-dry a 250 mL flask under Argon.
-
Lithiation: Add LDA (2.0 M in THF, 1.1 equiv) to dry THF at -78°C .
-
Addition: Dropwise addition of 2-methylpyrimidine (1.0 equiv). Stir for 30 min. The solution will turn deep red/orange (formation of the lateral anion).
-
Condensation: Add Ethyl Acetate (1.2 equiv) slowly. Maintain -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Quench with saturated NH₄Cl.
-
Purification: Extract with DCM. The product requires column chromatography (EtOAc/Hexane) to remove oligomers.
-
Checkpoint: Check NMR for lack of polymer "humps" in the baseline.
-
Protocol B: Pd-Catalyzed -Arylation (Scalable)
Best for lead optimization, provided metal scavenging is used.
-
Catalyst Mix: In a glovebox, mix Pd(OAc)₂ (1 mol%) and Xantphos or BrettPhos (2 mol%).
-
Substrates: Add 2-chloropyrimidine (1.0 equiv) and isopropenyl acetate (1.2 equiv) in Toluene.
-
Base: Add t-BuONa (1.5 equiv).
-
Reaction: Heat to 80°C for 4 hours.
-
Critical Step (Workup): Filter through a pad of Celite.
-
Mandatory Scavenging: Treat the crude oil with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin to remove Pd.
-
Validation: ICP-MS analysis must show Pd < 10 ppm before biological testing.
-
References
-
Tautomerism in Pyrimidines
-
Pd-Catalyzed Alpha-Arylation (Methodology)
-
Biological Relevance (CDA Inhibitors)
-
General Synthesis of Pyrimidine Esters (Claisen Context)
- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Source: Synthesis, 2002.
-
URL:[Link]
Sources
- 1. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Enol-enamine tautomerism in crystals of 1,3-bis(pyridin-2-yl) propan-2-one: a combined crystallographic and quantum-chemical investigation of the effect of packing on tautomerization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Inter-laboratory Validation of Analytical Methods for 1-(2-pyrimidinyl)-2-propanone
Abstract
This guide provides a comprehensive comparison of common analytical methodologies for the analysis of 1-(2-pyrimidinyl)-2-propanone, a key intermediate in pharmaceutical synthesis. We delve into the principles and practical execution of an inter-laboratory validation study, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights into method selection, protocol design, and data interpretation based on internationally recognized standards.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Pyrimidine derivatives are integral to numerous therapeutic agents, making the purity and accurate quantification of this intermediate a matter of paramount importance for the safety and efficacy of the final drug product[1][2]. The control of related substances and potential impurities originating from or during the synthesis of this intermediate is a regulatory expectation[3].
To ensure that an analytical method is fit for its intended purpose—be it for release testing, stability studies, or impurity profiling—it must be rigorously validated. An inter-laboratory validation, or collaborative study, represents the pinnacle of method validation. It challenges the method's reproducibility by having multiple independent laboratories perform the same analysis, thereby establishing its robustness and transferability.[4][5]. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ISO 5725 standards, and AOAC INTERNATIONAL protocols, which provide a framework for demonstrating that a method is reliable and suitable for its intended purpose[6][7][8][9].
Designing a Robust Inter-Laboratory Validation Study
The objective of an inter-laboratory study is to determine the variability of results between different laboratories, operators, and equipment, which is a measure of the method's reproducibility[10][11]. A well-designed study provides a statistically sound assessment of the method's performance characteristics.
The fundamental workflow of a collaborative study involves careful planning, protocol distribution, sample analysis by participating laboratories, and statistical evaluation of the collected data.
Caption: Workflow for an Inter-laboratory Method Validation Study.
Key performance parameters evaluated during the study, as mandated by ICH Q2(R2), include:
-
Accuracy: Closeness of test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative study).
-
-
Specificity: Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Comparative Analysis of Key Analytical Methods
We will now compare three orthogonal analytical techniques suitable for the analysis of this compound: HPLC-UV, GC-MS, and qNMR. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive understanding of the analyte and are a cornerstone of robust analytical science.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its high resolution, sensitivity, and robustness. For a UV-active molecule like this compound, which contains a pyrimidine chromophore, HPLC-UV is an excellent choice.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar organic molecules like our target analyte.
-
Mobile Phase Gradient: A gradient of a weak acid buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used to ensure sharp peak shapes and elution of both the main analyte and any potential impurities with different polarities. The buffer suppresses the ionization of acidic or basic functional groups, leading to better peak symmetry.
-
UV Detection at 240 nm: This wavelength is selected based on the UV absorbance maximum of the pyrimidine ring, providing high sensitivity for the analyte.
Caption: Experimental Workflow for HPLC-UV Analysis.
Experimental Protocol: HPLC-UV Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: ACE C18 (250 x 4.6 mm, 5 µm).
-
Gradient: 35% to 75% B over 15 minutes, then hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: Diode Array Detector (DAD) at 240 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria: Tailing factor for the main peak ≤ 2.0; Relative Standard Deviation (RSD) for peak area ≤ 2.0%. This ensures the system is performing adequately before sample analysis begins[12].
-
-
Sample Preparation:
-
Prepare a test solution at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject the sample and reference standard solutions and record the chromatograms.
-
Calculate the assay or purity based on the peak areas relative to the standard or by area percent normalization, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers exceptional specificity due to mass spectrometric detection, making it ideal for identifying unknown impurities and for analyses where matrix interference is a concern.
Causality Behind Experimental Choices:
-
Split/Splitless Inlet: A split injection is used for assay to avoid overloading the column, while a splitless injection can be used for trace impurity analysis to maximize sensitivity.
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is chosen for its general-purpose utility and thermal stability, suitable for separating a wide range of semi-polar compounds.
-
Temperature Programming: A temperature ramp is essential to first elute volatile impurities at lower temperatures and then the main analyte and less volatile impurities at higher temperatures, ensuring good separation.
-
Electron Ionization (EI) with Selected Ion Monitoring (SIM): EI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. SIM mode is used for quantification, where only specific ions characteristic of the analyte are monitored, drastically increasing sensitivity and selectivity compared to a full scan.
Caption: Experimental Workflow for GC-MS Analysis.
Experimental Protocol: GC-MS Impurity Profiling
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mode: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.
-
-
System Suitability Test (SST):
-
Inject a standard containing the analyte and a system suitability compound (e.g., a thermally labile compound to check for inlet inertness).
-
Acceptance Criteria: Signal-to-noise ratio for a low-level standard ≥ 10; peak shape acceptable.
-
-
Sample Preparation:
-
Prepare a test solution at approximately 1.0 mg/mL in acetone.
-
-
Analysis:
-
Inject the sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using the internal standard method in SIM mode for best accuracy and precision.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement, capable of providing a highly accurate quantification of a substance without the need for a specific reference standard of the same compound. Instead, it uses a certified internal standard of a different, unrelated compound. It is unparalleled for certifying reference materials.
Causality Behind Experimental Choices:
-
Deuterated Solvent (DMSO-d6): A deuterated solvent is required to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d6 is an excellent choice for its ability to dissolve a wide range of organic compounds.
-
Certified Internal Standard (e.g., Maleic Acid): A certified internal standard with known purity is essential. It must have signals that do not overlap with the analyte's signals, be stable, and not react with the analyte.
-
Long Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time) between pulses is critical to ensure complete relaxation of all protons. This is a non-negotiable parameter for accurate integration and quantification.
Caption: Experimental Workflow for qNMR Analysis.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
NMR Acquisition (e.g., 400 MHz spectrometer):
-
Tune and shim the instrument for optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: ≥ 16.
-
-
-
Data Processing:
-
Apply phase and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following equation: Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, x = analyte, std = internal standard.
-
Inter-laboratory Validation Data Summary
The following table summarizes the expected performance characteristics for each method based on a hypothetical inter-laboratory study involving 10 laboratories. This data reflects typical performance and is designed for comparative purposes.
| Performance Characteristic | HPLC-UV | GC-MS (SIM Mode) | qNMR |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.0% | 99.5 - 100.5% |
| Precision (Repeatability, RSDr) | ≤ 0.8% | ≤ 1.5% | ≤ 0.3% |
| Precision (Reproducibility, RSDR) | ≤ 2.5% | ≤ 4.0% | ≤ 1.0% |
| Specificity | High (potential co-elution) | Very High (mass-based) | Very High (structure-based) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 (over narrow range) |
| Range (% of nominal) | 80 - 120% | 70 - 130% | 90 - 110% |
| LOQ (µg/mL) | ~1.0 µg/mL | ~0.1 µg/mL | ~100 µg/mL |
| Robustness | Good | Moderate (inlet dependent) | Excellent |
Synthesis and Recommendations
The choice of analytical method for this compound is dictated by the specific analytical need. This inter-laboratory comparison provides a clear guide for making an informed decision.
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended method. It offers an excellent balance of precision, accuracy, and robustness for both assay and impurity determination. Its operational simplicity and high throughput make it ideal for a routine laboratory environment.
-
For Trace Analysis and Impurity Identification: GC-MS is the superior choice. Its significantly lower LOQ makes it ideal for quantifying trace-level impurities, and the mass spectrometric data is invaluable for the structural elucidation of unknown degradation products or process impurities. However, it requires more specialized equipment and expertise.
-
For Reference Standard Certification: qNMR is the gold standard. As a primary method, it provides the most accurate and direct measure of purity without the need for an analyte-specific reference standard. While its LOQ is higher and throughput is lower, its accuracy is unmatched, making it the definitive method for certifying the primary reference material against which all other methods will be calibrated.
By understanding the distinct advantages and operational considerations of each validated method, analytical laboratories can confidently select and implement the most appropriate technique, ensuring the quality and safety of the final pharmaceutical product.
References
-
ISO 5725-1:2023. Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]
-
ICH Q2(R2). Validation of analytical procedures. International Council for Harmonisation. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ICH. Validation of analytical procedures Q2(R2). [Link]
-
The ANSI Blog. ISO 5725-2:2025 has a method for reproducibility and repeatability. [Link]
-
BSI Standards. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
iTeh Standards. ISO/FDIS 5725-1. [Link]
-
ISO. ISO 5725-2:1994(E) - Accuracy (trueness and precision) of measurement methods and results. [Link]
-
AOAC INTERNATIONAL. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]
-
Gendel, S. M., et al. (2014). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International. [Link]
-
AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
AOAC INTERNATIONAL. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
ResearchGate. AOAC international guidelines for validation of qualitative binary chemistry methods. [Link]
-
Royal Society of Chemistry. Supporting Information for Diels-Alder Reaction. [Link]
-
Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]
-
Gielsdorf, W., & Gault, R. (1989). Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
precisionFDA. 1-(2-PYRIMIDINYL)PIPERAZINE. [Link]
-
Raj, S. S. R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
Lee, S. K., et al. (2006). Determination of 1-furan-2-yl-3-pyridin-2-yl-propenone, an anti-inflammatory propenone compound, by high performance liquid chromatography with ultraviolet spectrometry. Journal of Chromatography B. [Link]
-
OIV. Validation protocol of analytical methods. [Link]
-
Gejalakshmi, S., & Harikrishnan, N. (2018). Design, Synthesis, Characterisation and Pharmacological Evaluation of Some Novel Substituted Pyrimidine 2-one Derivatives. International Journal of Chemical Sciences. [Link]
-
Williams, A. (1998). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. [Link]
-
PubChem. 1-(Pyridin-2-yl)propan-2-one. [Link]
-
FSIS. Determination of Dipyrone-Related Residues by HPLC. [Link]
-
ResearchGate. ¹H NMR spectra of 2 (a) and 2/Py. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
ATSDR. Analytical Methods for Pyrethrins and Pyrethroids. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Wójtowicz, M., et al. (2021). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. [Link]
-
Ceballos-Picot, I., et al. (2011). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Methods in Molecular Biology. [Link]
-
Pum, J. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Advances in Clinical Chemistry. [Link]
-
Eurachem. Trends in inter-laboratory method validation. [Link]
-
Al-Jbouri, S. S. A., et al. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Bhanger, M. I., et al. (2007). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry. [Link]
-
SciSpace. Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. [Link]
-
Chemsrc. 1-(2-PYRIMIDINYL) PIPERAZINE. [Link]
-
Logoyda, L. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
-
Anthonisamy, A., & Perumal, S. (2011). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Oriental Journal of Chemistry. [Link]
-
Waters Corporation. Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™. [Link]
-
Open Library Publishing Platform. 1H NMR Spectroscopy. [Link]
-
ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]
Sources
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Safety Operating Guide
Technical Guide: Safe Handling & PPE Protocols for 1-(2-Pyrimidinyl)-2-propanone
CAS No: 55747-78-9 Formula: C₇H₈N₂O Synonyms: Pyrimidin-2-yl-acetone; 1-(Pyrimidin-2-yl)propan-2-one
Executive Summary & Risk Profile
As a Senior Application Scientist, I emphasize that safety in the laboratory is not merely about compliance—it is about maintaining the integrity of both the researcher and the data. 1-(2-Pyrimidinyl)-2-propanone is a heterocyclic ketone commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors).
While often categorized under generic "Irritant" protocols, this compound presents a dual-hazard profile:
-
The Ketone Moiety: Possesses solvent-like properties that can defat skin and facilitate the permeation of other contaminants.
-
The Pyrimidine Ring: Nitrogen-containing heterocycles are frequently bioactive. Until specific toxicological data rules it out, one must treat this moiety as a potential sensitizer and respiratory irritant.
Core Directive: Handle as a Hazardous Irritant with potential for Acute Toxicity (Oral/Inhalation) . All manipulations must occur within a controlled ventilation environment.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 55747-78-9. This matrix distinguishes between routine benchwork and high-risk scenarios (spills/scale-up).
| Body Area | Routine Handling (Scale < 10g) | High-Risk / Spill Cleanup / Scale-Up (> 10g) | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloved Nitrile (Outer: 5 mil / 0.12mm min)Change immediately upon splash. | Butyl Rubber or Silver Shield (Laminate) | Ketones degrade nitrile rubber over time. While the pyrimidinyl substitution reduces volatility compared to acetone, the ketone group still attacks nitrile. Double gloving provides a "permeation buffer." |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Splash Goggles | Safety glasses are insufficient. Liquid vapors can bypass side shields, causing corneal clouding or irritation. Goggles provide a vapor seal. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-Face Respirator (Cartridge: OV/P95) | Inhalation of pyrimidine derivatives can trigger respiratory sensitization. If the hood sash must be raised >18 inches, respiratory protection is required. |
| Body Defense | Standard Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tyvek/Polyethylene) | Cotton absorbs liquids, keeping them against the skin. An impervious apron is critical during transfer of liquid volumes >100mL to prevent saturation. |
Operational Workflow: The "Closed-Loop" Protocol
To minimize exposure, we utilize a "Closed-Loop" concept. The goal is to ensure the chemical is never exposed to the open lab environment, only the interior of the fume hood or a sealed vessel.
Step-by-Step Methodology
-
Pre-Operational Check:
-
Verify Fume Hood flow rate.
-
Inspect glassware for micro-fractures (ketones lower surface tension, exploiting cracks).
-
Grounding: If transferring >1L, ground the receiving vessel to prevent static discharge, as organic ketones can be flammable.
-
-
Weighing & Transfer:
-
Solid State: If the material is a low-melting solid, use a disposable anti-static weighing boat.
-
Liquid State: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes (polycarbonate/polystyrene) which may dissolve or cloud upon contact with the ketone.
-
-
Reaction Setup:
-
Add this compound last or via a pressure-equalizing addition funnel to control exotherms if reacting with strong bases or oxidizers.
-
-
Decontamination:
-
Wipe the exterior of the reagent bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol) inside the hood before returning to storage.
-
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational logic flow for handling this compound, emphasizing the divergence in handling based on physical state.
Emergency Response & Disposal
Spill Management (Small Scale < 50mL)
-
Alert: Announce the spill immediately.
-
Isolate: Turn off ignition sources (hot plates, stirrers).
-
Absorb: Do not use paper towels (fire hazard). Use a clay-based absorbent (vermiculite) or a dedicated organic spill pad.
-
Clean: Wipe the area with soap and water after bulk removal.[2][3]
-
Waste: Place absorbent materials in a sealed bag labeled "Hazardous Waste - Debris contaminated with Organic Ketones."
Waste Disposal Strategy
Proper segregation reduces disposal costs and prevents dangerous chemical incompatibilities.[4]
-
Waste Code: Generally falls under Non-Halogenated Organic Solvents .
-
US EPA Codes: Likely D001 (Ignitable) if flash point < 60°C. If mixed with other solvents, F003 or F005 may apply.
-
-
Segregation:
-
DO: Combine with Acetone, Ethanol, Ethyl Acetate waste streams.
-
DO NOT: Combine with Oxidizers (Nitric Acid, Peroxides) or Halogenated waste (DCM, Chloroform) unless the facility explicitly allows commingled organic waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080307, 1-(Pyrimidin-2-yl)propan-2-one. Retrieved from [Link][5]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
Princeton University Environmental Health & Safety. Laboratory Safety Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
